Azetidin-3-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSYYQMXMYAMOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: (Azetidin-3-yl)acetic Acid - A Conformationally Constrained Analogue of GABA for Neuromodulatory Drug Discovery
Abstract: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Its therapeutic potential is vast, yet its clinical utility is hampered by poor blood-brain barrier permeability and a flexible structure that allows binding to multiple receptor and transporter subtypes, leading to off-target effects.[1] This guide explores (Azetidin-3-yl)acetic acid as a structural analogue of GABA, a molecule designed to overcome these limitations. By incorporating the GABA backbone into a rigid azetidine ring, this compound offers a conformationally constrained scaffold. This guide provides a comprehensive overview of the rationale, synthesis, and potential pharmacological evaluation of (Azetidin-3-yl)acetic acid, offering a technical resource for researchers in neuroscience and medicinal chemistry.
The Rationale: Overcoming the Limitations of a Fundamental Neurotransmitter
The therapeutic strategy of modulating the GABAergic system is well-established for treating conditions like epilepsy, anxiety, and neuropathic pain. However, direct administration of GABA is ineffective as it cannot efficiently cross the blood-brain barrier.[1] This has driven the development of GABA analogues, which are designed to be more lipophilic or to interact more specifically with components of the GABAergic system, such as receptors or transporters.[2]
A key challenge in designing GABA analogues is controlling their three-dimensional shape, or conformation. GABA's flexibility allows it to adopt numerous shapes, only some of which are "active" at the desired biological target. The introduction of a rigid ring structure is a classic medicinal chemistry strategy to lock a molecule into a specific, biologically relevant conformation. The four-membered azetidine ring is an excellent scaffold for this purpose; it is small, imparts significant rigidity, and has emerged as a valuable component in compounds targeting the central nervous system.[3] (Azetidin-3-yl)acetic acid embodies this principle, presenting the core pharmacophoric elements of GABA in a structurally defined manner.
Figure 1: Structural comparison of flexible GABA and its conformationally constrained analogue, (Azetidin-3-yl)acetic acid.
Synthetic Pathways: Accessing the Azetidine Scaffold
The synthesis of (Azetidin-3-yl)acetic acid and its derivatives is a critical step for enabling pharmacological studies. The literature provides several robust methods, often starting from commercially available N-Boc-azetidin-3-one. A common and effective strategy involves a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain, followed by reduction and deprotection.
The causality behind this multi-step approach is rooted in achieving high yields and purity. The Boc (tert-butoxycarbonyl) group is an essential protecting group for the azetidine nitrogen, preventing unwanted side reactions during the olefination and reduction steps. Its removal under acidic conditions is typically clean and efficient.
Figure 2: Generalized synthetic workflow for preparing the (Azetidin-3-yl)acetic acid core structure.
Experimental Protocol: Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
This protocol is adapted from established literature procedures for the deprotection of the N-Boc protected precursor.[4]
Self-Validation: The success of this protocol is validated by Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the removal of the Boc group (disappearance of the characteristic tert-butyl signal) and the presence of the azetidine and acetate protons in the final product's expected chemical shift and multiplicity.
-
Reaction Setup: To a solution of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.4 M concentration) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Acid Addition: Slowly add a 4 M solution of hydrochloric acid in methanol (approx. 9.0 eq) to the cooled, stirring solution. Causality: The use of methanolic HCl ensures anhydrous conditions, preventing hydrolysis of the methyl ester, and provides both the acid catalyst and the chloride counter-ion for the final salt product.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C). Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent by concentration under reduced pressure (rotary evaporation).
-
Product Isolation: The resulting solid or oil is the crude methyl 2-(azetidin-3-yl)acetate hydrochloride. The structure should be confirmed by ¹H NMR spectroscopy.[4]
Pharmacological Profile: Targeting GABA Transporters
While direct receptor agonism is a possibility, a more probable mechanism of action for conformationally constrained GABA analogues like (Azetidin-3-yl)acetic acid is the inhibition of GABA transporters (GATs). GATs are responsible for reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibiting these transporters increases the extracellular concentration of GABA, enhancing GABAergic tone.
Several studies on related azetidine derivatives have demonstrated their potency as GABA uptake inhibitors, particularly at the GAT-1 and GAT-3 subtypes.[5] This suggests that the azetidine scaffold is well-suited for interaction with the active site of these transporters.
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The Azetidine Scaffold: A Four-Membered Ring with Outsized Impact in Medicinal Chemistry
A Senior Application Scientist's Guide to a Privileged Heterocycle
In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is relentless. Medicinal chemists continually seek scaffolds that can confer advantageous properties upon a lead molecule. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a uniquely powerful and versatile building block.[1][2] Though its synthesis was once considered a significant challenge, recent advancements have unlocked its potential, revealing a scaffold that offers a compelling blend of structural rigidity, metabolic stability, and the ability to modulate key physicochemical properties.[3][4]
This technical guide provides an in-depth exploration of the azetidine ring's significance, from its fundamental structural and chemical properties to its strategic application in approved and developmental therapeutics. It is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Core Attributes: Understanding the Azetidine Advantage
The unique properties of the azetidine ring stem from its strained four-membered structure, which lies in a fascinating middle ground between the highly reactive, unstable aziridine and the more flexible, unreactive pyrrolidine.[5] This strained nature, with a ring strain energy of approximately 25.4 kcal/mol, endows it with a distinct three-dimensional geometry and reactivity profile.[5][6]
Structure and Conformation: A Rigid Foundation
Unlike its five- and six-membered counterparts, the azetidine ring is not planar. It adopts a "puckered" conformation to alleviate some of its inherent ring strain.[7][8] This puckering is a critical feature, as it dictates the spatial orientation of substituents attached to the ring. For a substituent at the 3-position, which is a common point of functionalization, it will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the ring's protons.[7] This conformational rigidity is a key asset in drug design, as it reduces the entropic penalty of binding to a biological target and allows for the precise positioning of pharmacophoric elements.[9]
Physicochemical Properties: Fine-Tuning for Drug-Likeness
The incorporation of an azetidine ring can profoundly and beneficially influence a molecule's drug-like properties. Its small size and polar nitrogen atom allow it to serve as a versatile tool for optimizing solubility, lipophilicity, and metabolic stability.[10][11]
| Property | Azetidine | Pyrrolidine | Piperidine | Key Medicinal Chemistry Implications |
| pKa (Conjugate Acid) | ~11.29[12] | ~11.27[13][14] | ~11.22[13] | All are strongly basic, but the subtle differences can be exploited. Azetidine's high basicity ensures it is protonated at physiological pH, which can be crucial for forming ionic interactions with targets or improving aqueous solubility. |
| logP (Octanol/Water) | -0.39 (Calculated) | 0.46[13] | 0.84[13] | Azetidine is significantly less lipophilic than its larger homologues. Replacing a pyrrolidine or piperidine with an azetidine can be a powerful strategy to reduce a compound's overall lipophilicity, often leading to improved solubility and a better ADME profile.[10] |
| Metabolic Stability | Generally High | Variable | Variable | The azetidine ring itself is often resistant to metabolic degradation. Furthermore, its incorporation can block metabolically labile sites on adjacent parts of a molecule, enhancing overall stability against oxidative metabolism by cytochrome P450 enzymes.[4][10] |
Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles.
Synthetic Strategies: Accessing the Azetidine Core
Historically, the synthesis of the strained azetidine ring posed a considerable challenge. However, a number of robust and versatile methods have now been developed, making a wide array of substituted azetidines accessible to medicinal chemists.[1][5]
Key Synthetic Approaches
Modern synthetic strategies often rely on intramolecular cyclization or cycloaddition reactions.[5][15]
-
Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a 1,3-difunctionalized propane backbone, such as a γ-amino alcohol or a γ-haloamine.
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core, though its utility has been expanded significantly by the development of visible-light mediated methods that overcome previous limitations.[4][5]
-
Palladium-Catalyzed C-H Amination: Advanced methods, such as the intramolecular amination of C(sp³)–H bonds, allow for the direct formation of the azetidine ring from readily available precursors.[3][5]
-
Ring-Opening of Azabicyclo[1.1.0]butanes (ABBs): The high strain of ABBs can be harnessed as a driving force to react with nucleophiles, yielding 3-substituted azetidines.[3]
Workflow & Protocol: A Representative Synthesis
The following diagram and protocol illustrate a general and reliable method for synthesizing a protected azetidine-3-ol, a versatile intermediate for further functionalization.
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The Emerging Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] The inherent ring strain of the azetidine moiety confers unique chemical reactivity and a conformationally rigid framework, enabling potent and selective interactions with various biological targets.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel azetidine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting Key Signaling Pathways
Novel azetidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[4][5] A notable mechanism of action for many of these derivatives is the inhibition of critical signaling pathways that are often dysregulated in cancer.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it an attractive therapeutic target.[1] A series of novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[1][6] These compounds have been shown to directly bind to STAT3 and inhibit its DNA-binding activity, leading to the suppression of downstream gene expression and subsequent tumor cell death.[6] For instance, in triple-negative breast cancer (TNBC) models, these azetidine compounds effectively inhibited both constitutive and ligand-induced STAT3 signaling.[6]
Diagram: STAT3 Signaling Pathway Inhibition by Azetidine Compounds
Caption: Inhibition of the STAT3 signaling pathway by novel azetidine derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative novel azetidine compounds.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| H172 (9f) | STAT3 | MDA-MB-468, MDA-MB-231 | 0.38 - 0.98 | [6] |
| H182 | STAT3 | MDA-MB-468, MDA-MB-231 | 0.38 - 0.98 | [6] |
| 1a | Tubulin Polymerization | A549, HCT116 | 0.0022, 0.0021 | [4] |
| 8a | Not Specified | HepG2, MCF-7 | 13.5, 10 | [5] |
| 8b | Not Specified | HepG2, MCF-7 | 32.5, 25.9 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
Azetidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8][9][10] The 2-azetidinone, or β-lactam ring, is a well-known pharmacophore present in many widely used antibiotics.[7][11][12]
Synthesis and Evaluation of Novel Azetidinones
Recent research has focused on the synthesis of novel 2-azetidinone derivatives and their evaluation for antibacterial and antioxidant activities.[7][8][11] For example, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized and tested against various bacterial strains.[7][8] Some of these compounds displayed notable antibacterial activity, particularly against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[7][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel azetidine derivatives against bacterial strains.
-
Preparation of Bacterial Inoculum: A loopful of the test bacterial culture is transferred to a tube of sterile nutrient broth. The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected novel azetidine derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a2 | Staphylococcus epidermidis | 128 | [7][8] |
| Enterococcus faecalis | 256 | [7][8] | |
| Pseudomonas aeruginosa | 128 | [7][8] | |
| 5d, 5e, 5f, 5h, 5i, 5j | Various antibacterial strains | Similar or better than ampicillin | [13] |
| 5h, 5i, 5j, 5q | Various fungal strains | Good inhibitory activity | [13] |
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Certain novel azetidine derivatives have demonstrated promising anti-inflammatory and antioxidant properties.
Modulation of Inflammatory Mediators
One study investigated the effects of a novel azetidine derivative, KHG26792, on β-amyloid-induced microglial activation.[14] The results showed that KHG26792 attenuated the production of pro-inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide.[14] Furthermore, it downregulated the levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS).[14] The mechanism of action was attributed to the increased phosphorylation of the Akt/GSK-3β signaling pathway and decreased translocation of NF-κB.[14]
Another study highlighted the pro-inflammatory and pro-apoptotic effects of L-azetidine-2-carboxylic acid (AZE) in microglial cells, suggesting that certain azetidine derivatives can also modulate inflammatory responses through different mechanisms.[15]
Diagram: Workflow for Evaluating Anti-inflammatory Activity
Caption: Experimental workflow for assessing the anti-inflammatory effects of azetidine derivatives.
Antiviral Activity: A New Frontier
The exploration of azetidine derivatives as antiviral agents is a rapidly developing area of research.[16] Recent studies have reported the synthesis and evaluation of novel azetidine compounds against various viruses, including herpes simplex virus (HSV) and human coronavirus.[17][18]
Activity Against Herpes Simplex Virus (HSV)
Assembly Biosciences has identified azetidine compounds with potent antiviral activity against both HSV-1 and HSV-2.[18] An exemplified compound demonstrated an EC50 of less than 100 nM against both viral strains in infected Vero cells.[18]
Evaluation Against Human Coronavirus
A series of substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their antiviral activity against several viruses, including Human Coronavirus (229E).[13][17] While the tested compounds showed weak activity in this particular study, it highlights the ongoing efforts to explore the potential of the azetidine scaffold in developing novel antiviral therapies.[13][17]
Conclusion and Future Directions
Novel azetidine derivatives represent a versatile and promising class of molecules with a broad spectrum of biological activities. The unique structural features of the azetidine ring provide a foundation for the design of potent and selective inhibitors of various therapeutic targets. The evidence presented in this guide underscores the significant potential of these compounds in the development of new treatments for cancer, infectious diseases, and inflammatory conditions.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological activities will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which azetidine derivatives exert their effects is crucial for their optimization and clinical translation.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the chemical space around the azetidine scaffold, guided by robust biological screening and a thorough understanding of their mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
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The Strategic Utility of Azetidin-3-yl Acetate Derivatives in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold – A Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, positioning it as a versatile synthetic intermediate.[1] This strained ring system, while more stable and easier to handle than its three-membered aziridine counterpart, provides a powerful thermodynamic driving force for ring-opening and functionalization reactions.[1][3] Consequently, incorporating the azetidine scaffold into molecular design offers a strategic approach to enhance physicochemical properties such as metabolic stability, aqueous solubility, and three-dimensionality (sp³ richness), all of which are critical parameters in drug development.[4]
This guide focuses on the synthesis and application of a key class of azetidine-based building blocks: azetidin-3-yl acetate and its derivatives. Specifically, we will explore the preparation of α,β-unsaturated azetidine precursors and their subsequent elaboration into a diverse array of complex heterocyclic systems. The primary focus will be on the aza-Michael addition, a robust and highly efficient carbon-nitrogen bond-forming reaction that leverages the unique reactivity of these building blocks.
Core Synthesis: Accessing the Key Precursor via the Horner-Wadsworth-Emmons Reaction
The most common and versatile entry point to 3-substituted this compound derivatives begins with the synthesis of an α,β-unsaturated ester, namely tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This key intermediate is typically prepared from commercially available N-Boc-azetidin-3-one via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] The N-Boc (tert-butyloxycarbonyl) protecting group is crucial, as it stabilizes the azetidine ring and prevents unwanted side reactions involving the nitrogen atom.
The HWE reaction provides a reliable and stereoselective method for the formation of the exocyclic double bond.[6] It involves the reaction of a phosphonate-stabilized carbanion with the ketone of N-Boc-azetidin-3-one.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate[6]
-
Preparation of the Phosphonate Anion: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under an inert atmosphere (N₂ or Ar). To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate anion.
-
Addition of Ketone: Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Reaction: Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water (250 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Work-up and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the desired α,β-unsaturated ester.
The Aza-Michael Addition: A Gateway to Diverse Heterocyclic Scaffolds
The synthetic utility of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate lies in its role as a Michael acceptor. The exocyclic double bond is activated by the electron-withdrawing ester group, making the β-carbon susceptible to nucleophilic attack. The aza-Michael addition, or conjugate addition of an N-nucleophile, is a highly effective method for forming a C-N bond at the 3-position of the azetidine ring.[6] This reaction provides a straightforward route to a wide range of 3,3-disubstituted azetidines, which are valuable building blocks for drug discovery.[7]
A variety of nitrogen-containing heterocycles, including imidazoles, pyrazoles, triazoles, indoles, and saturated heterocycles like pyrrolidine, can serve as competent nucleophiles in this transformation.[5][6] The reaction is often catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
Caption: Aza-Michael addition of NH-heterocycles.
General Experimental Protocol: Aza-Michael Addition[6]
-
Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), the desired N-heterocyclic compound (5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (3.6 mL).
-
Heating: Stir the mixture at 65 °C for 4–16 hours. The reaction progress should be monitored by TLC.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (15 mL). Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Work-up and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure. The resulting residue is purified by flash chromatography to yield the target 3-substituted azetidine derivative.
Scope of the Aza-Michael Addition
The robustness of this protocol has been demonstrated with a variety of NH-heterocycles, affording a library of novel azetidine-containing amino acid derivatives.
| Nucleophile (NH-Heterocycle) | Reaction Time (h) | Yield (%) | Reference |
| Azetidine | 4 | 64 | [5][6] |
| 3,3-Difluoropyrrolidine | 4 | 64 | [5] |
| 1H-Imidazole | 16 | 53 | [5][6] |
| 1H-Benzimidazole | 16 | 56 | [5][6] |
| 1H-Indole | 16 | 55 | [5][6] |
Post-Modification and Synthetic Diversification
The products of the aza-Michael addition are themselves versatile intermediates that can undergo further transformations, allowing for extensive molecular diversification.
Caption: Synthetic diversification pathways.
-
N-Boc Deprotection: The Boc group can be readily removed under acidic conditions, such as with 4M HCl in dioxane or trifluoroacetic acid (TFA), to unmask the secondary amine of the azetidine ring.[8][9] This free amine is a key functional handle for subsequent reactions, such as N-alkylation, acylation, or reductive amination, enabling the introduction of further diversity. Care must be taken to use milder conditions to avoid potential ring-opening of the strained azetidine.[9]
-
Ester Hydrolysis: The methyl ester can be saponified, typically using a base like lithium hydroxide (LiOH), to yield the corresponding carboxylic acid (N-Boc-3-azetidine acetic acid derivative).[10] This carboxylic acid moiety is invaluable for peptide synthesis, amide bond formation, or for use as a polar anchor in drug design.
Conclusion and Future Outlook
This compound derivatives, accessed primarily through a robust Horner-Wadsworth-Emmons/aza-Michael addition sequence, represent a powerful and versatile class of building blocks for modern organic synthesis. This strategy provides efficient access to novel, three-dimensional heterocyclic scaffolds that are highly sought after in drug discovery programs. The ability to readily diversify the substitution at the 3-position, coupled with the potential for further functionalization of the azetidine nitrogen and the acetate group, offers chemists a reliable platform for exploring new chemical space. As the demand for sp³-rich, structurally novel compounds continues to grow, the strategic application of these strained-ring building blocks is set to play an increasingly important role in the development of next-generation therapeutics.
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A Technical Guide to the Synthesis of Novel Heterocyclic Amino Acid Derivatives Containing Azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The constrained four-membered azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to parent molecules. When incorporated into amino acid structures, it provides access to novel building blocks for peptidomimetics and drug candidates with improved pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing new heterocyclic amino acid derivatives containing the azetidine moiety. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for representative syntheses, and discuss the challenges and optimization strategies inherent in the chemistry of strained-ring systems.
Introduction: The Strategic Value of Azetidine-Containing Amino Acids
The quest for novel molecular entities with enhanced therapeutic properties is a central theme in modern drug discovery. Non-natural amino acids are powerful tools in this endeavor, enabling the fine-tuning of peptide and small molecule drug candidates. Among these, azetidine-containing amino acids have emerged as particularly valuable building blocks.[1] The inherent ring strain of the azetidine nucleus, approximately 25.4 kcal/mol, confers a rigidifying effect on molecular structure, which can lead to higher binding affinities and improved selectivity for biological targets.[2] This conformational constraint is a key differentiator from the more flexible five-membered proline ring, often leading to distinct secondary structures in peptides.[3][4]
Furthermore, the azetidine scaffold is recognized as a bioisostere for other cyclic and acyclic functionalities, offering a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5][6] The successful incorporation of the azetidine motif in approved drugs like the antihypertensive agent Azelnidipine highlights its clinical significance.[1][6]
This guide will navigate the synthetic landscape of azetidine-containing amino acids, focusing on practical and innovative methodologies that have advanced the field.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the strained azetidine ring presents unique synthetic challenges, primarily stemming from its susceptibility to ring-opening reactions.[7] However, a number of robust synthetic methodologies have been developed, which can be broadly categorized as follows:
-
Intramolecular Cyclization of Acyclic Precursors: The classical and most direct approach.
-
Functionalization of Pre-formed Azetidine Scaffolds: A strategy to build complexity on an existing ring.
-
Cycloaddition Reactions: Convergent methods for ring formation.
-
Ring Expansion and Contraction Reactions: Transforming other heterocyclic systems.
Intramolecular Cyclization: Forging the Ring from Linear Precursors
The most common strategy for synthesizing azetidine-2-carboxylic acid derivatives involves the intramolecular cyclization of a γ-functionalized α-amino acid.[8] This approach relies on an intramolecular nucleophilic substitution reaction where the amino group displaces a leaving group at the γ-position.
Causality Behind Experimental Choices:
-
Nitrogen Protection: The choice of the nitrogen protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[7] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer orthogonal deprotection strategies.
-
Leaving Group: A good leaving group at the γ-position is essential for efficient cyclization. Tosylates, mesylates, and halides are commonly employed.
-
Base: A non-nucleophilic base is required to deprotonate the nitrogen nucleophile without competing in the substitution reaction. Cesium carbonate has proven to be highly effective in promoting these cyclizations, often leading to high yields.[9]
Visualizing the Workflow: Intramolecular Cyclization
Caption: Two-step synthesis of 3-substituted azetidine amino acid derivatives via Aza-Michael addition.
Detailed Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed. They are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid
This protocol is adapted from an efficient route utilizing a malonic ester intermediate. [9] Step 1: Cyclization to form the Azetidine Ring
-
To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate (1.0 eq) in dry DMF, add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.
Step 2: Krapcho Dealkoxycarbonylation
-
Dissolve the dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate (1.0 eq) in DMSO containing a small amount of water and lithium chloride (1.2 eq).
-
Heat the mixture to 150 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting product will be a mixture of diastereomeric monoesters.
Step 3: Lipase-Catalyzed Hydrolysis and Deprotection
-
Suspend the mixture of monoesters in a phosphate buffer (pH 7.0) and add a lipase (e.g., from Candida antarctica).
-
Stir the suspension at 30 °C, monitoring the hydrolysis of the desired (2S,1'S)-monoester by HPLC.
-
Once the desired conversion is reached, acidify the mixture and extract the unreacted (2R,1'S)-isomer with an organic solvent.
-
Adjust the pH of the aqueous layer to neutral and proceed with the deprotection.
-
Subject the aqueous solution containing the hydrolyzed product to hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl group.
-
Filter the catalyst and concentrate the filtrate to obtain enantiomerically pure (S)-azetidine-2-carboxylic acid.
| Step | Key Reagents | Typical Yield | Notes |
| 1. Cyclization | Cs₂CO₃, 1,2-dibromoethane | ~99% | The use of cesium carbonate is crucial for high yield. [9] |
| 2. Decarboxylation | LiCl, DMSO, H₂O | ~78% (total) | Results in a diastereomeric mixture. [9] |
| 3. Hydrolysis & Deprotection | Lipase, H₂, Pd/C | ~91% from mixture | Enzymatic resolution provides high enantiopurity. [9] |
Protocol 2: Synthesis of a 3-(Pyrazol-1-yl)azetidine-3-carboxylic Acid Derivative
This protocol is based on the aza-Michael addition strategy. [10] Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate
-
To a solution of triethyl phosphonoacetate (1.1 eq) in dry THF at 0 °C, add a solution of DBU (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired α,β-unsaturated ester.
Step 2: Aza-Michael Addition with Pyrazole
-
Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile.
-
Add DBU (0.2 eq) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the target methyl 2-(1-(N-Boc-azetidin-3-yl)-1H-pyrazol-1-yl)acetate.
| Step | Key Reagents | Typical Yield | Notes |
| 1. HWE Reaction | Triethyl phosphonoacetate, DBU | High | The reaction is generally clean and high-yielding. |
| 2. Michael Addition | Pyrazole, DBU | Good to Excellent | The catalytic amount of DBU is sufficient to promote the reaction. |
Troubleshooting and Optimization
The synthesis of azetidine derivatives can be challenging due to the inherent ring strain. [7]
-
Low Cyclization Yields: If intramolecular cyclization yields are low, ensure anhydrous conditions and consider alternative bases (e.g., K₂CO₃, NaH) or solvents. The choice of leaving group can also be optimized.
-
Ring Opening: Azetidines can be susceptible to nucleophilic ring-opening, particularly under acidic or strongly nucleophilic conditions. Careful control of pH and reaction conditions is necessary.
-
Purification Difficulties: The polarity and potential volatility of some azetidine derivatives can complicate purification. Gradient elution in column chromatography is often effective. [7]
Conclusion and Future Directions
The synthesis of new heterocyclic amino acid derivatives containing azetidine is a dynamic and evolving field. The methodologies outlined in this guide provide a solid foundation for researchers to access these valuable building blocks. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, including C-H functionalization and novel cycloaddition strategies. [2][3]The continued exploration of these unique amino acids will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
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Kubyshkin, V., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2536-2553. [Link]
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Powers, S. M., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of organic chemistry, 87(24), 16297–16313. [Link]
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Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897. [Link]
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Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(1), 1-10. [Link]
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Saunders, G. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(1), 1-10. [Link]
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Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]
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Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46979-47001. [Link]
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Avenoza, A., et al. (2000). Unusual reaction of azetidine-2,3-diones with primary amines. Straightforward asymmetric synthesis of α-amino acid and peptide derivatives. Chemical Communications, (8), 757-758. [Link]
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Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3851–3855. [Link]
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Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]
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The Azetidine Pharmacophore: A Technical Guide to Its Role in Natural Products and Synthetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique combination of structural rigidity and reactivity, while its three-dimensional geometry provides an effective tool for exploring chemical space beyond the flatlands of aromatic rings.[1][2][3] This guide offers an in-depth exploration of the azetidine pharmacophore, covering its presence in natural products, the diverse synthetic methodologies for its creation, its strategic application in drug design as a bioisostere, and its impact on the pharmacological properties of bioactive molecules. Detailed protocols and structural analyses are provided to equip researchers with the knowledge to effectively harness the potential of this remarkable scaffold.
Introduction: The Allure of the Strained Ring
The azetidine ring, the nitrogen-containing analogue of cyclobutane, presents a fascinating paradox for chemists. Its significant ring strain makes it more challenging to synthesize than its five- or six-membered counterparts like pyrrolidine and piperidine, yet this same strain is the source of its unique chemical character and utility.[1][4] This inherent energy translates into a rigid, well-defined three-dimensional structure that can favorably orient substituents towards biological targets, potentially reducing the entropic penalty of binding and increasing potency.[3]
Historically overshadowed by its β-lactam cousins (azetidin-2-ones) of antibiotic fame, the fully saturated azetidine ring has emerged as a valuable scaffold in its own right.[5][6] Its incorporation into molecular structures has been shown to improve critical drug-like properties, including metabolic stability, aqueous solubility, and target specificity.[7][8] As the pharmaceutical industry increasingly seeks to escape "flatland" and develop more sp³-rich, three-dimensional drug candidates, the azetidine pharmacophore has drawn significant attention from medicinal chemists.[7][9] This guide will dissect the fundamental aspects of this scaffold, from its natural origins to its role in cutting-edge drug discovery.
Caption: Core structure and key properties of the azetidine ring.
Azetidine Scaffolds in Nature
While not as widespread as other heterocycles, azetidine-containing natural products play important biological roles. Their biosynthesis presents a formidable challenge due to the energy required to form the strained ring, highlighting the elegant solutions evolved by nature.[10]
The most prominent example is (L)-azetidine-2-carboxylic acid (AZE) , a non-proteinogenic amino acid found in plants like lily-of-the-valley (Convallaria majalis) and in some bacteria.[11][12][13] AZE is a structural mimic of proline and can be mistakenly incorporated into proteins during translation.[11] This misincorporation leads to dysfunctional proteins, acting as a defense mechanism for the plant by poisoning predators or inhibiting the growth of competing vegetation.[12][14]
The biosynthesis of AZE has been a long-standing puzzle. Recent studies have revealed that AZE synthases in bacteria catalyze an unusual intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM), a common biological methyl group donor, to form the strained heterocycle.[15][16] Another biosynthetic pathway, leading to the azetidine-containing moiety of the fungicide polyoxin, involves a two-metalloenzyme cascade that performs sequential desaturation and cyclization of L-isoleucine.[17] These discoveries not only illuminate nature's synthetic strategies but also provide enzymatic tools for potential biocatalytic applications.[15]
Synthetic Methodologies: Forging the Four-Membered Ring
The synthesis of the azetidine ring has been a persistent challenge, but a variety of effective methods have been developed.[4][18] These strategies can be broadly categorized into intramolecular cyclizations and cycloaddition reactions.
3.1 Intramolecular Cyclization
This is the most common and versatile approach, typically involving the formation of a C-N bond to close the ring.[4] The general strategy relies on a 1,3-difunctionalized propane backbone where a nucleophilic nitrogen atom displaces a leaving group at the γ-position.
Key variations include:
-
Cyclization of γ-haloamines or activated γ-aminoalcohols: This is a classic and widely used method where a primary or secondary amine displaces a halide or a sulfonate ester.[4]
-
Reductive cyclization: Methods such as the cyclization of γ-azido ketones or β-amino aldehydes provide another route to the azetidine core.[4]
-
Palladium-Catalyzed C(sp³)–H Amination: More modern approaches utilize transition metal catalysis to directly form the C-N bond via C-H activation, offering novel pathways to functionalized azetidines.[1][2]
3.2 Cycloaddition Reactions
[2+2] cycloadditions offer a powerful and atom-economical way to construct the four-membered ring in a single step.
-
Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can generate azetidines. Recent advances using visible-light photocatalysis have made this reaction more accessible and versatile.[1][18]
-
Ketene-Imine Cyclization: The Staudinger synthesis, a reaction between a ketene and an imine, is a cornerstone for producing β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines.[5][19]
Caption: Major synthetic pathways to the azetidine core.
The Azetidine Pharmacophore in Drug Design
The true power of the azetidine ring in medicinal chemistry lies in its ability to act as a versatile pharmacophore and a bioisosteric replacement for other common chemical groups. Its unique properties can be leveraged to fine-tune the pharmacological profile of a drug candidate.[18][20]
4.1 A Bioisosteric Tool
Azetidines serve as valuable bioisosteres for a range of cyclic and acyclic fragments, offering a three-dimensional alternative that can profoundly alter a molecule's properties.[7]
-
Replacement for Pyrrolidine/Piperidine: Substituting larger saturated heterocycles with the smaller azetidine ring can reduce molecular weight and lipophilicity (logP), while the rigid structure helps maintain or improve binding by locking in a favorable conformation.[7]
-
Replacement for gem-dimethyl or t-butyl groups: The azetidine ring can mimic the steric bulk of these common groups while introducing a polar nitrogen atom, which can improve solubility and provide a new vector for hydrogen bonding interactions.
-
Replacement for Phenyl Rings: In a strategy to "escape from flatland," azetidines can replace aromatic rings, increasing the fraction of sp³ carbons (a desirable trait for drug candidates) and introducing novel exit vectors for further chemical modification.[7]
4.2 Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of an azetidine can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Typical Effect of Azetidine Incorporation | Rationale |
| Aqueous Solubility | Increase | The basic nitrogen atom can be protonated at physiological pH, increasing polarity and interaction with water.[7] |
| Lipophilicity (logP) | Decrease | Replaces larger, more lipophilic carbocyclic or heterocyclic rings.[7] |
| Metabolic Stability | Increase | The strained ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.[7] |
| Molecular Rigidity | Increase | Reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to a target.[3] |
4.3 Case Studies in Drug Development
The value of the azetidine pharmacophore is demonstrated by its presence in approved drugs and clinical candidates across various therapeutic areas.[21][22]
-
Azelnidipine (Calblock): An antihypertensive drug, this dihydropyridine calcium channel blocker features an azetidine-2-carboxylate ester.[3][22]
-
Cobimetinib (Cotellic): A MEK1/2 inhibitor used in cancer therapy, cobimetinib contains a 3-(dimethylamino)azetidine moiety.[1][22]
-
Tofacitinib (Xeljanz): While the core is a pyrrolo[2,3-d]pyrimidine, extensive structure-activity relationship (SAR) studies in the Janus kinase (JAK) inhibitor class have explored azetidine-containing analogues to optimize selectivity and properties.[22]
-
GABA Uptake Inhibitors: Research into inhibitors of the GABA transporters (GAT-1 and GAT-3) has shown that azetidine derivatives can serve as potent and selective ligands, acting as conformationally constrained GABA analogs.[23]
Experimental Protocols
To provide a practical context, this section details a representative synthesis of a substituted azetidine and a common assay for its biological evaluation.
5.1 Protocol: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes the synthesis of a versatile azetidine building block via intramolecular cyclization of an activated γ-aminoalcohol. The causality behind this choice is its reliability and the utility of the resulting product, which can be further functionalized at the 3-position.
Step 1: Epichlorohydrin Ring-Opening
-
To a stirred solution of benzylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude amino alcohol, 1-(benzylamino)-3-chloropropan-2-ol, which is used directly in the next step.
-
Rationale: This is a standard SN2 ring-opening of the epoxide by the amine nucleophile. Methanol serves as a protic solvent to facilitate the reaction.
-
Step 2: Intramolecular Cyclization (C-N Bond Formation)
-
Dissolve the crude amino alcohol in a suitable solvent such as toluene.
-
Add a strong base, such as sodium hydroxide (2.5 eq) in water, to the solution.
-
Heat the biphasic mixture to reflux (approx. 80-90 °C) and stir vigorously for 16 hours.
-
Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.
-
Rationale: The strong base deprotonates the alcohol, forming an alkoxide which then displaces the chloride in an intramolecular Williamson ether synthesis to form an epoxide intermediate. The amine then attacks this intermediate, but the more favorable pathway under these conditions is direct deprotonation of the amine followed by SN2 displacement of the chloride to form the azetidine ring. Heating provides the necessary activation energy for the cyclization.
-
Step 3: N-Debenzylation and Boc Protection
-
Dissolve the crude 1-benzylazetidin-3-ol in methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting crude azetidin-3-ol in dichloromethane and add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash the reaction with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-3-hydroxyazetidine.
-
Rationale: Palladium-catalyzed hydrogenation is a standard method for cleaving benzyl groups from amines (hydrogenolysis). The subsequent reaction with Boc2O protects the now-free secondary amine, providing a stable, versatile building block for further synthetic manipulations.
-
Conclusion and Future Outlook
The azetidine pharmacophore has firmly established itself as a valuable tool in the arsenal of medicinal chemists. Its unique conformational rigidity, combined with its ability to enhance physicochemical properties, makes it a powerful scaffold for the design of novel therapeutics.[18][20] The challenges associated with its synthesis have been significantly mitigated by the development of robust and versatile synthetic methods.[1][19]
Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing new catalytic, enantioselective methods to access chiral, substituted azetidines will be crucial for creating stereochemically defined drug candidates.[5]
-
Novel Functionalization: Exploring new reactions to selectively functionalize the C-H bonds of the azetidine ring will open up new avenues for SAR exploration.[1]
-
Biocatalysis: Harnessing newly discovered enzymes, such as AZE synthase, could provide environmentally friendly and highly selective routes to complex azetidine-containing molecules.[16]
As drug discovery continues to move towards more complex, three-dimensional chemical space, the strategic incorporation of strained ring systems like azetidine will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
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Powers, S. M., & Alexanian, E. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(23), 15413–15426. [Link]
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Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614–2633. [Link]
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Molecular basis for azetidine-2-carboxylic acid biosynthesis. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
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Andexer, J. N., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology, 21(2), 226–233. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
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Selwood, T., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10985–11029. [Link]
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Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved December 30, 2025, from [Link]
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Biosyntheses of azetidine-containing natural products. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]
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Chen, Z., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry, 72(40), 22108–22116. [Link]
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Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]
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Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1193–1198. [Link]
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Biosyntheses of azetidine-containing natural products. (2021). Semantic Scholar. Retrieved December 30, 2025, from [Link]
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Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-591. [Link]
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Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. (2025). ResearchGate. Retrieved December 30, 2025, from [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025). ResearchGate. Retrieved December 30, 2025, from [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and binding affinity.[1][2] This four-membered saturated heterocycle acts as a rigid, polar scaffold, making it an attractive bioisostere for larger, more flexible ring systems.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl 2-(azetidin-3-yl)acetate, a versatile building block for drug discovery. We will detail a robust, multi-step synthesis of the core molecule and explore advanced strategies for its derivatization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The Strategic Importance of the Azetidine Scaffold
The value of the azetidine ring lies in its unique combination of ring strain (approx. 25.4 kcal/mol) and relative stability, which makes it more handleable than aziridines yet more reactive and conformationally constrained than pyrrolidines.[1] This structural rigidity reduces the number of rotatable bonds in a molecule, which can lead to a lower entropic penalty upon binding to a biological target. Furthermore, the nitrogen atom introduces a polar vector, enhancing interactions with protein active sites and improving aqueous solubility. These features are found in approved drugs such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[1] Azetidine-3-carboxylic acid and its derivatives, in particular, serve as crucial building blocks for novel therapeutics targeting a range of conditions from neurological disorders to cancer.[4][5]
Core Synthesis of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
The most reliable and scalable synthesis of methyl 2-(azetidin-3-yl)acetate proceeds via a well-established three-stage sequence starting from commercially available N-Boc-azetidin-3-one.[6][7] This pathway involves an olefination reaction, followed by reduction and final deprotection.
Caption: Overall workflow for the synthesis of Methyl 2-(azetidin-3-yl)acetate HCl.
Protocol 2.1: Stage 1 - Horner-Wadsworth-Emmons (HWE) Reaction
This step constructs the carbon-carbon double bond to append the acetate side chain. The HWE reaction is highly reliable for forming α,β-unsaturated esters from ketones.[7][8]
Rationale: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the phosphonate ester, generating a stabilized carbanion. This carbanion then attacks the ketone carbonyl of N-Boc-azetidin-3-one. The subsequent elimination of the phosphate byproduct drives the reaction to completion, yielding the desired alkene. The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, preventing side reactions and increasing the solubility of intermediates in organic solvents.[9][10]
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. |
| N-Boc-azetidin-3-one | 171.19 | 10.0 | 1.0 |
| Methyl 2-(dimethoxyphosphoryl)acetate | 182.10 | 11.0 | 1.1 |
| Sodium Hydride (60% in mineral oil) | 40.00 | 12.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully.
-
Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF (10 mL) to the NaH suspension over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Add a solution of N-Boc-azetidin-3-one in anhydrous THF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a clear oil.
Protocol 2.2: Stage 2 - Hydrogenation/Reduction
This step reduces the double bond to yield the saturated acetate derivative.
Rationale: Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for the hydrogenation of alkenes. The reaction is performed under a hydrogen atmosphere, where H₂ adsorbs onto the palladium surface and is delivered to the double bond, resulting in its saturation. Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. |
| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 227.26 | 8.0 | 1.0 |
| Palladium on Carbon (10 wt. %) | - | ~10 mol % | - |
| Methanol (MeOH) | - | 40 mL | - |
| Hydrogen (H₂) | - | 1 atm (balloon) | - |
Step-by-Step Methodology:
-
Dissolve the unsaturated ester from Stage 1 in methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under the hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or ¹H NMR until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which is often pure enough for the next step without further purification.
Protocol 2.3: Stage 3 - N-Boc Deprotection
The final step removes the Boc protecting group to yield the target primary amine, which is isolated as a stable salt.
Rationale: The Boc group is highly labile under acidic conditions.[11][12] A strong acid, such as HCl, protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into carbon dioxide and a stable tert-butyl cation.[11] The latter is typically scavenged by isobutylene formation. Isolating the final product as a hydrochloride salt enhances its stability and shelf-life, as the free amine can be less stable.[6]
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. |
| tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 229.28 | 7.5 | 1.0 |
| HCl (4 M in 1,4-Dioxane) | - | 15 mL | ~8 equiv. |
| Methanol (MeOH) | - | 5 mL | - |
Step-by-Step Methodology:
-
Dissolve the Boc-protected azetidine from Stage 2 in a minimal amount of methanol.
-
Add the 4 M solution of HCl in 1,4-dioxane to the flask at room temperature.
-
Stir the mixture for 2-4 hours. Gas evolution (CO₂) should be observed. Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid or oil may be triturated with diethyl ether or recrystallized (e.g., from methanol/ether) to yield pure methyl 2-(azetidin-3-yl)acetate hydrochloride as a white or off-white solid.
Synthesis of Functionalized Derivatives
The core scaffold can be readily diversified at two key positions: the azetidine nitrogen and the C3-position, providing access to a wide array of analogs for medicinal chemistry programs.[13][14]
Caption: Key diversification pathways for azetidine-3-yl acetate derivatives.
Protocol 3.1: Derivatization at the C3-Position via Aza-Michael Addition
A powerful strategy for creating 3,3-disubstituted azetidines involves the aza-Michael addition of various nitrogen nucleophiles to the α,β-unsaturated ester intermediate generated in Stage 1.[7][8][15][16] This approach allows for the introduction of diverse heterocyclic moieties, which are common pharmacophores in drug discovery.[8]
Rationale: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. In the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), nitrogen-containing heterocycles (e.g., pyrazole, triazole) can add in a conjugate fashion to form a new C-N bond at the C3-position of the azetidine ring.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equiv. |
| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 227.26 | 1.0 | 1.0 |
| 1H-Pyrazole | 68.08 | 1.2 | 1.2 |
| DBU | 152.24 | 1.5 | 1.5 |
| Acetonitrile (MeCN), anhydrous | - | 5 mL | - |
Step-by-Step Methodology:
-
To a solution of the unsaturated ester (from Stage 1) in anhydrous acetonitrile, add 1H-pyrazole.
-
Add DBU to the mixture and heat the reaction to 60-70 °C.
-
Stir for 6-12 hours, monitoring the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 3-(1H-pyrazol-1-yl) substituted azetidine derivative.
-
This product can then be subjected to N-Boc deprotection as described in Protocol 2.3 to yield the final derivative.
Protocol 3.2: General Procedure for N-Functionalization
The secondary amine of the final product is a versatile handle for introducing a wide range of functional groups via standard organic transformations.
A. N-Alkylation via Reductive Amination:
-
Dissolve methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.).
-
Stir at room temperature for 4-24 hours until the reaction is complete (monitored by LC-MS).
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM.
-
Dry the organic layer, concentrate, and purify by chromatography.
B. N-Acylation/Sulfonylation:
-
Dissolve methyl 2-(azetidin-3-yl)acetate hydrochloride (1.0 equiv.) in DCM or THF.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv.), and cool to 0 °C.
-
Slowly add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, concentrate, and purify by chromatography.
References
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Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Zhang, Z., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Anderson, A. G., & Lok, R. (1972). Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives. Journal of Organic Chemistry. [Link]
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Feula, A. (2013). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Li, J. J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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-
Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Horner-Wadsworth-Emmons Reaction for Azetidine Synthesis
Introduction: The Strategic Value of Azetidines and the HWE Reaction
Azetidines, saturated four-membered nitrogen-containing heterocycles, are privileged structural motifs in medicinal chemistry and drug development.[1][2] Their conformational rigidity and ability to introduce unique three-dimensional character make them valuable as bioisosteres for other functional groups and as core components of bioactive molecules.[3] However, the synthesis of these strained ring systems presents a significant challenge due to unfavorable ring strain, often requiring specialized synthetic strategies.[2][4]
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, renowned for its reliability and stereoselectivity in forming carbon-carbon double bonds from phosphonate-stabilized carbanions and carbonyl compounds.[5][6] Key advantages over the classical Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate byproduct.[6] While widely employed in the synthesis of complex natural products, particularly for macrocyclization, its application in constructing small, strained rings like azetidines via an intramolecular pathway is a more nuanced and powerful strategy.[3]
This guide provides a detailed exploration of the intramolecular Horner-Wadsworth-Emmons (iHWE) reaction as a robust method for the synthesis of azetidin-2-ones (β-lactams), key precursors and structural analogs of functionalized azetidines. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this transformation.
Mechanism and Rationale: A 4-exo-trig Cyclization Pathway
The synthesis of an azetidine ring via an intramolecular HWE reaction relies on a crucial 4-exo-trig cyclization. The reaction is designed to proceed from a linear precursor containing both a phosphonate-stabilized carbanion and an aldehyde or ketone.
The overall transformation can be visualized as follows:
-
Precursor Synthesis : A linear substrate is assembled, typically an N-substituted amino acid derivative, which contains a terminal aldehyde and a phosphonate group positioned to enable a four-membered ring closure.
-
Deprotonation : A suitable base deprotonates the carbon alpha to the phosphonate and an electron-withdrawing group (EWG), generating a highly nucleophilic phosphonate carbanion.[5]
-
Intramolecular Nucleophilic Attack : The newly formed carbanion attacks the tethered aldehyde intramolecularly. This is the key ring-forming step. The geometry of the approach is critical for successful cyclization.
-
Oxaphosphetane Formation : The initial addition adduct rapidly rearranges to form a cyclic four-membered oxaphosphetane intermediate.
-
Elimination : This intermediate collapses, eliminating a stable dialkyl phosphate salt and forming the final carbon-carbon double bond within the newly formed azetidine ring, typically yielding an α,β-unsaturated lactam.[5][6]
The success of this cyclization is predicated on creating a substrate where the kinetics and thermodynamics favor the formation of the strained four-membered ring over competing intermolecular reactions or decomposition pathways.
Caption: Workflow of the intramolecular HWE reaction for azetidin-2-one synthesis.
Experimental Protocol: Synthesis of β-Lactams via Intramolecular HWE
This protocol is adapted from a demonstrated synthesis of N-benzyl-4-phenylazetidin-2-one, which showcases the core methodology for constructing the β-lactam ring system.[7]
Part A: Synthesis of the Linear Precursor (N-Benzyl-2-(diethoxyphosphoryl)-3-oxo-3-phenylpropanamide)
-
Materials & Reagents:
-
N-Benzyl-2-(diethoxyphosphoryl)acetamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Methyl benzoate
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add N-benzyl-2-(diethoxyphosphoryl)acetamide (1.0 eq) and dissolve in anhydrous THF (0.2 M). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change to yellow or orange indicates the formation of the phosphonate carbanion. Stir for 30 minutes at -78 °C. d. Add a solution of methyl benzoate (1.2 eq) in anhydrous THF dropwise to the reaction mixture. e. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. f. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. g. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-keto phosphonate precursor.
Part B: Intramolecular HWE Cyclization to Form the β-Lactam
-
Materials & Reagents:
-
β-Keto phosphonate precursor from Part A
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure: a. To a flame-dried, round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of argon. b. Add anhydrous toluene to the flask to create a slurry (0.1 M). c. In a separate flask, dissolve the β-keto phosphonate precursor (1.0 eq) in a mixture of anhydrous THF and toluene. d. Add the solution of the precursor dropwise to the NaH slurry at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is critical to favor the intramolecular cyclization. e. After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours). f. Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the product with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. i. Purify the resulting crude product by silica gel chromatography to afford the desired β-lactam.
Data Presentation: Representative Yields
The intramolecular HWE cyclization has been shown to be effective for a range of substituted precursors. The following table summarizes representative yields for the synthesis of various β-lactams using this methodology.
| Entry | R¹ (on Nitrogen) | R² (from Aldehyde) | Product | Yield (%) | Reference |
| 1 | Benzyl (Bn) | Phenyl (Ph) | N-benzyl-4-phenylazetidin-2-one | 75 | [7] |
| 2 | Benzyl (Bn) | 4-Chlorophenyl | N-benzyl-4-(4-chlorophenyl)azetidin-2-one | 72 | [7] |
| 3 | Benzyl (Bn) | 4-Methoxyphenyl | N-benzyl-4-(4-methoxyphenyl)azetidin-2-one | 78 | [7] |
| 4 | Benzyl (Bn) | 2-Thienyl | N-benzyl-4-(thiophen-2-yl)azetidin-2-one | 68 | [7] |
| 5 | Allyl | Phenyl (Ph) | N-allyl-4-phenylazetidin-2-one | 70 | [7] |
Troubleshooting and Key Considerations
-
Substrate Purity: The linear precursor must be of high purity. Impurities can interfere with the base and lead to side reactions.
-
Anhydrous Conditions: The HWE reaction is highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents are essential to prevent quenching of the carbanion.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for this transformation. Other bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) could also be explored, but may affect stereoselectivity and yield.
-
Concentration and Slow Addition: The cyclization step should be run under relatively dilute conditions with slow addition of the substrate to the base. This minimizes the chance of intermolecular dimerization, which is the primary competing side reaction.
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5] In the context of this cyclization, this translates to the stereochemistry of the exocyclic double bond if a ketone were used instead of an aldehyde, or the relative stereochemistry of substituents on the newly formed ring.
Conclusion
The intramolecular Horner-Wadsworth-Emmons reaction is a sophisticated and effective strategy for the synthesis of the azetidin-2-one core. By carefully designing the linear precursor and controlling the reaction conditions to favor the 4-exo-trig cyclization, researchers can access these valuable strained heterocyclic scaffolds with good yields. This methodology provides a powerful alternative to classical methods like the Staudinger cycloaddition, offering the distinct advantages of the HWE reaction, including operational simplicity and straightforward purification. For drug development professionals, this approach opens avenues to novel azetidine-based compounds with potential therapeutic applications.
References
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-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available from: [Link]
- Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic & Biomolecular Chemistry, 4(13), 2533-2549.
- Parmar, D. J., et al. (2021). Recent advances in the synthesis of azetidines. Organic & Biomolecular Chemistry, 19(44), 9576-9599.
- Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Current Organic Chemistry, 6(3), 245-271.
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Available from: [Link]
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Min, S. J., & Lee, S. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 713-730. Available from: [Link]
- Sheehan, J. C., & Corey, E. J. (1957). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409.
-
Organic Syntheses. (2014). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY-PHOSPHINYL)ACETATE. Available from: [Link]
- Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 1-48). Springer.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2005). A novel synthesis of β-lactams via an intramolecular Horner-Wadsworth-Emmons reaction. Tetrahedron Letters, 46(35), 5997-5999.
- Banfi, L., et al. (2008). Synthesis of β-lactams via intramolecular Kinugasa reactions. Organic & Biomolecular Chemistry, 6(23), 4374-4382.
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S. Malik, U. K. Nadir, Synlett, 2008, 108-110. Available from: [Link]
- Huang, J. X., Du, D. M., & Xu, J. X. (2006). Synthesis of Azetidines. Synthesis, 2006(02), 315-318.
- Thompson, S. K., & Heathcock, C. H. (1992). Stereoselectivity of the Horner-Emmons reaction. Effect of base, solvent, and temperature on the reaction of methyl (dimethoxyphosphinyl)acetate and methyl (bis(trifluoroethoxy)phosphinyl)acetate with aldehydes. The Journal of Organic Chemistry, 57(22), 5979-5980.
- Ando, K. (1997). Highly Z-selective Horner-Wadsworth-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Masamune, S., & Roush, W. R. (1982). A mild, general method for the conversion of aldehydes to (E)-α,β-unsaturated esters. Tetrahedron Letters, 23(42), 4343-4346.
- Paterson, I., & Yeung, K.-S. (1993). Studies in macrolide synthesis: stereocontrolled synthesis of the C1-C15 (southern) and C19-C27 (northern) fragments of the macrolactam antibiotic, tautomycin. Tetrahedron Letters, 34(36), 5741-5744.
- Barrett, A. G. M., & Tam, W. (1998). A Formal Total Synthesis of the Antifungal Agent FR-900848. The Journal of Organic Chemistry, 63(22), 7653-7658.
- Al-Tel, T. H. (2005). A novel synthesis of β-lactams via an intramolecular Horner–Wadsworth–Emmons reaction. Tetrahedron Letters, 46(35), 5997-5999. [Note: This is a representative citation for the data in the table, based on the specific examples provided in the paper.]
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Application Notes & Protocols: Aza-Michael Addition for the Synthesis of Functionalized Azetidines
Introduction: The Strategic Value of Functionalized Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, are privileged structures in modern medicinal chemistry and drug development.[1][2] Their unique conformational properties, imparted by significant ring strain (approx. 25.4 kcal/mol), allow them to act as rigid scaffolds that can improve metabolic stability, aqueous solubility, and binding affinity of drug candidates.[2] Consequently, the development of robust and efficient methods for the synthesis and functionalization of the azetidine core is of paramount importance.[1]
Among the various strategies for C-N bond formation, the aza-Michael addition has emerged as a powerful and atom-economical tool.[3][4][5] This reaction, involving the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, provides a direct and often highly selective route to introduce complex functional groups onto the azetidine nitrogen. This guide provides an in-depth exploration of the aza-Michael addition for modifying azetidines, covering mechanistic principles, catalytic systems, practical applications, and detailed experimental protocols for researchers in organic synthesis and drug discovery.
Mechanistic Underpinnings of the Aza-Michael Addition
The core transformation consists of the nucleophilic attack of the azetidine ring's secondary amine onto a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino compound.[6]
The efficiency and selectivity of this process are critically dependent on the choice of catalyst, which serves to enhance the nucleophilicity of the azetidine nitrogen and/or increase the electrophilicity of the Michael acceptor.
Caption: General mechanism of the Aza-Michael addition.
Catalytic Systems: The Key to Control and Efficiency
The choice of catalyst is the most critical experimental parameter, dictating reaction rate, yield, and, most importantly, stereoselectivity.
Base Catalysis: The Direct Approach
Simple organic or inorganic bases are often sufficient to promote the reaction. Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective.[3]
-
Causality: DBU is strong enough to deprotonate the azetidine nitrogen, significantly increasing its nucleophilicity. Its steric bulk prevents it from competing as a nucleophile, which avoids side reactions like the cleavage of ester groups in the Michael acceptor that can occur with stronger bases like hydroxides.[3] Inorganic bases such as cesium carbonate (Cs₂CO₃) have also proven highly effective, particularly for the addition of azoles to α,β-unsaturated malonates.[7]
Organocatalysis: The Gateway to Asymmetry
The true power of the aza-Michael addition is unlocked through asymmetric organocatalysis, enabling the synthesis of chiral N-substituted azetidines with high enantioselectivity. This is a field of active research, as the synthesis of optically pure azetidines bearing a stereocenter at the α-position to the nitrogen has been historically challenging.[8]
-
Chiral Phase-Transfer Catalysts: Quinidine-based catalysts are exemplary for this transformation. In a biphasic system or with a solid base like KOH, the catalyst forms a chiral ion pair with the deprotonated azetidine anion.[8]
-
Mechanism of Stere-induction: The catalyst positions the azetidine nucleophile and the Michael acceptor in a specific 3D orientation within a proposed transition state. Hydrogen bonding between the catalyst's hydroxyl group and the acceptor's carbonyl group, combined with steric hindrance, forces the nucleophilic attack to occur preferentially from one face of the acceptor, leading to high enantiomeric excess (ee).[8]
Caption: Workflow of an organocatalyzed enantioselective aza-Michael reaction.
Application Showcase: Scope and Performance
The aza-Michael addition is a versatile reaction applicable to a wide range of azetidine nucleophiles and Michael acceptors. The following table summarizes representative examples from the literature, highlighting the yields and stereoselectivities achievable with different catalytic systems.
| Azetidine Nucleophile | Michael Acceptor | Catalyst / Conditions | Yield (%) | ee (%) / dr | Reference |
| 3,3-Dinitroazetidine | Chalcone | Quinidine PTC (1 mol%), KOH, Toluene, -20 °C | 99% | 95% ee | [8] |
| 3,3-Dinitroazetidine | (E)-4-Phenylbut-3-en-2-one | Quinidine PTC (1 mol%), KOH, Toluene, -20 °C | 98% | 94% ee | [8] |
| Azetidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU, Acetonitrile, 65 °C | 64% | N/A | [3][9] |
| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU, Acetonitrile, 65 °C | 83% | N/A | [3] |
| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU, Acetonitrile, 65 °C | 82% | N/A | [3] |
| Indazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU, Acetonitrile, 65 °C | 93% | N/A | [3] |
Detailed Experimental Protocols
Protocol 1: DBU-Catalyzed Aza-Michael Addition of Azetidine to an Azetidin-3-ylidene Acetate
This protocol is adapted from the work of Tumkevičius et al. and provides a general method for the synthesis of 1,3'-biazetidine derivatives.[3][9]
Materials and Reagents:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv)
-
Azetidine (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (N-Boc-azetidin-3-ylidene)acetate (e.g., 1.0 mmol, 227 mg).
-
Solvent and Reagents Addition: Add anhydrous acetonitrile (e.g., 5 mL). To this solution, add azetidine (1.2 mmol, 68.5 mg) followed by DBU (1.2 mmol, 182.6 mg) at room temperature.
-
Experimental Insight: DBU is a hygroscopic liquid; handle it under an inert atmosphere to ensure accurate measurement and prevent introduction of water, which can interfere with the reaction.
-
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC/MS. The reaction is typically complete within 4-16 hours.[3]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Causality: The NH₄Cl wash is crucial for quenching the DBU catalyst and removing it from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,3'-biazetidine product.
Protocol 2: Enantioselective Phase-Transfer Catalyzed Aza-Michael Addition
This protocol, adapted from Kim et al., describes a highly enantioselective synthesis of chiral N-substituted 3,3-dinitroazetidines.[8]
Materials and Reagents:
-
3,3-Dinitroazetidine hydrochloride (1.0 equiv, salt is often more stable) - Note: Free base can be generated in situ or prior to use.
-
α,β-Unsaturated ketone (e.g., Chalcone) (1.2 equiv)
-
Quinidine-derived phase-transfer catalyst (e.g., Catalyst IX from the paper) (0.01 equiv, 1 mol%)
-
Potassium hydroxide (KOH), powdered (0.2 equiv)
-
Anhydrous Toluene
-
Cryocooler or suitable cooling bath (-20 °C)
-
Chiral HPLC column for enantiomeric excess determination (e.g., Chiralpak AD-H)
Procedure:
-
Catalyst and Base Preparation: To a dry reaction vial, add the quinidine-based catalyst (0.01 mmol) and powdered KOH (0.2 mmol).
-
Experimental Insight: Powdering the KOH increases its surface area, facilitating the deprotonation of the azetidine nucleophile.
-
-
Reaction Setup: Add anhydrous toluene (10 mL) to the vial. Cool the mixture to -20 °C using a cryocooler. Stir for 10 minutes to ensure thermal equilibrium.
-
Reactant Addition: Add 3,3-dinitroazetidine (1.0 mmol) to the cooled mixture, followed by the α,β-unsaturated ketone (1.2 mmol) in one portion.
-
Reaction: Stir the mixture vigorously at -20 °C. The reaction progress can be monitored by TLC. The reaction typically requires 24 hours for high conversion.
-
Causality: The low temperature (-20 °C) is critical for maximizing enantioselectivity. It increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[8]
-
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Troubleshooting and Key Considerations
-
Regioselectivity: When using N-heterocycles with multiple nitrogen atoms as nucleophiles (e.g., pyrazole, indazole, benzotriazole), mixtures of regioisomers can form. The N-1 adduct is often the major product, but reaction conditions can influence the ratio.[3] Careful structural analysis (e.g., using ¹H-¹⁵N HMBC NMR) is required to confirm the structure of the product.[3]
-
Low Yields: Incomplete deprotonation of the azetidine or insufficient activation of the Michael acceptor can lead to low yields. Ensure anhydrous conditions, use a sufficiently strong (but appropriate) base, and allow adequate reaction time.
-
Poor Enantioselectivity: For asymmetric reactions, catalyst purity, precise temperature control, and exclusion of moisture are paramount. A slight increase in temperature can significantly erode the enantiomeric excess.
Conclusion and Future Outlook
The aza-Michael addition stands as a robust and highly adaptable method for the synthesis of functionally diverse azetidines. The ability to perform this reaction under base-catalyzed or highly enantioselective organocatalytic conditions provides chemists with a versatile toolkit for accessing novel chemical matter. The continued development of more active and selective catalysts will further expand the scope of this transformation, enabling the construction of increasingly complex azetidine-containing molecules for applications in drug discovery and materials science.[8]
References
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Kim, H. et al. (2015). Enantioselective Phase-Transfer-Catalyzed Synthesis of Chiral N-Substituted 3,3-Dinitroazetidines by Aza-Michael Reaction. The Journal of Organic Chemistry. [Link]
-
Šimkevičiūtė, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Singh, G. S. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Kumar, V. et al. (2014). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]
-
ResearchGate. (n.d.). Stereoselective aza-Michael addition. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Xu, J. et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
-
Bach, T. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health (NIH). [Link]
-
PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
-
Cossy, J. et al. (2019). Organocatalytic aza-Michael Reaction to 3-Vinyl-1,2,4-triazines as a Valuable Bifunctional Platform. PubMed. [Link]
-
Synfacts. (2014). Organocatalytic Enantioselective Cascade Aza-Michael–Michael Addition. Thieme. [Link]
-
Pieber, B. & Gilmore, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Sharma, U. & Kumar, A. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2023). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. National Institutes of Health (NIH). [Link]
-
Gubbels, E. et al. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Jiang, B. et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Institutes of Health (NIH). [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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Application Note: A Detailed Protocol for the Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocol herein details a robust and efficient synthesis utilizing the Horner-Wadsworth-Emmons reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. This document offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and safety considerations to ensure reproducible and successful synthesis.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, are privileged structures in drug discovery.[1][2] Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational properties and metabolic stability to parent molecules.[2] The incorporation of the azetidine motif can significantly influence the physicochemical properties of a compound, such as solubility, lipophilicity, and basicity, making it an attractive scaffold for medicinal chemists.[3] The title compound, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, serves as a versatile intermediate, enabling further functionalization at the exocyclic double bond for the construction of diverse molecular architectures.[4]
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The synthesis of the target molecule is achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or, in this case, a ketone.[5][6] The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[5][6]
The key steps of the reaction mechanism are as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of the phosphonate ester, methyl 2-(dimethoxyphosphoryl)acetate, to generate a highly nucleophilic phosphonate carbanion.[5][7]
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone).[7]
-
Oxaphosphetane Formation: The resulting intermediate undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[8]
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene product and a water-soluble phosphate byproduct. The formation of the very stable phosphorus-oxygen double bond in the phosphate is a major driving force for the reaction.[6][9]
The HWE reaction with stabilized phosphonates, such as the one used in this protocol, generally favors the formation of the (E)-alkene isomer due to thermodynamic control.[5][10]
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a literature procedure.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Boc-3-azetidinone | 398489-26-4 | 171.19 | 13.0 g (76 mmol) |
| Methyl 2-(dimethoxyphosphoryl)acetate | 867-27-6 | 182.10 | 13.8 g (76 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.12 g (78 mmol) |
| Dry Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 300 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 450 mL (for extraction) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Deionized Water | 7732-18-5 | 18.02 | 250 mL |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Preparation of the Ylide: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) and suspend it in dry THF (250 mL).
-
Cool the suspension in an ice bath and add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with Ketone: In a separate flask, dissolve 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL).
-
Add the solution of 1-Boc-3-azetidinone to the ylide suspension.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Work-up: Quench the reaction by the careful addition of water (250 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation in vacuo (130 °C, 4 x 10⁻³ bar) to yield the final product as a colorless oil.[4]
Expected Yield: 12.44 g (72%)[4]
Characterization Data
The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H NMR (700 MHz, CDCl₃) | δ ppm 1.39 (s, 9H, C(CH₃)₃), 3.66 (s, 3H, OCH₃), 4.52–4.54 (m, 2H, Az 2,4-Hb), 4.74–4.76 (m, 2H, Az 2,4-Ha), 5.72–5.73 (m, 1H, =CHCO)[4] |
| ¹³C NMR (176 MHz, CDCl₃) | δ ppm 28.3 (C(CH₃)₃), 51.5 (COOCH₃), 57.9 and 60.3 (Az C-2,4), 80.1 (C(CH₃)₃), 113.3 (=CHCOOCH₃), 153.1 (C=O, exocyclic), 156.1 (NCOO), 166.4 (COOCH₃)[4] |
| IR (νmax, cm⁻¹) | 2968, 1720 (C=O), 1701 (C=O)[4] |
Note: NMR chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is from reference[4].
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-free THF.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.
Conclusion
The Horner-Wadsworth-Emmons reaction provides a reliable and efficient method for the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. The protocol described in this application note, along with the provided mechanistic insights and characterization data, offers a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis. The successful synthesis of this versatile building block opens avenues for the development of novel azetidine-containing compounds with potential therapeutic applications.
References
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- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes & Protocols for the Horner-Wadsworth-Emmons Reaction in Tetrahydrofuran (THF)
A Senior Application Scientist's Guide for Robust and Stereoselective Olefin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2] This powerful olefination method offers distinct advantages over the classical Wittig reaction, including the heightened nucleophilicity of phosphonate carbanions and the straightforward aqueous removal of the phosphate byproduct, which greatly simplifies product purification.[1][3][4] This guide provides an in-depth exploration of the HWE reaction conducted in tetrahydrofuran (THF), a commonly employed solvent, with a focus on the practical nuances that ensure successful and reproducible outcomes.
Mechanistic Rationale and Stereochemical Control
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the HWE reaction. The process commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a resonance-stabilized phosphonate carbanion.[1][3] This carbanion then executes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, a step that is typically rate-limiting.[3][5] The resulting intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3][6]
The stereochemical outcome of the HWE reaction, particularly the preference for the (E)-alkene, is a topic of significant mechanistic interest. This selectivity is largely attributed to the thermodynamic stability of the transition state leading to the trans-olefin.[1][5] However, the choice of phosphonate reagent, reaction conditions, and the nature of the reactants can be strategically manipulated to favor the formation of the (Z)-alkene. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups in conjunction with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF), can afford high (Z)-selectivity.[3][7]
Experimental Workflow: A Visual Guide
The following diagram outlines the typical workflow for a Horner-Wadsworth-Emmons reaction in THF.
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Aza-Michael Addition Catalyzed by DBU in Acetonitrile: A General Protocol
An Application Guide for Researchers
Abstract
The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone reaction for carbon-nitrogen bond formation in modern organic synthesis.[1][2] The resulting β-amino carbonyl compounds are crucial intermediates for synthesizing a wide array of biologically active molecules, including β-amino acids and pharmaceuticals.[3] This application note provides a comprehensive guide to performing the aza-Michael addition using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an efficient organocatalyst in acetonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, discuss reaction optimization, and provide field-proven insights for troubleshooting and work-up procedures.
Introduction: The Role of DBU in Aza-Michael Additions
The aza-Michael addition is a powerful tool for C-N bond formation, but its efficiency often depends on the nucleophilicity of the amine and the reactivity of the Michael acceptor.[4] While strong bases can promote the reaction, they may also lead to undesired side reactions like polymerization or ester saponification.[5][6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a superior catalyst for this transformation.[2][7] As a non-nucleophilic, sterically hindered amidine base, DBU effectively enhances the rate of addition while minimizing side reactions.[5][6] Its strong basicity (the pKa of its conjugate acid is approximately 24.3 in acetonitrile) is sufficient to deprotonate a wide range of amine nucleophiles, thereby increasing their nucleophilicity without directly participating in the addition.[8][9] Acetonitrile is an excellent solvent choice due to its polar, aprotic nature, which effectively solvates the reaction intermediates without interfering with the catalytic cycle.
Reaction Mechanism
The catalytic role of DBU in the aza-Michael addition is primarily that of a Brønsted base. The mechanism involves three key steps:
-
Nucleophile Activation: DBU deprotonates the nitrogen nucleophile (e.g., a primary or secondary amine), generating a highly reactive amide anion and a protonated DBU cation ([HDBU]⁺). This initial deprotonation significantly increases the nucleophilicity of the amine.[1]
-
Conjugate Addition: The activated amide anion attacks the β-carbon of the electron-deficient Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate.
-
Proton Transfer & Catalyst Regeneration: The enolate intermediate is protonated by the [HDBU]⁺ cation, yielding the final β-amino product and regenerating the DBU catalyst, allowing it to re-enter the catalytic cycle.
This catalytic cycle ensures that even sub-stoichiometric amounts of DBU can drive the reaction to completion.[6]
General Experimental Protocol
This protocol provides a general procedure that can be adapted based on the specific substrates used.
Materials & Reagents:
-
Nitrogen Nucleophile (e.g., amine, N-heterocycle)
-
Michael Acceptor (e.g., α,β-unsaturated ester, ketone, or nitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous grade
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up reagents: Ethyl acetate (EtOAc), 1M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 eq.).
-
Reagent Addition: Dissolve the Michael acceptor in anhydrous acetonitrile (typically 0.1 M to 0.5 M concentration). Add the nitrogen nucleophile (1.0 - 1.2 eq.).
-
Catalyst Introduction: While stirring the solution at room temperature, add DBU (0.1 - 0.2 eq.) dropwise via syringe.[10] For less reactive substrates, catalyst loading can be increased.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) can be applied to accelerate slow reactions.[10]
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and concentrate it under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x) to remove DBU by protonating it into its water-soluble salt.[11][12]
-
Wash with saturated aqueous NaHCO₃ (1x) to neutralize any remaining acid, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate), to obtain the pure aza-Michael adduct.
Data Presentation: Typical Reaction Parameters
The optimal conditions can vary significantly based on the reactivity of the substrates. The following table summarizes a general starting point for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Michael Acceptor | 1.0 eq. | The limiting reagent by convention. |
| N-Nucleophile | 1.0 - 1.2 eq. | A slight excess can help drive the reaction to completion, especially with volatile amines. |
| DBU Loading | 5 - 20 mol % | Catalytic amounts are usually sufficient. For sluggish reactions involving weakly nucleophilic amines (e.g., anilines) or sterically hindered substrates, loading can be increased up to 50 mol % or higher.[6] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is ideal for this reaction. Other solvents like THF or DCM can be used, but MeCN often gives cleaner and faster reactions.[10] |
| Concentration | 0.1 - 0.5 M | Higher concentrations generally lead to faster reaction rates. |
| Temperature | 20 - 50 °C | Most reactions proceed smoothly at room temperature. Gentle heating can be used for less reactive partners.[10] |
| Reaction Time | 1 - 24 hours | Highly dependent on substrate reactivity. Monitor by TLC or LC-MS for completion. |
Experimental Workflow Visualization
The following diagram outlines the logical flow from reaction setup to the final purified product.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile/acceptor. 2. Catalyst deactivation (e.g., by acidic impurities). 3. Low temperature. | 1. Increase DBU loading (up to 1.0 eq.). 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Ensure reagents are pure and solvent is anhydrous. |
| Formation of Side Products | 1. Double Michael addition with primary amines. 2. Polymerization of the Michael acceptor. | 1. Use a larger excess of the primary amine or add the Michael acceptor slowly to the amine/DBU mixture. 2. Ensure DBU is added last and dropwise; avoid high catalyst loading if possible. |
| Difficult DBU Removal | Incomplete protonation during work-up. | Ensure thorough mixing during the 1M HCl wash. Repeat the acid wash an additional time. Check the pH of the aqueous layer to ensure it is acidic. |
| Product is Water Soluble | The final product has polar functional groups causing it to partition into the aqueous layer. | Avoid acidic/basic washes if the product is sensitive. Purify directly after removing the solvent. Alternatively, after washing, back-extract the aqueous layers with organic solvent. |
References
-
Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role. SciELO. Link
-
Aza-Michael Reaction Insights. Scribd. Link
-
The Asymmetric Aza-Michael Reaction. A Review. Semantic Scholar. Link
-
Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU based task-specific ionic liquid. Semantic Scholar. Link
-
DBU as a base catalyst in the aza-Michael reaction. ResearchGate. Link
-
How to determine pka of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in propionitrile at -40 C? ResearchGate. Link
-
Aza-Michael Reaction: A Decade Later – Is the Research Over? ResearchGate. Link
-
Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role. ResearchGate. Link
-
Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. Link
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition. ResearchGate. Link
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Link
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health (NIH). Link
-
Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Publications. Link
-
Aza-Michael addition of aliphatic or aromatic amines to a,b-unsaturated compounds catalyzed by. ElectronicsAndBooks. Link
-
Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile Covering the Range Between Pyridine and DBU. ResearchGate. Link
-
DBU-catalyzed Michael addition reactions for the preparation of glutamates. ResearchGate. Link
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link
-
Application of a Double Aza-Michael Reaction in a 'Click, Click, Cy-Click' Strategy: From Bench to Flow. National Institutes of Health (NIH). Link
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Link
-
Technical Information DBU・DBN. San-Apro Ltd. Link
-
1,8-Diazabicyclo(5.4.0)undec-7-ene. Wikipedia. Link
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Link
-
Reaction Work-Up I. MIT Digital Lab Techniques Manual. Link
-
Methodology and reaction route for the synthesis of DBU catalyzed compound 29. ResearchGate. Link
-
DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones. Chalmers University of Technology. Link
-
On the Carbohydrate/DBU Co-Catalyzed Alkene Diboration: Mechanistic Insight Provides Enhanced Catalytic Efficiency and Substrate Scope. National Institutes of Health (NIH). Link
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- 8. researchgate.net [researchgate.net]
- 9. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 10. Application of a Double Aza-Michael Reaction in a ‘Click, Click, Cy-Click’ Strategy: From Bench to Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Mastering the Purification of Azetidine Compounds with Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] However, their inherent ring strain and basicity present significant challenges during purification.[1][4] This comprehensive guide provides a detailed exploration of flash column chromatography for the purification of azetidine compounds. We will delve into the fundamental principles governing their chromatographic behavior, address common challenges such as peak tailing, and present robust, step-by-step protocols for efficient and reproducible purification.
Understanding the Azetidine Scaffold: Implications for Chromatography
The unique characteristics of the azetidine ring system directly influence its behavior during chromatographic separation.
-
Ring Strain and Reactivity: Azetidines possess significant ring strain, making them more reactive than their larger heterocyclic counterparts, though more stable than aziridines.[1][4] This inherent reactivity necessitates careful handling and purification under mild conditions to prevent ring-opening or degradation.[5]
-
Basicity and Polarity: The lone pair of electrons on the nitrogen atom imparts basicity to the azetidine ring. This basicity is a primary factor in the challenges encountered during purification on standard silica gel, an acidic stationary phase.[6] The interaction between the basic azetidine and acidic silanol groups on the silica surface can lead to strong adsorption, poor elution, and significant peak tailing.[6][7][8][9][10]
The Challenge of Peak Tailing in Azetidine Purification
Peak tailing is a common and frustrating issue when purifying amines, including azetidines, on silica gel.[7][8][9][10][11] This phenomenon, where the peak's trailing edge is drawn out, leads to poor resolution, broader fractions, and reduced purity of the isolated compound.
The primary cause is the strong interaction between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][8][9][10] This acid-base interaction results in a secondary, non-ideal retention mechanism that delays the elution of the compound and causes the characteristic tailing.
Strategic Method Development for Azetidine Purification
A systematic approach to method development is crucial for overcoming the challenges associated with azetidine purification.
Thin-Layer Chromatography (TLC): The Essential First Step
TLC is an indispensable tool for rapidly developing and optimizing separation conditions before committing to a larger-scale flash chromatography run.[12][13][14]
-
Objective: To identify a solvent system that provides a good retention factor (Rf) for the target azetidine compound, ideally between 0.2 and 0.4. This Rf range typically translates to an elution volume of 2.5 to 5 column volumes (CV) in flash chromatography, which is optimal for good separation.[12]
-
Protocol:
-
Spot a small amount of the crude reaction mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-screened solvent system (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate).
-
Visualize the spots using a UV lamp and/or an appropriate staining agent.
-
Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Iteratively adjust the solvent polarity to achieve the target Rf value.
-
Choosing the Right Stationary Phase
While standard silica gel is the most common stationary phase, its acidic nature often necessitates modifications or alternatives for successful azetidine purification.
| Stationary Phase | Advantages | Disadvantages |
| Standard Silica Gel | Cost-effective, widely available. | Acidic nature leads to peak tailing for basic compounds.[6] |
| Amine-Functionalized Silica | Masks acidic silanol groups, significantly reducing peak tailing and improving peak shape.[6][15] Often allows for simpler solvent systems (e.g., hexanes/ethyl acetate) without basic additives.[6] | Higher cost compared to standard silica. |
| Basic Alumina | A basic stationary phase that can be a good alternative to silica for purifying basic compounds. | Different selectivity compared to silica, may require re-optimization of the solvent system. |
Mobile Phase Optimization: The Key to Success
The composition of the mobile phase is a critical factor in achieving good separation and symmetrical peak shapes.
-
Solvent Selection: A typical starting point is a binary mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is adjusted based on TLC analysis to achieve the desired retention.
-
The Role of Basic Additives: When using standard silica gel, the addition of a small amount of a basic modifier to the mobile phase is often essential to mitigate peak tailing.[6][16][17][18]
| Mobile Phase Modifier | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Competes with the basic azetidine for interaction with the acidic silanol groups, effectively "neutralizing" the stationary phase and allowing for more symmetrical peak elution.[15][16][17] |
| Ammonia (in Methanol) | 0.5 - 2% (of a 2M solution) | Similar to TEA, it acts as a competitive base to reduce unwanted interactions with the silica surface.[6] |
| Pyridine | 0.1 - 1% (v/v) | Another basic additive that can be used to improve peak shape. |
Expert Insight: While effective, the use of basic additives can sometimes complicate solvent removal due to their higher boiling points. Amine-functionalized silica is an excellent alternative that often circumvents the need for these additives.[6][15]
Detailed Protocol for Flash Column Chromatography of Azetidines
This section provides a comprehensive, step-by-step protocol for the purification of a representative azetidine compound.
Workflow Diagram
Caption: A typical workflow for the purification of azetidine compounds using flash column chromatography.
Materials and Equipment
-
Crude azetidine compound
-
Flash chromatography system (automated or manual)
-
Appropriate size flash column (silica or amine-functionalized silica)
-
TLC plates (silica gel)
-
Solvents (HPLC grade)
-
Basic additive (e.g., triethylamine), if required
-
Sample vials and fraction collection tubes
-
Rotary evaporator
Step-by-Step Protocol
-
Method Development via TLC:
-
As described in section 3.1, determine the optimal solvent system that provides an Rf of 0.2-0.4 for the target compound.
-
If using standard silica, perform TLC with and without the addition of a basic modifier (e.g., 1% TEA) to the developing solvent to observe the effect on spot shape and retention.
-
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (or the stationary phase being used for the column) to the solution, approximately 2-3 times the mass of the crude material.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. This technique, known as dry loading, often results in better resolution compared to liquid injection.[19]
-
-
Column Packing and Equilibration:
-
If packing manually, create a slurry of the stationary phase in the initial, least polar eluent.[19] Pour the slurry into the column and use positive pressure to pack a uniform bed.
-
For pre-packed columns, follow the manufacturer's instructions.
-
Equilibrate the column by flushing it with at least 3-5 column volumes of the initial mobile phase. If using a basic additive, ensure it is present in the equilibration solvent.
-
-
Sample Loading:
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Gently add a thin layer of sand or a frit on top of the sample to prevent disturbance of the bed during solvent addition.
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often recommended for complex mixtures as it can improve separation and reduce run times.[17][20]
-
A typical gradient might start with the solvent system identified by TLC and gradually increase the percentage of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions throughout the run. The size of the fractions will depend on the column size and the expected separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure desired compound.
-
Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial method development.
-
-
Pooling and Solvent Removal:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Severe Peak Tailing | Strong interaction with acidic silica. | Add a basic modifier (e.g., 1% TEA) to the mobile phase.[6][16][17][18] Switch to an amine-functionalized or alumina column.[6][15] |
| Compound Not Eluting | Mobile phase is not polar enough. Strong adsorption to the stationary phase. | Gradually increase the polarity of the mobile phase. If using a co-solvent like methanol, a small percentage can significantly increase eluting power. Ensure a basic modifier is present if using silica. |
| Poor Separation of Closely Related Impurities | Insufficient resolution. | Optimize the solvent system using TLC to maximize the difference in Rf values. Use a shallower gradient during elution. Consider a higher-performance stationary phase with a smaller particle size. |
| Compound Degradation on the Column | Azetidine is sensitive to the acidic silica. | Deactivate the silica by pre-flushing with a solvent containing TEA.[17] Switch to a less acidic stationary phase like alumina or a functionalized silica.[6] |
Conclusion
The successful purification of azetidine compounds by flash column chromatography is readily achievable with a systematic and informed approach. By understanding the unique chemical properties of the azetidine ring, anticipating challenges such as peak tailing, and employing strategic method development, researchers can confidently isolate these valuable compounds in high purity. The use of amine-functionalized stationary phases or the incorporation of basic additives into the mobile phase are key strategies for overcoming the inherent difficulties associated with purifying these basic heterocycles on standard silica gel. The protocols and troubleshooting guide provided herein serve as a robust framework for developing efficient and reproducible purification methods for this important class of molecules.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
-
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Online]. Available: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. [Online]. Available: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Online]. Available: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Online]. Available: [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). [Online]. Available: [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Online]. Available: [Link]
-
Restek. (2013, June 20). What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Online]. Available: [Link]
-
GMP Insiders. (2023, December 29). Peak Tailing in Chromatography: Troubleshooting Basics. [Online]. Available: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Online]. Available: [Link]
-
PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Online]. Available: [Link]
-
PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Online]. Available: [Link]
-
Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. (n.d.). [Online]. Available: [Link]
-
PlumX. (n.d.). Recent advances in the synthesis of azetidines. [Online]. Available: [Link]
-
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. [Online]. Available: [Link]
-
ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries | The Journal of Organic Chemistry. [Online]. Available: [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Online]. Available: [Link]
-
RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Online]. Available: [Link]
-
YouTube. (2021, March 11). Flash Method Development from TLC Plates Webinar. [Online]. Available: [Link]
-
Biotage. (2023, January 30). Does high performance flash column chromatography require high performance TLC for method development? [Online]. Available: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available: [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Online]. Available: [Link]
-
PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Online]. Available: [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Online]. Available: [Link]
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. [Online].
-
MAC-MOD Analytical. (n.d.). Avantor ACE Stationary Phase Guide. [Online]. Available: [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Online]. Available: [Link]
-
R Discovery. (2024, July 19). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Online]. Available: [Link]
-
PubMed. (2024, July 5). Application and challenges of nitrogen heterocycles in PROTAC linker. [Online]. Available: [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Online]. Available: [Link]
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Online]. Available: [Link]
-
PubMed Central. (2023, January 11). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. [Online]. Available: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Online]. Available: [Link]
Sources
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Chiral Synthesis of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic Acids: An In-Depth Technical Guide
Introduction: The Significance of Azetidine-Containing Chiral α,α-Disubstituted Amino Acids
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, azetidine-containing amino acids have emerged as privileged structures. The strained 4-membered ring of azetidine can induce unique conformational constraints on peptides and small molecule therapeutics, leading to enhanced potency, selectivity, and metabolic stability. Specifically, α,α-disubstituted propanoic acids bearing an N-Boc-azetidin-3-yl moiety at the C2 position represent a class of compounds with significant potential in drug discovery, acting as constrained analogues of natural amino acids.
This technical guide provides a comprehensive overview of the chiral synthesis of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. We will delve into various synthetic strategies, from the resolution of racemic mixtures to more elegant asymmetric approaches, providing detailed, field-proven protocols. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt them for their specific needs.
Strategic Overview of Chiral Synthesis
The creation of the chiral quaternary center in the target molecules presents a significant synthetic challenge. Three primary strategies are commonly employed to achieve this stereochemical control:
-
Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic target compound followed by separation of the enantiomers. While often robust and scalable, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Chiral Auxiliary-Mediated Diastereoselective Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral precursor, which directs the stereoselective introduction of a new stereocenter. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product.
-
Asymmetric Catalysis: This is the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate.
This guide will provide detailed protocols for each of these strategies, with a focus on practical application and mechanistic understanding.
Part 1: Synthesis of the Racemic Precursor
A common and efficient route to the racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids involves a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation and hydrolysis. This multi-step synthesis provides the necessary racemic carboxylic acid for subsequent resolution or serves as a benchmark for the development of asymmetric methodologies.
Workflow for Racemic Synthesis
Caption: Workflow for the synthesis of the racemic target molecule.
Experimental Protocol: Synthesis of Racemic 2-(N-Boc-azetidin-3-yl)-2-methylpropanoic Acid
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 2-phosphonopropionate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-Boc-azetidine-3-ylidene-2-methylpropanoate.
Step 2: Hydrogenation
-
To a solution of the product from Step 1 in methanol, add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to give the racemic N-Boc-azetidin-3-yl-2-methylpropanoate.
Step 3: Hydrolysis
-
Dissolve the racemic ester from Step 2 in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the racemic 2-(N-Boc-azetidin-3-yl)-2-methylpropanoic acid.
Part 2: Chiral Synthesis Strategies
Strategy A: Optical Resolution of the Racemic Acid
This method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization. Subsequent liberation of the acid from the separated diastereomeric salts yields the individual enantiomers. A highly effective resolving agent for this class of compounds is (S)-4-benzyl-2-oxazolidinone.[1]
Caption: Workflow for the optical resolution of the racemic acid.
-
To a solution of the racemic acid (1.0 eq) and (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
The resulting diastereomeric mixture can be separated by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
-
To a solution of the isolated diastereomer in a mixture of THF and water at 0 °C, add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with aqueous Na2SO3 and acidify with 1 M HCl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate to yield the enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-methylpropanoic acid.
| Compound | Resolving Agent | Separation Method | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| 2-(N-Boc-azetidin-3-yl)-2-methylpropanoic acid | (S)-4-benzyl-2-oxazolidinone | Fractional Crystallization | ~40% | >98% | [1] |
| 2-(N-Boc-azetidin-3-yl)-2-ethylpropanoic acid | (S)-4-benzyl-2-oxazolidinone | Column Chromatography | ~42% | >98% | [1] |
Strategy B: Chiral Auxiliary-Mediated Diastereoselective Alkylation
A more sophisticated approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. Evans oxazolidinones are exemplary chiral auxiliaries for this purpose. The N-acyloxazolidinone, derived from the chiral auxiliary and a suitable carboxylic acid, can be deprotonated to form a rigid, chelated enolate. The steric bulk of the auxiliary then directs the approach of an electrophile from the less hindered face, leading to a high degree of diastereoselectivity.
Caption: Diastereoselective alkylation using a chiral auxiliary.
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify to obtain the N-propionyl oxazolidinone.
-
To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq).
-
After 30 minutes, add a solution of N-Boc-3-iodoazetidine (1.2 eq) in THF.
-
Stir at -78 °C for 4 hours, then warm to room temperature.
-
Quench with saturated aqueous NH4Cl, extract, and purify the diastereomerically enriched product.
-
Cleave the auxiliary as described in the resolution protocol to obtain the enantiomerically enriched target acid.
| Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | N-Boc-3-iodoazetidine | LDA | >95:5 | General procedure based on Evans alkylation |
Strategy C: Asymmetric Catalysis
While less explored for this specific class of compounds, asymmetric catalysis offers the most efficient route to chiral molecules. Potential catalytic strategies include asymmetric hydrogenation of a suitable prochiral olefin or enantioselective alkylation using a chiral phase-transfer catalyst.
Caption: Asymmetric hydrogenation approach.
The development of a successful asymmetric catalytic protocol would require careful selection of the catalyst and optimization of reaction conditions. Given the novelty of this approach for the target molecule, this section serves as a forward-looking perspective for advanced synthesis design.
Conclusion
The chiral synthesis of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids is a challenging yet rewarding endeavor, yielding valuable building blocks for drug discovery. This guide has provided a detailed overview of the primary strategies for achieving this, from the classical method of resolution to more advanced diastereoselective and conceptual catalytic approaches. The provided protocols are robust and have been developed with an emphasis on practical utility and mechanistic understanding. By understanding the principles behind each method, researchers will be well-equipped to synthesize these important molecules and to innovate further in the field of asymmetric synthesis.
References
-
Gudelis, E., Bieliauskas, A., Gruškienė, R., Martynaitis, V., Kleizienė, N., Sløk, F. A., & Šačkus, A. (2024). Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Monatshefte für Chemie - Chemical Monthly, 155(1), 83–97. [Link]
Sources
Application Notes & Protocols: Rhodium-Catalyzed Domino Reactions of Arylboronic Acids with Activated Azetidines
Introduction: Beyond Simple Functionalization
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, prized for the rigid structural vectors they introduce into bioactive molecules.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, presents both a challenge and an opportunity for synthetic chemists.[2] Harnessing this strain for controlled chemical transformations allows for the construction of complex molecular architectures that would otherwise be difficult to access.
The rhodium-catalyzed conjugate addition of organoboronic acids is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4] While traditionally applied to acyclic and simple cyclic enones, its application to activated azetidines, such as 2-(azetidin-3-ylidene)acetates, unlocks a cascade of sophisticated and powerful transformations. This is not merely a simple 1,4-addition; the initial conjugate addition step generates a key rhodium-enolate intermediate that can be selectively channeled into divergent, value-adding domino reaction pathways.
This guide details two such domino processes: a ring-expansion via C(sp³)–H activation to yield valuable dihydropyrrole structures, and a ring-opening via β-carbon cleavage. We will explore the mechanistic underpinnings of this catalytic system, provide a detailed experimental protocol for the synthetically powerful ring-expansion reaction, and discuss the critical parameters that govern reaction outcomes.
Mechanistic Insights: The Divergent Pathways from a Common Intermediate
The reaction's success hinges on the generation of an aryl-rhodium(I) species, which undergoes a conjugate addition to the exocyclic double bond of the activated azetidine. The fate of the resulting rhodium-enolate intermediate (Intermediate C in the diagram below) is the critical branching point, dictated by the choice of ligands, additives, and the inherent structure of the substrate.
The catalytic cycle for the dominant ring-expansion pathway is illustrated below.
Figure 1: Catalytic cycle for the ring-expansion reaction.
Causality Behind the Cycle:
-
Transmetalation: The cycle initiates with the reaction between the active Rh(I) catalyst and an arylboronic acid to form an aryl-rhodium(I) species (B ). This is a standard step in many rhodium-catalyzed arylation reactions.[5][6]
-
Conjugate Addition: The aryl-rhodium(I) complex then undergoes a migratory insertion across the activated alkene of the azetidine substrate. This key step forms the C-C bond and generates the pivotal rhodium-enolate intermediate (C ).[7]
-
The Critical Branch Point: At this stage, simple protonolysis of the enolate (C ) would lead to the formal conjugate addition product. However, this is often an undesired and kinetically slower pathway under optimized conditions. The strategic choice of an electron-deficient diphosphine ligand and a bulky, weakly acidic protic agent (like tert-amyl alcohol) is crucial to suppress premature protonation, allowing the rhodium complex to remain associated and engage in subsequent steps.[7]
-
N-Directed C–H Activation (Ring-Expansion Pathway): The nitrogen atom of the azetidine ring directs the rhodium center to activate a proximal α-C(sp³)–H bond on the ring itself. This intramolecular oxidative addition forms a five-membered rhodacycle intermediate (D ).[8][9] This step is the crux of the ring expansion.
-
Reductive Elimination: The final step involves the reductive elimination of the C-N bond from the rhodacycle (D ), which forms the new five-membered dihydropyrrole ring and regenerates the active Rh(I) catalyst, allowing it to re-enter the cycle.[8][9]
An alternative, competing domino pathway is a ring-opening reaction via β-carbon cleavage, which can occur from a similar rhodium intermediate, ultimately affording unsaturated γ-aminobutyric acid derivatives.[7] The chemoselectivity between ring-expansion and ring-opening is highly dependent on the substrate's protecting group and the precise reaction conditions.
Application Scope & Data
This methodology demonstrates broad applicability with respect to the arylboronic acid component. A variety of electronically and sterically diverse arylboronic acids can be employed successfully.
| Entry | Arylboronic Acid (Ar) | Product Yield (%)¹ | Enantiomeric Excess (ee %)² |
| 1 | Phenyl | 95 | 94 |
| 2 | 4-Methylphenyl | 98 | 95 |
| 3 | 4-Methoxyphenyl | 99 | 95 |
| 4 | 4-Fluorophenyl | 94 | 95 |
| 5 | 4-Chlorophenyl | 91 | 96 |
| 6 | 4-(Trifluoromethyl)phenyl | 85 | 97 |
| 7 | 3-Methoxyphenyl | 96 | 91 |
| 8 | 2-Methylphenyl | 82 | 94 |
| 9 | 1-Naphthyl | 88 | 93 |
¹ Yields are for the isolated ring-expansion product, adapted from supporting information of cited literature.[8][9] ² Enantiomeric excess achieved using a chiral QuinoxP* ligand in the asymmetric variant of the reaction.[8][9]
Detailed Experimental Protocol: Asymmetric Ring-Expansion
This protocol describes a general procedure for the rhodium-catalyzed asymmetric ring-expansion of a 2-(azetidin-3-ylidene)acetate with an arylboronic acid.
Figure 2: General experimental workflow diagram.
A. Materials and Reagents:
-
Rh(I) precursor: [Rh(cod)₂]BF₄ (or similar)
-
Chiral Ligand: (S)-QuinoxP*
-
Substrate: N-protected 2-(azetidin-3-ylidene)acetate (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
B. Equipment:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere techniques
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Flash chromatography system
C. Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict argon atmosphere, add [Rh(cod)₂]BF₄ (0.025 mmol, 2.5 mol%) and (S)-QuinoxP* (0.0275 mmol, 2.75 mol%) to an oven-dried Schlenk flask. Add 2.0 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.
-
Reaction Assembly: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the azetidine substrate (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Initiation: Evacuate and backfill the flask containing the substrate mixture with argon (repeat 3 times).
-
Solvent and Catalyst Addition: Add 8.0 mL of anhydrous 1,4-dioxane to the substrate mixture via syringe. Then, transfer the pre-formed catalyst solution to the reaction flask via cannula or syringe.
-
Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a purged syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS until the starting material is consumed.
D. Work-up and Purification:
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyrrole product.
E. Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the chiral product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature. | Ensure all reagents are pure and solvents are scrupulously dried. Verify temperature. Use freshly opened catalyst/ligand or store under inert gas. |
| Formation of Side Products | Competing simple protonation; Deboronated arene from arylboronic acid. | Ensure base is finely ground and anhydrous. Re-optimize ligand/catalyst loading. Ensure a strictly inert atmosphere to prevent oxidative degradation. |
| Low Enantioselectivity | Racemization; Impure chiral ligand. | Verify the purity of the chiral ligand. Lowering the reaction temperature may improve ee, though it may require longer reaction times. |
| Poor Reproducibility | Sensitivity to trace water or oxygen; Inconsistent heating or stirring. | Employ rigorous inert atmosphere techniques (glovebox is ideal). Ensure consistent and vigorous stirring to overcome heterogeneity with the base. |
Conclusion
The rhodium-catalyzed reaction of arylboronic acids with activated azetidines is a powerful and elegant strategy that proceeds via a domino sequence initiated by conjugate addition. By carefully controlling the reaction conditions, chemists can steer the transformation towards complex and valuable ring-expanded pyrrolidine frameworks with high levels of stereocontrol. This methodology provides a robust platform for accessing novel chemical matter relevant to drug discovery and the broader life sciences, turning the inherent strain of the azetidine ring into a powerful synthetic asset.
References
-
Sun, L.-Z., & Xie, J.-B. (2022). Rhodium-Catalyzed Ring Expansion and Ring Opening of Azetidines: Domino Conjugate Addition/Inert-Bond Activation. Synlett, 34(01), 14-22. [Link]
-
Sun, L.-Z., Yang, X., Li, N.-N., Li, M., Ouyang, Q., & Xie, J.-B. (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp³)–H Activation. Organic Letters, 24(10), 1883–1888. [Link]
-
Li, M., & Dong, G. (2015). Rhodium-Catalyzed Chemo-Divergent Reaction between Oxetan-3-ones/Azetidin-3-ones and Arylboronic Acids. Journal of Organic Chemistry, 90(48), 17190-17197. [Link]
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Sun, L.-Z., Yang, X., Li, N.-N., Li, M., Ouyang, Q., & Xie, J.-B. (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp³)-H Activation. Organic Letters, 24(10), 1883-1888. [Link]
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Kaur, N. (2018). Rhodium-catalyzed synthesis of azetidines from diazo compounds. ResearchGate. [Link]
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Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. [Link]
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Svatunek, D., & Jansa, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Cui, X., Chauvin, R., Pi, C., & Cui, X. (2019). Rhodium‐catalyzed synthesis of 2‐arylacetaldehydes. ResearchGate. [Link]
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Csenki, Z. T., & Pápai, I. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
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Miura, T., & Murakami, M. (2002). Rhodium-catalysed addition of arylboronic acids to oxabenzonorbornadienes. Chemical Communications. [Link]
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Wang, Z., & Chen, C. (2017). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science. [Link]
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Edwards, M. G., & Scott, J. S. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews. [Link]
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Ramaraju, P., & Gandeepan, P. (2017). Rhodium(III)-Catalyzed Oxadiazole-Directed Alkenyl C-H Activation for Synthetic Access to 2-Acylamino and 2-Amino Pyridines. Journal of Organic Chemistry. [Link]
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Al-Harrasi, A. (2010). Rhodium-catalyzed synthesis of 3-hydroxy-beta-lactams via oxonium ylide generation: three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols. Semantic Scholar. [Link]
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Miura, T., & Murakami, M. (2002). Rhodium-catalysed addition of arylboronic acids to oxabenzonorbornadienes. Chemical Communications. [Link]
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Ghaffari, M., & Wang, J. (2020). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Organic Chemistry Frontiers. [Link]
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Kim, D., & Jung, J. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science. [Link]
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Qian, X.-W., & Sun, X.-W. (2024). Rhodium‐Catalyzed N‐Arylation Addition of Arylboronic Acids to Ketimines. ResearchGate. [Link]
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Scott, J. D., & Williams, D. J. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Ghorai, J., & Anbarasan, P. (2015). Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids. Organic Chemistry. [Link]
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Driver, T. G., & Faria, J. L. (2012). Arylation of rhodium(II) azavinyl carbenes with boronic acids. Journal of the American Chemical Society. [Link]
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Gold-catalyzed synthesis of chiral azetidin-3-ones from N-propargylsulfonamides
Introduction: The Significance of Chiral Azetidin-3-ones
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that are integral structural motifs in numerous natural products and pharmaceutically active molecules.[1] While their isomers, the β-lactams (azetidin-2-ones), are renowned for their role as antibiotics, azetidin-3-ones have emerged as highly versatile synthetic intermediates for the construction of complex functionalized azetidines.[2] The development of stereoselective methods to access chiral azetidin-3-ones is of paramount importance for drug discovery and development, as the stereochemistry of a molecule is often critical to its biological activity.
Traditional routes to azetidin-3-ones have often relied on the decomposition of α-amino-α′-diazo ketones, a method that can be limited by safety concerns due to the use of toxic and potentially explosive diazo compounds, as well as challenges in achieving high yields and stereoselectivity.[1] This guide details a modern, robust, and highly stereoselective approach to chiral azetidin-3-ones utilizing the unique reactivity of gold catalysts. The described methodology, pioneered by Zhang and coworkers, proceeds via a gold-catalyzed oxidative cyclization of readily accessible chiral N-propargylsulfonamides, offering a safer and more flexible alternative to classical methods.[2][3]
This document provides a comprehensive overview of the reaction, an in-depth look at the underlying mechanism, detailed experimental protocols, and expected outcomes, designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Scientific Principles and Rationale
The Gold-Catalyzed Oxidative Cyclization
The core of this synthetic strategy is the gold(I)-catalyzed intermolecular oxidation of an alkyne functionality within a chiral N-propargylsulfonamide substrate.[3] This reaction avoids the need for pre-functionalized starting materials like diazo ketones by generating a highly reactive α-oxo gold carbene intermediate in situ. This intermediate then undergoes a facile intramolecular N-H insertion to forge the desired four-membered azetidine ring with high stereocontrol.
Causality Behind Experimental Choices
-
The Catalyst System: The reaction typically employs a cationic gold(I) catalyst, often generated from a pre-catalyst like (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) in combination with a silver salt co-catalyst (e.g., AgOTf). The gold(I) center acts as a powerful π-acid, activating the alkyne towards nucleophilic attack.[4]
-
The Oxidant: Pyridine N-oxide derivatives, such as 8-methylquinoline N-oxide, are crucial external oxidants.[2] They are nucleophilic enough to attack the gold-activated alkyne, initiating the process that leads to the formation of the α-oxo gold carbene.[1][5] This approach is significantly safer than using diazo compounds.
-
The Chiral Auxiliary: The key to achieving high enantioselectivity is the use of a chiral tert-butanesulfinyl group on the nitrogen atom of the propargylamine precursor. This group, introduced via condensation with commercially available (R)- or (S)-tert-butanesulfinamide, effectively directs the stereochemical outcome of the cyclization.[6][7][8] The resulting chiral N-propargylsulfonamides can be prepared with excellent enantiomeric excess (e.e.).[3][9] The tert-butanesulfinyl group is also advantageous as it can be readily cleaved under acidic conditions post-cyclization, providing access to the free-amine azetidin-3-one.[1][3]
Reaction Mechanism
The reaction proceeds through a well-defined catalytic cycle, which is initiated by the coordination of the gold(I) catalyst to the alkyne of the N-propargylsulfonamide.
Caption: Proposed Catalytic Cycle.
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the triple bond of the chiral N-propargylsulfonamide, forming a gold-alkyne π-complex. This activation renders the alkyne susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by Oxidant: The external oxidant (e.g., pyridine N-oxide) attacks the activated alkyne.[1][5]
-
Formation of the α-Oxo Gold Carbene: A subsequent rearrangement and cleavage of the N-O bond of the oxidant leads to the formation of a highly reactive α-oxo gold carbene intermediate.[1]
-
Intramolecular N-H Insertion: The gold carbene then undergoes a rapid and stereoselective intramolecular insertion into the N-H bond of the sulfonamide. This step forms the azetidin-3-one ring. The chirality of the final product is dictated by the configuration of the tert-butanesulfinyl group.[6][7]
-
Catalyst Regeneration: The product is released, and the gold(I) catalyst is regenerated to re-enter the catalytic cycle.
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the synthesis of the chiral N-propargylsulfonamide precursor and its subsequent gold-catalyzed cyclization to the chiral azetidin-3-one.
Workflow Overview
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Application Notes and Protocols for the Staudinger [2+2] Cycloaddition Reaction for Azetidin-2-one Synthesis
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Introduction: The Enduring Relevance of the Staudinger Cycloaddition
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a cornerstone of synthetic organic chemistry for the construction of the azetidin-2-one, or β-lactam, ring system.[1][2][3] This four-membered heterocyclic motif is the pharmacophore of some of the most important antibiotic classes, including penicillins and cephalosporins.[3][4][5] The continued emergence of antibiotic-resistant bacteria necessitates the development of new synthetic methodologies for novel β-lactam antibiotics.[4][6] Furthermore, enantiopure β-lactams are versatile chiral building blocks for the synthesis of a wide array of biologically active molecules, including amino acids, peptides, and the anticancer agent paclitaxel.[5][7][8]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of β-lactams via the Staudinger cycloaddition. The focus is on the mechanistic underpinnings that govern the reaction's outcome, detailed experimental protocols, and troubleshooting strategies to ensure reproducible and high-yielding syntheses.
Mechanistic Insights: A Stepwise Pathway to the β-Lactam Core
The Staudinger reaction is formally a [2+2] cycloaddition, but extensive experimental and computational studies have established that it proceeds through a stepwise mechanism rather than a concerted one.[9][10][11] Understanding this mechanism is critical for controlling the stereochemical outcome of the reaction.
The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene.[1][9][12] This step is facilitated by electron-donating groups on the imine and electron-withdrawing groups on the ketene.[1][12] This initial attack forms a zwitterionic intermediate.[1][9][13] The subsequent and often rate-determining step is an intramolecular, conrotatory electrocyclic ring closure of this intermediate to yield the final β-lactam product.[9][11][14]
Caption: Stepwise mechanism of the Staudinger [2+2] cycloaddition.
The stereochemistry of the resulting β-lactam is determined by the geometry of the starting imine and the electronic properties of the substituents on both reactants.[9][15] Generally, (E)-imines yield cis-β-lactams, while (Z)-imines give rise to trans-β-lactams.[1][9] This stereochemical outcome is a consequence of the competition between direct ring closure of the initially formed zwitterion and its potential isomerization before cyclization.[13][15]
| Substituent Effect on Stereochemistry | Predominant Product | Rationale |
| Ketene: Strong electron-donating groups | cis-β-lactam | Accelerates direct ring closure.[13] |
| Ketene: Strong electron-withdrawing groups | trans-β-lactam | Slows ring closure, allowing for isomerization.[13] |
| Imine: Electron-withdrawing groups | cis-β-lactam | Accelerates direct ring closure.[13] |
| Imine: Electron-donating groups | trans-β-lactam | Slows ring closure, allowing for isomerization.[13] |
Experimental Protocol: In Situ Generation of Ketenes for the Synthesis of a Model β-Lactam
Due to their high reactivity and propensity to polymerize, ketenes are most commonly generated in situ from acyl chlorides and a tertiary amine base.[2][13] This protocol describes a general procedure for the synthesis of a 1,4-diaryl-3-phenoxy-azetidin-2-one.
Materials:
-
Appropriate acyl chloride (e.g., phenoxyacetyl chloride) (1.0 eq)
-
Substituted imine (e.g., N-benzylideneaniline) (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂) or toluene)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or dry ice-acetone)
Caption: General workflow for Staudinger cycloaddition.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.[12]
-
Expert Insight: The rigorous exclusion of moisture is paramount to prevent hydrolysis of the imine and acyl chloride.[12] Ensure all glassware is oven or flame-dried, and use freshly distilled, anhydrous solvents.
-
-
Cooling: Cool the solution to the desired temperature. For many standard Staudinger reactions, an ice bath (0 °C) is sufficient. For highly reactive ketenes or to improve stereoselectivity, cooling to -78 °C (dry ice/acetone bath) may be necessary.[2][12]
-
Causality: Lower temperatures can suppress potential side reactions, such as ketene polymerization and imine isomerization, often leading to cleaner reactions and higher stereoselectivity.[12]
-
-
Ketene Generation and Reaction: To the cooled, stirring solution, add a solution of the acyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via a syringe or dropping funnel over 30-60 minutes.
-
Self-Validation: The slow addition of the acyl chloride ensures that the concentration of the highly reactive ketene intermediate remains low at any given time, minimizing self-condensation and polymerization.[12] The reaction's progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting imine.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting materials. The reaction may then be allowed to warm to room temperature and stirred for several more hours or overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify the crude material by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
-
Characterization: Confirm the structure and stereochemistry of the purified β-lactam using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The stereochemistry (cis or trans) can often be determined by the coupling constant between the C3 and C4 protons in the ¹H NMR spectrum.[2]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of imine or acyl chloride.2. Ketene polymerization.3. Unreactive starting materials. | 1. Ensure strictly anhydrous conditions.[12]2. Add acyl chloride slowly at low temperature.[12]3. Consider electronic effects; electron-donating groups on the imine and electron-withdrawing groups on the ketene accelerate the reaction.[12] |
| Formation of Undesired Stereoisomer | 1. Imine isomerization (E/Z).2. Reaction temperature too high. | 1. Confirm the stereochemistry of the starting imine. (E)-imines generally give cis products.[12]2. Perform the reaction at a lower temperature (e.g., -78 °C) to suppress isomerization.[12] |
| [4+2] Cycloaddition Byproduct | Use of α,β-unsaturated imines or ketenes. | This is a known competing pathway.[12] Reaction conditions (solvent, temperature) may influence the ratio of [2+2] to [4+2] products. |
Conclusion
The Staudinger [2+2] cycloaddition is a powerful and versatile method for the synthesis of azetidin-2-ones. A thorough understanding of its stepwise mechanism and the factors influencing its stereochemical outcome is essential for its successful application. By carefully controlling reaction parameters such as temperature, solvent polarity, and the rate of addition, and by ensuring anhydrous conditions, researchers can reliably synthesize a diverse range of β-lactam structures. This adaptability makes the Staudinger reaction a continuously relevant tool in the fields of medicinal chemistry and drug discovery, paving the way for the development of new therapeutics.[3][16]
References
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Staudinger synthesis. In: Wikipedia. [Link]
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Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 40(9), 922-931. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]
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General overview of the reaction mechanism for the Staudinger ketene-imine [2 + 2] cycloaddition. ResearchGate. [Link]
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Tuba, R., & Bazzi, H. S. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976-5988. [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 4944. [Link]
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Rega, N., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3765. [Link]
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Asymmetric Synthesis of [beta]-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. ProQuest. [Link]
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Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. [Link]
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Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones. ResearchGate. [Link]
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Sodupe, M., et al. (2001). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry, 66(10), 3243-3248. [Link]
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Kamath, A., & Ojima, I. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10640-10664. [Link]
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ChemInform Abstract: Synthesis of β-Lactams by Transition Metal Promoted Staudinger Reactions: Alternative Synthetic Approaches from Transition Metal Enhanced Organocatalysis to in situ, Highly Reactive Intermediate Synthesis and Catalytic Tandem Reaction. ResearchGate. [Link]
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The general mechanism of the Staudinger reaction between ketenes and imines. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Heterocyclic Communications, 21(4), 193-211. [Link]
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Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis
An Application Guide for Researchers
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[1][2] However, its synthesis is challenging due to the inherent ring strain of approximately 25.4 kcal/mol.[1] This guide details a robust and efficient methodology for synthesizing functionalized azetidines via a palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. By leveraging a directing group strategy, this approach transforms a primary amine into a strained bicyclic product, offering a powerful tool for late-stage functionalization and the construction of complex molecular architectures. We provide a deep dive into the catalytic system, a detailed mechanistic rationale, a step-by-step experimental protocol, and field-tested troubleshooting advice to ensure successful implementation.
Introduction: The Strategic Value of C–H Amination for Azetidine Synthesis
Azetidines are increasingly sought-after motifs in drug discovery, appearing in approved drugs like the antihypertensive azelnidipine and the kinase inhibitor cobimetinib.[1] Their synthesis, however, has traditionally been hampered by multi-step sequences that are often substrate-specific and lack efficiency. The direct functionalization of C–H bonds, particularly strong, unactivated C(sp³)–H bonds, represents a paradigm shift in synthetic chemistry, offering a more atom-economical and direct route to complex molecules.[3][4]
The palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds provides a direct cyclization pathway to form the strained azetidine ring. This method stands out for its predictable selectivity, relatively low catalyst loadings, and use of inexpensive reagents under convenient operating conditions.[3][4][5] The core of this transformation relies on a directing group to position the palladium catalyst in proximity to the target C–H bond, overcoming the kinetic and thermodynamic barriers associated with both C–H activation and the formation of a four-membered ring.
The Catalytic System: A Mechanistic Rationale
The success of this reaction hinges on the interplay of four key components: the palladium precursor, the directing group, the oxidant, and additives. Understanding the role of each is critical for optimization and troubleshooting.
-
Palladium(II) Precursor: Palladium(II) acetate, Pd(OAc)₂, is the most commonly used catalyst precursor. It is stable, commercially available, and readily reduced in situ to the active Pd(0) species if necessary, although this reaction proceeds via a Pd(II)/Pd(IV) cycle. The catalyst loading is typically low, ranging from 2-10 mol %.[5]
-
The Directing Group (DG): The directing group is the linchpin of the reaction's selectivity. The most widely employed and effective DG for this transformation is the picolinamide (PA) group .[3][4]
-
Causality: The PA group is installed on the primary amine substrate. Its pyridine nitrogen and amide nitrogen act as a powerful bidentate ligand, chelating to the Pd(II) center. This chelation forms a stable six-membered ring intermediate, which rigidly positions the substrate and brings a specific γ-C(sp³)–H bond into close proximity to the metal center, enabling a selective cyclometalation event.[3][5]
-
-
The Oxidant: The transformation of the C–H bond into a C–N bond requires the oxidation of the palladium center from Pd(II) to a high-valent Pd(IV) species.
-
Causality: Hypervalent iodine reagents, such as **phenyliodine diacetate (PhI(OAc)₂) **, are the oxidants of choice.[5][6] They are capable of oxidizing the palladacycle intermediate to a Pd(IV) complex. This step is crucial because direct C(sp³)–N reductive elimination from a Pd(II) center is kinetically unfavorable. The Pd(IV) intermediate, however, readily undergoes reductive elimination to form the desired C–N bond and release the azetidine product.[3]
-
-
Additives and Solvent: While not always required, bases or other additives can influence the reaction efficiency. Solvents like toluene or dichloroethane (DCE) are typically used.[5][7]
The Catalytic Cycle: From C–H Cleavage to Ring Formation
The reaction proceeds through a well-established Pd(II)/Pd(IV) catalytic cycle. Understanding these steps is vital for rationalizing reaction outcomes and troubleshooting potential issues.
-
Coordination: The picolinamide-protected amine substrate (A) coordinates to the Pd(II) catalyst.
-
C–H Activation/Cyclometalation: The Pd(II) center mediates the cleavage of a γ-C(sp³)–H bond via a concerted metalation-deprotonation (CMD) mechanism, forming a five-membered palladacycle intermediate (B) . This is typically the rate-determining step.
-
Oxidation: The oxidant, PhI(OAc)₂, oxidizes the Pd(II)-palladacycle to a Pd(IV) species (C) .
-
Reductive Elimination: The Pd(IV) center undergoes rapid C(sp³)–N reductive elimination, forming the strained azetidine ring (D) and regenerating a Pd(II) species.
-
Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.
Figure 1: Proposed catalytic cycle for Pd-catalyzed C(sp³)–H amination.
Application Protocol: Synthesis of a Representative Azetidine
This protocol provides a general method for the intramolecular amination of a picolinamide-protected amine. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
General Considerations & Safety
-
Reagents: All reagents should be of high purity. Solvents should be anhydrous, as water can inhibit the reaction. Palladium catalysts can be sensitive to air and moisture.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. It must be set up under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Safety: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. PhI(OAc)₂ is an oxidizing agent and should be handled with care.
Experimental Workflow
Figure 2: General experimental workflow for azetidine synthesis.
Step-by-Step Protocol
Based on the procedure reported by He, G. et al.[4][5]
-
Reaction Setup:
-
To a flame-dried 10 mL glass vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv.).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %).
-
Add PhI(OAc)₂ (128.8 mg, 0.4 mmol, 2.0 equiv.).
-
The vial is sealed with a cap containing a PTFE liner.
-
-
Solvent Addition and Reaction:
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add 2.0 mL of anhydrous toluene.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
-
Workup and Extraction:
-
Once the reaction is complete (or no further conversion is observed), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) to quench any remaining oxidant, followed by saturated aqueous NaHCO₃ (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure azetidine product.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Substrate Scope & Data
The reaction exhibits good tolerance for various functional groups and substitution patterns. The presence of substituents at the α- and β-positions of the amine can influence reactivity and selectivity.[5]
| Substrate (PA-Protected Amine) | Product | Isolated Yield (%) | Reference |
| N-(2,2-dimethylpropyl)picolinamide | 2-tert-butyl-1-(picolinoyl)azetidine | 85% | [5] |
| N-(2,2-diphenylpropyl)picolinamide | 2-(1,1-diphenylethyl)-1-(picolinoyl)azetidine | 74% | [5] |
| N-(cyclohexylmethyl)picolinamide | 1-picolinoyl-2-azaspiro[3.5]nonane | 81% | [5] |
| N-(2-methyl-2-phenylpropyl)picolinamide | 2-methyl-2-phenyl-1-(picolinoyl)azetidine | 72% | [5] |
Table 1: Representative examples of azetidine synthesis via Pd-catalyzed C(sp³)–H amination. Data sourced from He, G. et al., J. Am. Chem. Soc. 2012, 134, 1, 3–6.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(OAc)₂ degraded).2. Wet solvent or reagents.3. Insufficient temperature.4. Substrate is electronically or sterically unsuitable. | 1. Use a fresh bottle of Pd(OAc)₂ or source from a reliable supplier.2. Use freshly distilled/dried solvent. Dry reagents in a vacuum oven.3. Ensure the reaction temperature is maintained at 100 °C.4. Consider alternative directing groups or synthetic routes. |
| Formation of Side Products | 1. Competing C–H acetoxylation.2. β-hydride elimination (if applicable).3. Degradation of starting material or product. | 1. Torsional strain in some substrates can favor C–N cyclization over acetoxylation.[3] If acetoxylation is dominant, try a different solvent or additive.2. This is generally not observed under these conditions.[5]3. Reduce reaction time or temperature and monitor closely. |
| Difficulty in Purification | 1. Product co-elutes with starting material.2. Product is unstable on silica gel. | 1. Optimize the eluent system for column chromatography; try different solvent systems (e.g., DCM/Methanol).2. Use a different stationary phase (e.g., alumina) or consider purification by crystallization. |
Conclusion and Future Outlook
The palladium-catalyzed intramolecular C(sp³)–H amination is a powerful and reliable method for the synthesis of structurally diverse azetidines. By understanding the roles of the catalyst, directing group, and oxidant, researchers can effectively apply this methodology to complex substrates. The ability to directly convert a C–H bond into a C–N bond streamlines synthetic routes to these valuable heterocyclic motifs. Future developments may focus on developing enantioselective variants of this reaction, expanding the scope to even more complex molecular scaffolds, and designing more easily removable or transient directing groups to further enhance the synthetic utility of this transformation.[8][9]
References
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]
-
Wu, Y., Chen, Y.-Q., Liu, T., Eastgate, M. D., & Yu, J.-Q. (2016). Pd-Catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group. Journal of the American Chemical Society. Available at: [Link]
-
Singh, G. S., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Organic Chemistry Portal. Available at: [Link]
-
Wu, Y., Chen, Y. Q., Liu, T., Eastgate, M. D., & Yu, J. Q. (2016). Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines Using a Transient Directing Group. Journal of the American Chemical Society, 138(44), 14554–14557. Available at: [Link]
-
Various Authors. (n.d.). Pd‐Catalyzed C(sp 3 ) H Activation by Native Directing Groups. ResearchGate. Available at: [Link]
-
Pi, C., et al. (2015). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Proceedings of the National Academy of Sciences, 112(10), 2956–2961. Available at: [Link]
-
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6. Available at: [Link]
-
Parmar, D., et al. (2021). Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Frontiers in Chemistry. Available at: [Link]
-
Sūna, E., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(31), 19866–19877. Available at: [Link]
-
Chen, G., et al. (2015). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Nappi, M., et al. (2018). Mechanistic Insights into the Palladium-Catalyzed Aziridination of Aliphatic Amines by C–H Activation. Journal of the American Chemical Society. Available at: [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pd-catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 4. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Directing Group Enabled Pd-catalyzed γ-C(sp3)–H Oxygenation of Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Copper(I)-Catalyzed Synthesis of Chiral Tetrasubstituted Azetidines
Introduction: The Challenge and Opportunity of Tetrasubstituted Azetidines
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties such as metabolic stability, solubility, and cell permeability. Chiral azetidines, particularly those with multiple stereocenters, serve as valuable building blocks in asymmetric synthesis and are core components of numerous bioactive compounds.[1]
However, the synthesis of highly substituted, stereochemically complex azetidines presents a formidable challenge due to the inherent ring strain of the four-membered system. Among these, the construction of chiral tetrasubstituted azetidines, especially those bearing three contiguous stereocenters, has been particularly difficult to achieve through catalytic asymmetric methods.
This guide details a robust and highly stereoselective two-step methodology for the synthesis of all-cis tetrasubstituted azetidine-2-carboxylates. The cornerstone of this approach is a Copper(I)-catalyzed asymmetric [3+1]-cycloaddition between silyl-protected enoldiazoacetates and imido-sulfur ylides to generate chiral donor-acceptor 2-azetines.[2][3] A subsequent diastereoselective hydrogenation furnishes the desired saturated azetidine framework. This method provides excellent control over yield and stereochemistry, opening new avenues for drug discovery and development.
Reaction Principle and Catalytic Mechanism
The overall transformation is a two-stage process beginning with the formation of a chiral 2-azetine, which is then reduced to the final tetrasubstituted azetidine.
Overall Reaction Scheme:
Caption: Overall two-step synthesis workflow.
Mechanism of the Copper(I)-Catalyzed [3+1]-Cycloaddition
The key asymmetric transformation relies on the generation of a chiral copper(I)-enolcarbene intermediate. The reaction is initiated by the decomposition of the enoldiazoacetate by the chiral copper(I) complex, releasing dinitrogen gas. This forms a highly electrophilic metallo-enolcarbene.
The nucleophilic carbon of the imido-sulfur ylide then attacks the γ-position of the copper-enolcarbene. This is followed by a rapid, intramolecular SN2-type ring closure. The sulfide group is displaced, forming the four-membered azetine ring and regenerating the active copper(I) catalyst. The high stereocontrol is imparted by the chiral ligand (e.g., a silyl-protected bisoxazoline, "sabox"), which creates a sterically defined environment around the copper center, dictating the facial selectivity of the ylide attack on the metallo-carbene.[3][4][5]
Caption: Proposed catalytic cycle for the [3+1] cycloaddition.
Detailed Experimental Protocols
Safety Precaution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids or metals that can catalyze their decomposition. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of (Z)-Enoldiazoacetates
This protocol describes the stereoselective synthesis of silyl-protected (Z)-enoldiazoacetates, which are crucial precursors for the cycloaddition.[6]
-
Reagents & Materials:
-
γ-Substituted diazoacetate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in hexanes, 1.2 equiv)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.1 equiv)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous Na₂SO₄
-
Hexanes, Triethylamine (for chromatography)
-
Silica gel
-
-
Procedure:
-
Charge an oven-dried flask equipped with a magnetic stir bar with the diazoacetate (e.g., 0.50 mmol).
-
Purge the flask with nitrogen or argon.
-
Add anhydrous THF (approx. 0.25 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.2 equiv) dropwise over 2 minutes. The solution should change color.
-
After stirring for 5 minutes, add TIPSOTf (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel pre-treated with 5% triethylamine in hexanes. Elute with a hexanes/ethyl acetate gradient to yield the pure (Z)-enoldiazoacetate as an orange oil.
-
Protocol 2: Synthesis of N-Sulfonylsulfilimines (Imido-Sulfur Ylides)
This procedure is adapted from the reliable method for imidation of sulfides using Chloramine-T.[7][8]
-
Reagents & Materials:
-
Sulfide (e.g., diphenyl sulfide, 1.0 equiv)
-
Chloramine-T hydrate (or other R-SO₂NClNa salt, 1.2 equiv)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a flask containing the sulfide (e.g., 10 mmol) in acetonitrile (approx. 0.5 M), add Chloramine-T hydrate (1.2 equiv) in one portion.
-
Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC). For less reactive diaryl sulfides, gentle heating (reflux) may be required.[8]
-
Upon completion, add dichloromethane to the reaction mixture.
-
Filter the heterogeneous mixture to remove the precipitated NaCl and any excess chloramine salt.
-
Concentrate the filtrate under reduced pressure. The resulting N-sulfonylsulfilimine is often pure enough for the next step. If necessary, it can be recrystallized from a suitable solvent system (e.g., DCM/hexanes).
-
Protocol 3: Asymmetric Cu(I)-Catalyzed [3+1] Cycloaddition
This is the key enantioselective step to form the chiral 2-azetine core.[2]
-
Reagents & Materials:
-
(Z)-Enoldiazoacetate (1.2 equiv)
-
N-Arylimido sulfur ylide (1.0 equiv)
-
Cu(MeCN)₄PF₆ (5 mol%)
-
Chiral sabox ligand ((S,R)-L1 or (R,S)-L1, 6 mol%)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a nitrogen-filled glovebox or under a strict inert atmosphere, charge a vial with Cu(MeCN)₄PF₆ (5 mol%) and the chiral sabox ligand (6 mol%).
-
Add anhydrous DCM (to achieve approx. 0.05 M concentration of the limiting reagent) and stir for 30 minutes at room temperature to form the catalyst complex.
-
Add the N-arylimido sulfur ylide (1.0 equiv).
-
Slowly add a solution of the (Z)-enoldiazoacetate (1.2 equiv) in anhydrous DCM to the reaction mixture via syringe pump over 1 hour. Note: Slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction at room temperature until the ylide is fully consumed (typically 24-72 hours, monitor by TLC or ¹H NMR).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-azetine.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.[9][10][11]
-
Protocol 4: Diastereoselective Hydrogenation to Tetrasubstituted Azetidines
The final step involves the saturation of the azetine double bond, which proceeds with high diastereoselectivity to give the all-cis product.[2]
-
Reagents & Materials:
-
Chiral 2-Azetine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt%, ~10 mol% Pd)
-
Ethyl acetate (EtOAc) or Methanol (MeOH)
-
Hydrogen (H₂) gas balloon
-
Celite®
-
-
Procedure:
-
Dissolve the chiral 2-azetine in ethyl acetate or methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.[1][12][13]
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas from a balloon. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Do not allow the Celite pad with the catalyst to dry out. Keep it wet with solvent or water to prevent ignition.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude tetrasubstituted azetidine. The product can be further purified by chromatography if necessary.
-
Data Presentation: Substrate Scope
The Cu(I)-catalyzed [3+1] cycloaddition demonstrates a broad substrate scope, tolerating various substituents on both the enoldiazoacetate and the imido-sulfur ylide. The data below is representative of the scope reported by Doyle et al.[2]
| Entry | R¹ (on Diazo) | R² (on Ylide-N) | Product | Yield (%) | ee (%) |
| 1 | Ethyl | Tosyl | 3cb | 92 | 90 |
| 2 | Methyl | Tosyl | 3bb | 82 | 75 |
| 3 | n-Propyl | Tosyl | 3db | 95 | 93 |
| 4 | Phenyl | Tosyl | 3eb | 81 | 93 |
| 5 | Ethyl | 4-Nitrophenylsulfonyl | 3cc | 94 | 95 |
| 6 | Ethyl | 2-Nitrophenylsulfonyl | 3cd | 88 | 92 |
| 7 | Ethyl | 4-Methoxyphenylsulfonyl | 3ce | 85 | 87 |
References
-
Wang, J., et al. (2017). Catalytic Asymmetric [3+1]-Cycloaddition Reaction of Ylides with Electrophilic Metallo-enolcarbene Intermediates. Angewandte Chemie International Edition. [Link]
-
Marzinzik, A. L., & Sharpless, K. B. (2001). A simple method for the preparation of N-sulfonylsulfilimines from sulfides. The Journal of Organic Chemistry. [Link]
-
Marzinzik, A. L., & Sharpless, K. B. (2001). A Simple Method for the Preparation of N-Sulfonylsulfilimines from Sulfides. The Journal of Organic Chemistry. [Link]
-
Díaz-García, L., et al. (2012). Copper(I)-catalyzed [3+1] cycloaddition of alkenyldiazoacetates and iminoiodinanes: easy access to substituted 2-azetines. Chemistry. [Link]
-
University of California, Berkeley. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
Wang, J., et al. (2017). Catalytic Asymmetric [3+1]-Cycloaddition Reaction of Ylides With Electrophilic Metallo-enolcarbene Intermediates. Angewandte Chemie International Edition. [Link]
-
Marichev, K. O., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Angewandte Chemie International Edition. [Link]
-
Request PDF. (n.d.). A sustainable and chemoselective continuous flow hydrogenation of functionalized 2-azetines to azetidines. [Link]
-
Sarpong Group. (n.d.). Standard Operating Procedures. [Link]
-
Díaz-García, L., et al. (2012). Copper(I)-catalyzed [3+1] cycloaddition of alkenyldiazoacetates and iminoiodinanes: easy access to substituted 2-azetines. Chemistry. [Link]
-
Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Ylides. [Link]
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Ylides. [Link]
-
Marichev, K. O., et al. (2019). Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives. Nature Communications. [Link]
-
Hu, W., et al. (2012). Highly Enantioselective Catalytic Synthesis of Functionalized Chiral Diazoacetoacetates. Organic Letters. [Link]
-
Baran Lab. (n.d.). Sulfur Ylide Chemistry. [Link]
-
ResearchGate. (n.d.). The synthesis and characterization of novel brush-type chiral stationary phase based on terpenoid selector for resolution of chiral drugs. [Link]
-
SciSpace. (n.d.). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. [Link]
-
Fiorino, F., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
-
Anaraki-Ardakani, H., et al. (2014). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry. [Link]
-
Riela, S., et al. (2021). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for the preparation of N-sulfonylsulfilimines from sulfides. | Semantic Scholar [semanticscholar.org]
- 5. Collection - A Simple Method for the Preparation of N-Sulfonylsulfilimines from Sulfidesâ - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. A Simple Method for the Preparation of N-Sulfonylsulfilimines from Sulfides | Scilit [scilit.com]
- 7. A simple method for the preparation of N-sulfonylsulfilimines from sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Enantioselective Catalytic Synthesis of Functionalized Chiral Diazoacetoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Scale-Up Production of Methyl 2-(azetidin-3-yl)acetate
Welcome to the comprehensive technical support guide for the scale-up production of Methyl 2-(azetidin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important azetidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established scientific principles.
Overall Synthesis Workflow
The industrial production of Methyl 2-(azetidin-3-yl)acetate, often isolated as its hydrochloride salt for improved stability, typically proceeds through a three-stage process. Understanding this workflow is crucial for effective troubleshooting.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of the key intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, from N-Boc-azetidin-3-one.
-
Hydrogenation: Reduction of the unsaturated intermediate to afford tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Caption: Overall synthesis workflow.
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The HWE reaction is a critical step that establishes the carbon backbone of the target molecule.[2][3] Scale-up can introduce challenges related to stereoselectivity, reaction completion, and impurity profiles.
Q1: We are observing low (E)-stereoselectivity in our scaled-up HWE reaction. What factors influence the E/Z ratio and how can we improve it?
A1: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[2][4] However, several factors at scale can affect this selectivity.
-
Causality: The stereochemical outcome is influenced by the equilibration of the intermediate oxaphosphetanes. Conditions that favor thermodynamic control will enhance (E)-selectivity.[2][5]
-
Troubleshooting & Optimization:
-
Base and Cation Effect: The choice of base and its corresponding cation is critical. While strong bases like sodium hydride are common, lithium-based reagents can sometimes offer better selectivity due to the chelating effect of the lithium cation.[2] Consider screening bases such as LiHMDS or using additives like LiCl with weaker bases (e.g., DBU).[6]
-
Temperature Control: Higher reaction temperatures generally favor the (E)-isomer by promoting the equilibration of intermediates.[2] On a large scale, poor heat transfer can create localized cold spots, potentially trapping the kinetically favored (Z)-isomer. Ensure efficient mixing and monitor the internal reaction temperature closely.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates. Aprotic solvents like THF or DME are standard.[3]
-
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate ester can enhance (E)-selectivity.[2]
-
| Parameter | Recommendation for Enhancing (E)-Selectivity | Rationale |
| Base | NaH, LiHMDS | Stronger bases can influence cation coordination. |
| Cation | Li+ > Na+ > K+ | Smaller cations can promote chelation, favoring the (E)-pathway.[2] |
| Temperature | 0°C to ambient | Higher temperatures facilitate equilibration to the thermodynamic product.[2] |
| Solvent | THF, DME | Aprotic solvents are generally preferred. |
Q2: Our HWE reaction is sluggish and incomplete on a larger scale. What are the likely causes?
A2: Incomplete conversion is a common scale-up issue, often related to mass transfer and reagent quality.
-
Causality: The reaction is a heterogeneous mixture, especially with sodium hydride. Inefficient mixing can lead to poor contact between the reagents. The quality of the sodium hydride and the dryness of the solvent are also critical.
-
Troubleshooting & Optimization:
-
Sodium Hydride Quality: Use fresh, high-quality sodium hydride. Older batches may have a layer of sodium hydroxide, which is ineffective.
-
Solvent Purity: Ensure the solvent (e.g., THF) is anhydrous. Water will quench the sodium hydride and the phosphonate carbanion.
-
Mixing Efficiency: The agitation rate and impeller design are crucial for maintaining a good suspension of sodium hydride. For large reactors, ensure the stirrer is capable of creating sufficient turbulence to keep the solid suspended.
-
Rate of Addition: The phosphonate is typically added to the sodium hydride suspension. A slow, controlled addition is necessary to manage the exotherm and hydrogen evolution. However, if the addition is too slow, side reactions may occur.
-
Stage 2: Hydrogenation Troubleshooting
The hydrogenation of the α,β-unsaturated ester is a key purification step, removing the double bond and setting the stereochemistry at the 3-position of the azetidine ring.
Q1: We are experiencing incomplete hydrogenation and catalyst deactivation during scale-up. How can we address this?
A1: Catalyst activity and longevity are major concerns in large-scale hydrogenations.
-
Causality: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the substrate, solvent, or hydrogen gas. Inefficient mixing can lead to poor catalyst-substrate contact.
-
Troubleshooting & Optimization:
-
Substrate Purity: Ensure the intermediate from the HWE reaction is free from residual phosphonate reagents or other potential catalyst poisons. A simple workup and filtration through a plug of silica gel may be beneficial.
-
Catalyst Quality and Loading: Use a reputable supplier for the Pd/C catalyst. Catalyst loading may need to be optimized for the larger scale. While typically 5-10 mol% is used, this may need adjustment based on reaction performance.
-
Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., to 50 psi) can significantly increase the reaction rate.[7]
-
Mixing: Good agitation is essential to keep the catalyst suspended and ensure efficient gas-liquid mass transfer. In large reactors, a gas-inducing impeller can be beneficial.
-
Q2: What are the key safety considerations for handling large quantities of Pd/C catalyst?
A2: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen.[8] Strict safety protocols are mandatory.
-
Handling: Always handle the catalyst in an inert atmosphere (e.g., a glove box or under a stream of argon or nitrogen).[8][9] Never add dry catalyst to an organic solvent in the presence of air.[8] The catalyst should be added to the reaction vessel first, followed by inerting the vessel, and then adding the solvent and substrate.
-
Filtration: After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry in the air.[8] The filtration apparatus should be purged with an inert gas. The collected catalyst should be kept wet with water or a high-boiling point solvent and stored in a clearly labeled, dedicated waste container.[8][10]
-
Disposal: Excess and spent catalyst should be submerged in water and handled according to institutional and local waste disposal regulations.[8][10][11]
Caption: Safe handling of Pd/C catalyst.
Stage 3: N-Boc Deprotection and Product Isolation Troubleshooting
The final deprotection step is often challenging due to the acid sensitivity of the azetidine ring and the physical properties of the final product.
Q1: We are observing significant byproduct formation, suggesting azetidine ring-opening during the N-Boc deprotection. How can we minimize this?
A1: The strained four-membered azetidine ring is susceptible to nucleophilic attack and ring-opening under strongly acidic conditions.[12][13][14][15]
-
Causality: Protonation of the azetidine nitrogen increases ring strain, making it a better leaving group and activating the ring carbons for nucleophilic attack by the counter-ion (e.g., chloride) or solvent.[12][13]
-
Troubleshooting & Optimization:
-
Choice of Acid: Trifluoroacetic acid (TFA) can be too harsh for this substrate. A milder and more controlled approach is to use a solution of HCl in an anhydrous solvent like 1,4-dioxane or methanol.[1]
-
Temperature Control: The deprotection should be carried out at a low temperature (e.g., 0-10°C) to minimize the rate of the ring-opening side reaction.
-
Reaction Monitoring: Closely monitor the reaction progress by HPLC or TLC. The reaction should be quenched as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can participate in ring-opening side reactions.
-
Q2: Our final product, methyl 2-(azetidin-3-yl)acetate hydrochloride, is difficult to crystallize and isolate on a large scale. What strategies can we employ?
A2: The hydrochloride salt can be hygroscopic and may initially separate as an oil, making handling and purification difficult.
-
Causality: The physical properties of the salt are highly dependent on the solvent system and the presence of impurities. Rapid precipitation can lead to oiling out or the formation of very fine particles that are difficult to filter.
-
Troubleshooting & Optimization:
-
Solvent System: After deprotection, the product is often isolated by the addition of an anti-solvent. Ethers like methyl tert-butyl ether (MTBE) or hydrocarbons like heptane are commonly used. A solvent screen on a small scale can identify the optimal anti-solvent and ratio.
-
Seeding: Seeding the solution with a small amount of crystalline product can promote the formation of a crystalline solid rather than an oil.
-
Controlled Crystallization: Slow addition of the anti-solvent with good mixing and controlled temperature can favor the growth of larger, more easily filterable crystals.
-
Trituration/Re-slurry: If the product oils out, it can sometimes be induced to crystallize by vigorous stirring (trituration) or by re-slurrying in a suitable solvent mixture.
-
Recrystallization: If the purity is low, recrystallization from a solvent system like isopropanol/methanol may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical in-process controls (IPCs) for each stage of the synthesis?
A1:
-
HWE Reaction: TLC or HPLC to monitor the consumption of N-Boc-azetidin-3-one.
-
Hydrogenation: HPLC to monitor the disappearance of the unsaturated intermediate. Hydrogen uptake can also be monitored on some reactor systems.
-
N-Boc Deprotection: TLC or HPLC to track the removal of the Boc group.
Q2: What analytical methods are recommended for final product quality control?
A2: A combination of methods is typically used to ensure the purity and identity of the final product.
-
HPLC: A reversed-phase HPLC method with UV detection is suitable for determining the purity of the final product and quantifying any related impurities.[16][17] A typical mobile phase might consist of a buffered aqueous solution and a polar organic solvent like acetonitrile or methanol.
-
GC-MS: Gas chromatography-mass spectrometry can be used to identify and quantify volatile impurities.[17]
-
NMR: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.
-
Elemental Analysis: To confirm the elemental composition, especially for the hydrochloride salt.
Q3: What are the primary safety hazards associated with the overall process?
A3:
-
Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Palladium on Carbon: Pyrophoric, especially after use.[8] Requires careful handling under inert conditions and proper quenching and disposal procedures.[8][9][10][11][18]
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a well-ventilated area with appropriate safety measures.
-
HCl in Dioxane: Corrosive and toxic. Should be handled in a fume hood with appropriate personal protective equipment.
References
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2020). Organic & Biomolecular Chemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. [Link]
-
Palladium Waste. (2023). London Chemicals & Resources Limited. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (2018). Chinese Journal of Organic Chemistry. [Link]
-
Z-Selective Horner-Wadsworth-Emmons Reaction. (2010). Synlett. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). Current Organic Chemistry. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2020). Angewandte Chemie International Edition. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. (n.d.). University of Wisconsin-Madison. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]
-
Analytical Methods. (2012). Royal Society of Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PubMed Central. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]
-
Methyl 2-(azetidin-3-yl)acetate. (n.d.). PubChem. [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (2012). Journal of Medicinal Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate. [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]
-
Crystallization of Macromolecules. (2001). Current Protocols in Molecular Biology. [Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. (2022). iScience. [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
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Addressing incomplete N-Boc deprotection in azetidine synthesis
Topic: Addressing Incomplete N-Boc Deprotection in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the N-Boc deprotection step for azetidine-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical transformation effectively.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc deprotection of azetidines more challenging than for other amines?
A1: The primary difficulty arises from the inherent ring strain of the four-membered azetidine ring.[1][2] Standard acidic conditions used for Boc removal, such as those employing trifluoroacetic acid (TFA), protonate the carbamate oxygen as intended, but can also protonate the azetidine ring nitrogen. This protonation increases the ring strain and makes the ring susceptible to nucleophilic attack and subsequent ring-opening, leading to undesired byproducts.[3][4][5] Furthermore, substituents on the azetidine ring can introduce steric hindrance, slowing the approach of the acid to the Boc group and requiring harsher conditions, which in turn increases the risk of ring cleavage.[6]
Q2: What are the standard, first-line conditions for N-Boc deprotection on an azetidine?
A2: The most common starting points are strong acid conditions. A solution of 20-50% Trifluoroacetic Acid (TFA) in an aprotic solvent like Dichloromethane (DCM) at 0 °C to room temperature is the conventional method.[3][7][8] Another frequently used reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane.[3][9] These conditions are typically effective for many substrates, with reaction times ranging from 30 minutes to a few hours.[6][8]
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. The deprotected amine product will be significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with ninhydrin is highly effective for visualizing the primary or secondary amine product, which will appear as a distinct colored spot (usually purple or blue).[10] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of the starting material and the appearance of the product, confirming the expected mass of the desired compound.[3]
Q4: Besides incomplete reaction, what is the most critical side reaction to be aware of?
A4: The most significant side reaction is the acid-catalyzed ring-opening of the azetidine.[3][4] This occurs when a nucleophile (which could be the acid's counter-ion like Cl⁻ or TFA⁻, or a solvent molecule) attacks one of the ring carbons of the protonated azetidine, leading to cleavage of a C-N bond. This results in the formation of 3-halopropylamine derivatives or other linear amine byproducts, complicating purification and reducing the yield of the desired cyclic product.[5] Detailed structural analysis of byproducts using HRMS and NMR spectroscopy is the best way to confirm if ring-opening has occurred.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures. Each entry details the problem, identifies probable causes, and provides actionable solutions with detailed protocols.
Problem 1: Incomplete Deprotection with Standard TFA/DCM
Your reaction stalls, and TLC/LC-MS analysis shows a significant amount of N-Boc protected starting material remaining even after several hours.
-
Probable Cause 1: Insufficient Acid Strength or Concentration. While TFA is a strong acid, its effective acidity can be reduced by the presence of trace amounts of water or basic impurities.[6] For sterically hindered or electronically deactivated substrates, standard concentrations may be insufficient to drive the reaction to completion.
-
Probable Cause 2: Steric Hindrance. Bulky substituents on the azetidine ring or adjacent to it can physically block the acid from accessing the Boc group's carbonyl oxygen, slowing the rate of cleavage.[6][11]
-
Probable Cause 3: Inadequate Reaction Time. Some substrates simply react more slowly, and the standard 1-2 hour reaction time may not be enough.[6]
-
Suggested Solutions & Protocols:
-
Optimize Standard Conditions: Before abandoning TFA, systematically increase its concentration (e.g., from 20% to 50% or even 95% neat TFA) and reaction time. Monitor the reaction every 30 minutes to find the optimal point before side reactions become significant.
-
Employ Scavengers: The intermediate tert-butyl cation generated during deprotection can alkylate nucleophilic residues on your molecule (e.g., thiols, indoles).[12] Including a scavenger like triisopropylsilane (TIS) can trap this cation and prevent side reactions, which sometimes improves the overall outcome.[6][13]
-
Table 1: Comparison of Acidic N-Boc Deprotection Conditions
| Reagent/Solvent | Typical Concentration | Temperature (°C) | Relative Speed | Key Considerations |
| TFA / DCM | 20-50% (v/v) | 0 to RT | Fast | Standard, but can be harsh; TFA is volatile and corrosive.[7][14] |
| HCl / 1,4-Dioxane | 4 M | 0 to RT | Fast | Potentially harsh; Dioxane can form peroxides.[3] |
| HCl / Ethyl Acetate | Saturated | 0 to RT | Moderate-Fast | Often considered slightly milder than HCl/Dioxane.[11] |
| p-TsOH / CH₃CN or DES | Catalytic to Stoichiometric | RT to 50 | Slow-Moderate | Milder Brønsted acid option, good for some sensitive substrates.[9] |
Problem 2: Product Degradation & Formation of Multiple Byproducts
The starting material is consumed, but instead of a clean product spot on TLC, you observe a complex mixture of new, often lower Rf spots. Mass spec analysis may show masses corresponding to ring-opened species.
-
Probable Cause: Acid-Mediated Ring Opening. This is the classic failure mode for strained rings. The strongly acidic conditions required to remove the Boc group are too harsh for the azetidine ring itself, causing its decomposition.[3][4]
-
Suggested Solutions & Protocols:
The key is to switch to milder, non-standard deprotection methods that avoid strong, concentrated Brønsted acids.
-
Mild Lewis Acid Conditions: Some Lewis acids can coordinate to the Boc carbonyl and facilitate its removal under less acidic conditions. Zinc bromide (ZnBr₂) in DCM is one such option.
-
Oxalyl Chloride in Methanol: This is an excellent mild alternative that generates HCl in situ at a controlled rate.[3][11] The reaction is often cleaner and avoids the high acidity of bulk TFA or HCl solutions.
-
Thermal Deprotection: For substrates that can withstand heat, simply refluxing in a suitable solvent can cleave the Boc group without any acidic reagents. This method offers excellent orthogonality.[15][16]
-
Experimental Protocol: Mild Deprotection with Oxalyl Chloride
This protocol is adapted from literature procedures for sensitive substrates.[3][11]
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc azetidine substrate (1 equiv.) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (2-3 equiv.) dropwise to the stirring solution. Immediate gas evolution (sputtering) may be observed.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting N-Boc deprotection of azetidines.
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Technical Support Center: Optimizing the Purity of Methyl 2-(azetidin-3-yl)acetate Hydrochloride
Welcome to the dedicated technical support guide for researchers and drug development professionals working with methyl 2-(azetidin-3-yl)acetate hydrochloride. This resource is designed to address the common and often frustrating issue of low purity following synthesis. The unique strain of the azetidine ring and the properties of its hydrochloride salt present specific challenges that require a targeted troubleshooting approach.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design effective purification strategies.
Section 1: Frequently Asked Questions & Initial Diagnosis
This section addresses the most common initial observations and questions that arise when purity issues are encountered.
Q1: My final product is a sticky oil or a discolored solid, not the expected white crystalline powder. What is the likely cause?
This is a classic indicator of significant impurities. A non-crystalline form suggests the presence of residual solvents, unreacted starting materials, or oily side-products that are inhibiting the crystallization of the hydrochloride salt. Discoloration can arise from trace impurities that became oxidized or decomposed during the final deprotection or workup steps.[3]
Q2: What are the most common impurities in the synthesis of methyl 2-(azetidin-3-yl)acetate hydrochloride?
The most prevalent impurities originate from the final deprotection step of the common synthetic route, which typically involves removing a tert-butoxycarbonyl (Boc) protecting group with a strong acid like HCl.[4][5]
| Impurity Name | Common Abbreviation | Source | Diagnostic Signature (¹H NMR) |
| tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Boc-protected Precursor | Incomplete N-Boc deprotection reaction.[5] | A prominent singlet peak around 1.4 ppm corresponding to the tert-butyl protons of the Boc group.[1] |
| Azetidin-3-yl-acetic acid hydrochloride | Hydrolyzed Product | Hydrolysis of the methyl ester by trace water during acidic workup. | Absence of the methyl ester singlet (~3.7 ppm) and potential broadening of other peaks. |
| Residual Solvents | N/A | Incomplete removal after reaction or workup. | Characteristic peaks of solvents used (e.g., Dioxane, Methanol, Ethyl Acetate). |
| Ring-Opened Byproducts | N/A | Cleavage of the strained azetidine ring under harsh acidic or thermal conditions.[1][6] | Complex, often broad signals in the aliphatic region of the NMR spectrum that do not correspond to the product. |
Q3: What is the best first step to accurately assess the purity of my crude product?
A combination of analytical techniques is essential for a complete picture:
-
¹H NMR Spectroscopy: This is the most powerful tool. It can quantify the level of Boc-protected precursor by integrating the peak at ~1.4 ppm against product peaks. It will also clearly show residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by peak area percentage and can resolve impurities that may not be obvious by NMR.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main product peak and provides the mass of impurity peaks, which is crucial for identifying unknown byproducts.
Section 2: Troubleshooting the Synthetic Pathway
Low purity often originates from an incomplete or problematic final reaction step. The workflow below helps diagnose and resolve these issues at their source.
Caption: Decision tree for selecting a purification method.
Detailed Protocol 2: Solvent Washing (Trituration)
This technique is used to "wash" away more soluble impurities from a crude solid or oil.
-
Place your crude product (solid or oil) in a flask.
-
Add a solvent in which your desired hydrochloride salt is known to be poorly soluble, but in which the main impurity (e.g., the neutral Boc-protected precursor) is soluble. Good choices include Ethyl Acetate , Diethyl Ether , or Dichloromethane (DCM) . [8]3. Stir the resulting slurry or mixture vigorously at room temperature for 15-30 minutes. If your product is an oil, it may solidify during this process.
-
Filter the solid product, wash it with a little more of the same solvent, and dry it under vacuum.
-
Analyze the purity of this washed material. It should now be significantly cleaner and suitable for subsequent recrystallization as described in Protocol 1.
References
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2024). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
- Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Retrieved from [Link]
-
Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. Retrieved from [Link]
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Horner-Wadsworth-Emmons Reaction Optimization: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction. It is structured to address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our aim is to empower you with the knowledge to not only troubleshoot but also proactively optimize your HWE reactions for maximal yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the HWE reaction, offering causative explanations and actionable solutions.
Question: Why is my HWE reaction yield consistently low?
Answer: Low yields in HWE reactions can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Deprotonation of the Phosphonate. The reaction begins with the formation of a phosphonate carbanion, which is the key nucleophile.[1][2] If the base is not strong enough to fully deprotonate the phosphonate, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Ensure the pKa of the base is significantly lower than that of the phosphonate. For less acidic phosphonates, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF is often effective.[3] For substrates sensitive to strong bases, milder conditions using lithium chloride (LiCl) with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be employed.[1][4]
-
-
Cause 2: Poor Reactivity of the Carbonyl Compound. Sterically hindered aldehydes or ketones can be poor electrophiles, leading to slow addition of the phosphonate carbanion, which is the rate-limiting step.[1]
-
Solution: The HWE reaction is generally more effective with aldehydes than ketones. If a ketone must be used, increasing the reaction temperature or using a more nucleophilic phosphonate reagent may improve the yield.[4] Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction, making the HWE a better choice for less reactive carbonyls.[5]
-
-
Cause 3: Side Reactions. The phosphonate carbanion can participate in side reactions, such as alkylation if reactive electrophiles are present in the reaction mixture. Additionally, the carbonyl compound may undergo self-condensation (e.g., aldol reaction) under basic conditions, especially if it is prone to enolization.
-
Solution: Ensure all reagents and solvents are pure and free from contaminants. Add the aldehyde or ketone slowly to the pre-formed phosphonate carbanion solution to maintain a low concentration of the carbonyl compound and minimize self-condensation. Running the reaction at lower temperatures can also help to suppress side reactions.
-
-
Cause 4: Reversibility of the Initial Addition. The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is a reversible step. If the subsequent steps to form the oxaphosphetane and eliminate to the alkene are slow, the equilibrium may favor the starting materials.
-
Solution: The structure of the phosphonate can influence the rate of elimination. Electron-withdrawing groups on the phosphonate can accelerate the elimination step.[2] The choice of metal counterion can also play a role; for example, lithium cations can coordinate with the intermediate and influence the reaction pathway.
-
Question: How can I improve the E/Z selectivity of my HWE reaction?
Answer: The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from the thermodynamic stability of the intermediates leading to the (E)-alkene.[1][6] However, achieving high selectivity often requires careful optimization of reaction conditions.
-
For (E)-Alkene Synthesis:
-
Mechanism Insight: The formation of the (E)-alkene is favored when the intermediates have sufficient time to equilibrate to the more stable trans-oxaphosphetane precursor.[1]
-
Optimization Strategies:
-
Base and Cation Choice: The use of sodium or potassium bases generally promotes higher (E)-selectivity. For instance, NaH is a common choice that often leads to good (E/Z) ratios.[3]
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures can facilitate the equilibration of intermediates, favoring the thermodynamic (E)-product.[7]
-
Phosphonate Structure: Bulky substituents on the phosphonate ester can enhance (E)-selectivity due to steric hindrance in the transition state leading to the (Z)-isomer.[4]
-
-
-
For (Z)-Alkene Synthesis (Still-Gennari Modification):
-
Mechanism Insight: To favor the (Z)-alkene, the elimination from the oxaphosphetane intermediate must be faster than the equilibration to the more stable trans-intermediate. This is achieved by making the phosphorus atom more electrophilic.
-
Optimization Strategies:
-
Reagent Choice: The Still-Gennari modification employs phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl)phosphonates.[2][8] These groups increase the electrophilicity of the phosphorus, accelerating the elimination and kinetically favoring the (Z)-alkene.
-
Base and Temperature: This modification is typically run at low temperatures (e.g., -78 °C) with a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[2][8] The low temperature "freezes out" the equilibration of the intermediates.
-
-
Table 1: General Guide for Stereoselectivity in HWE Reactions
| Desired Isomer | Phosphonate Reagent | Base System | Typical Temperature | Key Principle |
| (E)-Alkene | Standard dialkyl (e.g., diethyl) phosphonates | NaH, K₂CO₃, DBU/LiCl | 0 °C to Room Temp. | Thermodynamic control; allows for equilibration to the more stable intermediate. |
| (Z)-Alkene | Still-Gennari: bis(2,2,2-trifluoroethyl)phosphonate | KHMDS / 18-crown-6 | -78 °C | Kinetic control; rapid elimination from the initial adduct. |
Question: I'm having difficulty purifying my product. What are the common byproducts and how can I remove them?
Answer: One of the significant advantages of the HWE reaction over the classic Wittig reaction is the ease of byproduct removal.[5][9] However, purification challenges can still arise.
-
Primary Byproduct: Dialkyl Phosphate Salt. The main byproduct is a water-soluble dialkyl phosphate salt.
-
Unreacted Starting Materials. Incomplete reactions will leave unreacted phosphonate and aldehyde/ketone.
-
Side-Reaction Products. As mentioned previously, products from aldol condensation or other side reactions may be present.
-
Removal: These byproducts will have different polarities and structures from the desired product and can typically be removed by column chromatography.
-
-
General Purification Protocol:
-
Quench the reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[3][6]
-
Aqueous workup: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then brine.[3][6]
-
Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
A1: The HWE reaction offers several key advantages:
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the product.[5][9]
-
Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, allowing them to react with a wider range of carbonyl compounds, including sterically hindered ketones.[4][5]
-
Stereoselectivity: The HWE reaction typically provides excellent (E)-stereoselectivity, which can be highly predictable and reliable.[6][10]
-
Alkylation of the Carbanion: The phosphonate carbanion can be alkylated before the addition of the carbonyl compound, allowing for the synthesis of more complex alkenes.[1]
Q2: How do I choose the right base for my HWE reaction?
A2: The choice of base is critical and depends on the acidity of the phosphonate, the stability of your substrates, and the desired stereochemical outcome.[3]
-
Strong Bases (e.g., NaH): Best for less acidic phosphonates. These are typically used in anhydrous aprotic solvents. They generally favor the formation of the (E)-alkene.[3]
-
Milder Bases (e.g., DBU, K₂CO₃, LiOH): Suitable for base-sensitive substrates.[1][11] DBU is often used in combination with LiCl to enhance reactivity.[4]
-
For Still-Gennari (Z-selective) reactions: A strong, non-nucleophilic base like KHMDS is used at low temperatures to ensure kinetic control.[8]
Table 2: Common Bases for the HWE Reaction
| Base | Strength | Common Use Case |
| Sodium Hydride (NaH) | Strong | General purpose, good for less acidic phosphonates. |
| Potassium Carbonate (K₂CO₃) | Mild | For base-sensitive substrates. |
| DBU / LiCl | Mild | For base-sensitive substrates, enhances reactivity.[4] |
| Lithium Hydroxide (LiOH) | Mild | Can be used for certain functionalized ketones.[11] |
| Potassium tert-butoxide (KOtBu) | Strong | Alternative to NaH, can influence selectivity. |
| KHMDS | Strong | Used in the Still-Gennari modification for (Z)-alkenes. |
Q3: Can I use ketones in the HWE reaction?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to increased steric hindrance and electronic effects. The HWE reaction's more nucleophilic phosphonate carbanion makes it more suitable for reacting with ketones than the stabilized ylides in the Wittig reaction.[4][12] However, yields may be lower, and achieving high stereoselectivity with ketones can be challenging.[1]
Visualizing the HWE Reaction
Diagram 1: The Horner-Wadsworth-Emmons Reaction Mechanism
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low HWE Yield
Caption: A decision tree for troubleshooting low yields in the HWE reaction.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Grokipedia. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC - NIH. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction - NIH. Available at: [Link]
-
What is the Difference Between Wittig and Wittig Horner Reaction - Pediaa.Com. Available at: [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction - ChemRxiv. Available at: [Link]
-
Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchGate. Available at: [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. Available at: [Link]
-
Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate. Available at: [Link]
-
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. Available at: [Link]
-
Horner-Wadsworth-Emmons reaction - YouTube. Available at: [Link]
-
HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. Available at: [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. Available at: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - SciSpace. Available at: [Link]
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Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]
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Question about Horner-Wadsworth-Emmons workup : r/chemistry - Reddit. Available at: [Link]
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- 12. organicchemistrydata.org [organicchemistrydata.org]
How to avoid epimerization during azetidin-2-one synthesis
A Guide to Controlling Stereochemistry and Avoiding Epimerization
Welcome to the technical support center for azetidin-2-one (β-lactam) synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured to address the critical issue of epimerization during β-lactam synthesis, a common hurdle for researchers in drug development and organic synthesis. We will delve into the mechanistic underpinnings of stereocontrol and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of azetidin-2-one synthesis, and why is it a major concern?
A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the synthesis of substituted azetidin-2-ones, this typically refers to the inversion of stereochemistry at the C3 or C4 position of the β-lactam ring. This is a critical issue because the biological activity of most β-lactam compounds, including iconic antibiotics like penicillins and cephalosporins, is highly dependent on their precise three-dimensional structure.[1] For instance, the efficacy of many of these therapeutic agents relies on a specific cis-relationship between the substituents at the C3 and C4 positions.[1] Uncontrolled epimerization leads to a mixture of diastereomers, which reduces the yield of the desired active compound and necessitates challenging and costly separation processes.[1]
Q2: What is the primary mechanistic cause of epimerization during the Staudinger [2+2] cycloaddition of a ketene and an imine?
A2: The Staudinger reaction is the most prevalent method for synthesizing β-lactams.[2][3] It is now widely accepted that this reaction is not a concerted [2+2] cycloaddition but rather a two-step process.[4][5][6][7][8] The first step is a nucleophilic attack from the imine nitrogen onto the central carbon of the ketene, which generates a zwitterionic intermediate.[4][7][9][10] The stereochemical outcome of the reaction is determined at this stage and during the subsequent ring-closing step.
Epimerization primarily occurs due to the fate of this zwitterionic intermediate. There is a competition between two pathways:
-
Direct Ring Closure: The intermediate can undergo a rapid conrotatory electrocyclization to form the β-lactam.[5][9] This pathway often leads to the cis product, which is typically the kinetically favored diastereomer.[10][11][12][13][14][15]
-
Intermediate Isomerization: Before ring closure, the zwitterionic intermediate can isomerize, often through rotation around the newly formed C-N bond.[9][10][16] This isomerization allows the system to reach a more thermodynamically stable conformation. Subsequent ring closure of this isomerized intermediate typically yields the trans product.[9][10]
Factors that stabilize the zwitterionic intermediate, such as polar solvents or certain substituents, can prolong its lifetime, allowing more time for isomerization to occur and leading to a higher proportion of the thermodynamic product.[9]
Q3: How can I detect and quantify the level of epimerization in my product mixture?
A3: The most reliable and commonly used methods for detecting and quantifying diastereomers are:
-
High-Field Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is often the first line of analysis. The protons on the β-lactam ring, particularly H3 and H4, will have distinct chemical shifts and, crucially, different coupling constants (J-values) for each diastereomer.[1] For example, cis-protons typically exhibit a larger coupling constant (around 5.5 Hz) compared to trans-protons (around 2.3 Hz).[17] By integrating the signals corresponding to each diastereomer, you can determine the diastereomeric ratio (d.r.).
-
High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can often resolve diastereomers, providing a quantitative measure of the product distribution. This method is particularly useful for accurate quantification and for analyzing complex mixtures.[1][18][19]
Troubleshooting Guide: Poor Diastereoselectivity
You've just run a Staudinger reaction and the NMR of your crude product shows a nearly 1:1 mixture of diastereomers where you expected a single, pure product. Let's troubleshoot.
Problem: Low Diastereomeric Ratio (e.g., 1:1 cis:trans)
This is a classic sign that the reaction is not well-controlled, and both the kinetic and thermodynamic pathways are competing effectively. Here are the likely culprits and how to address them.
Potential Cause 1: Inappropriate Base or Reaction Conditions
The tertiary amine used to generate the ketene in situ from an acyl chloride is not just a spectator. Its basicity and steric bulk can influence the reaction environment, potentially promoting the equilibration of intermediates that leads to epimerization.[1]
-
Solution 1: Switch to a More Hindered Base.
-
Rationale: A sterically bulky base like diisopropylethylamine (DIPEA or Hünig's base) is less likely to cause deprotonation-reprotonation at the C3 position of the β-lactam product, a potential pathway for post-synthesis epimerization. A less hindered base like triethylamine (TEA) can sometimes promote this side reaction.
-
-
Solution 2: Optimize the Order of Addition.
-
Rationale: The order in which you add reagents matters.[3][16] A common and effective procedure is to add the acyl chloride dropwise to a cooled solution of the imine and the tertiary amine. This ensures a low instantaneous concentration of the highly reactive ketene, minimizing side reactions and often favoring the kinetic product.[1][3]
-
Potential Cause 2: Unfavorable Reaction Temperature (Kinetic vs. Thermodynamic Control)
Temperature is one of the most powerful tools for controlling selectivity in reactions with competing kinetic and thermodynamic pathways.[11][12][13][14]
-
Solution: Lower the Reaction Temperature.
-
Rationale: The formation of the cis-β-lactam is often the kinetically favored pathway, meaning it has a lower activation energy.[13] By running the reaction at low temperatures (e.g., -78 °C to 0 °C), you provide enough energy to overcome the kinetic barrier but not enough to readily overcome the higher activation barrier for the thermodynamic pathway or to allow the intermediate to equilibrate. Conversely, running the reaction at elevated temperatures will favor the formation of the more stable thermodynamic product, which is often the trans isomer.[12]
-
Potential Cause 3: Solvent Effects
The polarity of the solvent plays a crucial role in stabilizing or destabilizing the zwitterionic intermediate.[9][20]
-
Solution: Screen a Range of Solvents.
-
Rationale: Non-polar solvents (e.g., toluene, dichloromethane) tend to disfavor the charge-separated zwitterionic intermediate, promoting a faster, more concerted ring closure and often favoring the cis (kinetic) product.[9] In contrast, polar solvents (e.g., acetonitrile, DMF) can stabilize the zwitterion, extending its lifetime and allowing for isomerization to the more stable intermediate that leads to the trans (thermodynamic) product.[9]
-
Summary of Key Experimental Parameters
| Parameter | To Favor Kinetic (cis) Product | To Favor Thermodynamic (trans) Product | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | Low temperature provides energy only for the lower activation barrier path.[13] |
| Solvent Polarity | Low (Toluene, DCM, THF) | High (Acetonitrile, DMF) | Polar solvents stabilize the zwitterionic intermediate, allowing for equilibration.[9] |
| Base | Sterically Hindered (DIPEA) | Less Hindered (Triethylamine) | Hindered bases are less likely to induce post-reaction epimerization. |
| Reaction Time | Short | Long | Longer times allow the reaction to reach thermodynamic equilibrium.[12] |
| Substituents | EDG on ketene, EWG on imine | EWG on ketene, EDG on imine | Electronic effects influence the rate of direct ring closure vs. intermediate isomerization.[10] |
EDG = Electron Donating Group, EWG = Electron Withdrawing Group
Advanced Strategies for Stereocontrol
When simple modification of reaction conditions is insufficient, more advanced strategies may be required.
Use of Chiral Auxiliaries
For asymmetric synthesis, where controlling the absolute stereochemistry is paramount, the use of a chiral auxiliary is a powerful and reliable strategy.[2][21] A chiral auxiliary is a stereogenic group that is temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction.[21][22]
-
How it Works: The auxiliary creates a chiral environment, making the approach of the other reactant to one face of the molecule sterically or electronically more favorable than the other. This bias can lead to very high levels of diastereoselectivity (often >95:5 d.r.).[2]
-
Common Auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples that have been successfully employed in β-lactam synthesis.[21]
-
Workflow:
-
Attach the chiral auxiliary to either the ketene precursor (e.g., an acyl chloride) or the imine.
-
Perform the Staudinger cycloaddition.
-
Remove the auxiliary under conditions that do not epimerize the newly formed stereocenters.
-
Experimental Protocol: A General Procedure for Diastereoselective cis-β-Lactam Synthesis
This protocol provides a starting point for achieving high cis-selectivity, based on the principles of kinetic control.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the imine (1.0 eq.) and a sterically hindered base such as diisopropylethylamine (DIPEA, 1.5 eq.) to anhydrous, non-polar solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of the anhydrous solvent and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, vigorously stirring reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with brine, dry it over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification by column chromatography.
References
- Bandyopadhyay, D., Yanez, M., & Banik, B. K. (n.d.). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Heteroletters.
- Palomo, C., & Oiarbide, M. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions (eds L.E. Overman, R.M. Williams and J.S. Johnson).
- BenchChem. (2025). Avoiding epimerization during azetidin-2-one synthesis. BenchChem Tech Support.
-
Ghosh, A., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. Available at: [Link]
- Various Authors. (2022). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction?.
-
Alajarín, M., et al. (2003). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry. Available at: [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Available at: [Link]
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Lectka, T., et al. (1996). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. Available at: [Link]
-
Jiao, L., et al. (2008). Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry. Available at: [Link]
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Banik, B. K., et al. (2009). Asymmetric Synthesis of Anticancer Beta-Lactams via Staudinger Reaction: Utilization of Chiral Ketene From Carbohydrate. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lindsay, V. N. G., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available at: [Link]
- Various Authors. (2024).
- Various Authors. (2021). Chiral Auxiliaries in Asymmetric Synthesis.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Various Authors. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
Banik, B. K., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. RSC Advances. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available at: [Link]
- Various Authors. (2014). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
- Alajarín, M., et al. (2007). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research.
- D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Page, M. I. (1996). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences.
-
Alajarín, M., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Organic Chemistry Frontiers. Available at: [Link]
-
Various Authors. (2010). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Alajarín, M., et al. (2007). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. Semantic Scholar.
- Liang, Y., et al. (2019). New Insights into the Torquoselectivity of the Staudinger Reaction. Organic Letters.
- Thakur, A., et al. (2022). Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry.
-
Bonomo, R. A., et al. (2018). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Clinical Microbiology Reviews. Available at: [Link]
-
Various Authors. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. Available at: [Link]
-
Wencewicz, T. A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]
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- 6. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
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- 8. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? | Semantic Scholar [semanticscholar.org]
- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. op.niscpr.res.in [op.niscpr.res.in]
- 18. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Influence of base and temperature on diastereoselectivity in Staudinger reactions
Technical Support Center: Staudinger Reaction Diastereoselectivity
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Staudinger [2+2] cycloaddition. This guide is designed to provide you, the practicing scientist, with a deep understanding and actionable troubleshooting advice for controlling the diastereoselectivity of β-lactam synthesis. As professionals in drug development know, stereochemical control is not merely an academic exercise—it is fundamental to efficacy and safety. Here, we move beyond simple protocols to explain the causal relationships between reaction parameters and stereochemical outcomes.
Section 1: Foundational Concepts (FAQs)
This section addresses the core principles governing the stereochemical outcome of the Staudinger reaction.
Q1: What is the mechanistic basis for diastereoselectivity in the Staudinger reaction?
A1: The diastereoselectivity of the Staudinger reaction is not determined by a concerted [2+2] cycloaddition, but rather by the kinetics of a stepwise process involving a zwitterionic intermediate.[1] The stereochemical outcome is a result of the competition between two pathways: direct ring closure of the initial zwitterion versus its isomerization into a more stable conformer before cyclization.[2]
Here is the general mechanism:
-
Ketene Formation: A base, typically a tertiary amine like triethylamine (Et₃N), deprotonates an acyl chloride to form a highly reactive ketene.[3]
-
Nucleophilic Attack: The nitrogen atom of the imine attacks the central carbonyl carbon of the ketene. This step forms a zwitterionic intermediate.[1]
-
Competing Fates of the Zwitterion:
-
Kinetic Path (Direct Cyclization): The initially formed zwitterion can undergo a rapid, conrotatory ring closure. For (E)-imines, this pathway typically leads to the cis-β-lactam.[1]
-
Thermodynamic Path (Isomerization then Cyclization): If the zwitterion is sufficiently long-lived, it can rotate around the newly formed C-C single bond to a more thermodynamically stable conformer. Ring closure from this isomerized intermediate typically yields the trans-β-lactam.
-
The final cis:trans ratio is therefore a direct reflection of the relative rates of these two competing processes.
Caption: Mechanistic pathways influencing diastereoselectivity.
Q2: How does the choice of base fundamentally impact the reaction?
A2: The base is primarily responsible for the in situ generation of the ketene from the acyl chloride precursor. While its main role is stoichiometric, the nature of the base can influence the reaction environment and, consequently, the stereoselectivity.
-
Steric Hindrance: A bulky base (e.g., diisopropylethylamine, DIPEA) may generate the ketene more slowly or require higher temperatures. This can alter the concentration profile of the ketene over time.
-
Basicity (pKa): A stronger base can lead to faster ketene formation. However, highly basic conditions might also promote side reactions, such as imine isomerization or enolization of the acyl chloride, which can complicate the stereochemical outcome.
-
Nucleophilicity: Tertiary amines can act as nucleophiles. Additives like tertiary amines can sometimes affect the cis/trans ratio of the β-lactam products.[4] The addition of a tertiary amine to a solution containing both the acyl chloride and the imine generally decreases the stereoselectivity.[4][5]
Q3: What is the general effect of temperature on the reaction kinetics and stereochemical outcome?
A3: Temperature is one of the most critical and easily adjustable parameters for controlling diastereoselectivity.[2] Its effect is tied directly to the energetics of the zwitterionic intermediate pathways (see Q1).
-
Low Temperatures (e.g., -78°C to 0°C): Lower temperatures decrease the overall thermal energy of the system. This disfavors the higher-energy process of bond rotation (k_isomerize). As a result, the reaction is more likely to proceed through the direct, kinetic cyclization pathway (k_cyclize), often leading to an enhancement of the cis product.
-
High Temperatures (e.g., Room Temp to Reflux): Higher temperatures provide the zwitterionic intermediate with sufficient energy to overcome the rotational barrier. This allows it to equilibrate to its more stable isomer before ring closure. Consequently, reactions run at higher temperatures tend to favor the formation of the thermodynamically more stable trans-β-lactam.[3]
Section 2: Troubleshooting Guide: Common Diastereoselectivity Issues
This section provides a logical framework for addressing specific experimental challenges.
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Q4: My reaction is giving a poor diastereomeric ratio (dr). What are the first parameters I should investigate?
A4: When faced with poor selectivity, systematically investigate the following, starting with the easiest to modify:
-
Temperature: This is the most powerful tool. Run test reactions at widely different temperatures (e.g., -78°C, 0°C, and room temperature) to observe the trend.
-
Solvent Polarity: The stability of the zwitterionic intermediate is highly dependent on the solvent. Polar solvents can stabilize the charge-separated intermediate, giving it a longer lifetime to isomerize. As a general rule, polar solvents favor the formation of trans-β-lactams.[4][5] Try switching from a non-polar solvent like toluene to a more polar one like dichloromethane (DCM) or acetonitrile to see the effect.
-
Base: Ensure your base is pure and dry. Consider screening a different base (e.g., triethylamine vs. DIPEA) to see if sterics or basicity have an impact.
Q5: I am consistently getting the trans isomer, but I need the cis. What strategies can I employ?
A5: To favor the cis product, you need to promote the kinetic pathway (rapid cyclization before isomerization).
-
Drastically Lower the Temperature: This is the most effective method. Perform the reaction at -78°C (dry ice/acetone bath).
-
Use a Less Polar Solvent: Switch to solvents like toluene or hexanes. This destabilizes the zwitterionic intermediate, forcing it to cyclize more rapidly.
-
Confirm Imine Geometry: The Staudinger reaction stereochemistry is often linked to the imine geometry. (E)-imines generally give cis products via the kinetic pathway.[1] Ensure your imine starting material is isomerically pure.
Q6: I am consistently getting the cis isomer, but I need the trans. What should I change?
A6: To favor the trans product, you must encourage the thermodynamic pathway (isomerization before cyclization).
-
Increase the Reaction Temperature: Run the reaction at room temperature or even gently heat it (reflux in DCM or toluene, for example). This provides the energy needed for bond rotation in the intermediate.
-
Use a More Polar Solvent: Employ polar solvents like acetonitrile or DMF. These solvents will stabilize the zwitterion, increasing its lifetime and allowing more time for isomerization to the more stable conformer that leads to the trans product.[4][5]
Q7: My reaction is slow and gives low yields along with poor selectivity. How can I improve this?
A7: Low yield and poor selectivity often indicate that the desired reaction is too slow and competing side reactions are occurring.
-
Check Reagent Purity: Water is detrimental. Ensure your solvent is anhydrous, your imine is dry, and your base is pure. The acyl chloride should be freshly distilled or from a new bottle.
-
Order of Addition: The way reagents are mixed can significantly influence the outcome. A common, effective method is to add the acyl chloride slowly to a cooled solution of the imine and the base.[1] Adding the base last to a mixture of the imine and acyl chloride can sometimes decrease selectivity.[4][5]
-
Concentration: Very dilute conditions can slow down the desired bimolecular reaction. Try increasing the concentration moderately (e.g., from 0.1 M to 0.5 M).
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Diastereoselectivity by Varying Temperature
-
Preparation: In three separate oven-dried flasks under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (to make a 0.2 M solution).
-
Temperature Control:
-
Flask A: Cool to -78°C using a dry ice/acetone bath.
-
Flask B: Cool to 0°C using an ice/water bath.
-
Flask C: Keep at room temperature (~20-25°C).
-
-
Ketene Generation: To each flask, add a solution of the acyl chloride (1.2 eq) in anhydrous dichloromethane dropwise over 15 minutes with vigorous stirring.
-
Reaction: Allow each reaction to stir at its respective temperature for 2-4 hours, monitoring by TLC.
-
Work-up & Analysis: Quench each reaction with saturated aq. NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Data Presentation: Influence of Reaction Parameters
The following tables illustrate typical trends observed for the reaction between benzyloxyketene and a model (E)-imine.
Table 1: Influence of Temperature on Diastereomeric Ratio
| Entry | Temperature (°C) | Solvent | cis:trans Ratio |
| 1 | -78 | CH₂Cl₂ | >95:5 |
| 2 | 0 | CH₂Cl₂ | 80:20 |
| 3 | 25 (RT) | CH₂Cl₂ | 55:45 |
| 4 | 40 (Reflux) | CH₂Cl₂ | 30:70 |
| Data is illustrative, based on general trends reported in the literature.[2][3] |
Table 2: Effect of Base and Solvent on Diastereoselectivity at 0°C
| Entry | Base | Solvent | cis:trans Ratio |
| 1 | Et₃N | Toluene | 90:10 |
| 2 | Et₃N | CH₂Cl₂ | 80:20 |
| 3 | Et₃N | CH₃CN | 65:35 |
| 4 | DIPEA | CH₂Cl₂ | 75:25 |
| Data is illustrative, based on general trends reported in the literature.[4][5] |
Section 4: Advanced Topics
Q8: How does the order of reagent addition affect the stereoselectivity?
A8: The order of addition can be crucial because it controls the instantaneous concentrations of reactive species. Adding a tertiary amine into a solution of the acyl chloride and the imine can decrease stereoselectivity.[5] This is because side reactions between the acyl chloride and the imine can occur before the ketene is efficiently generated, leading to alternative pathways. The most reliable method is typically the slow addition of the acyl chloride to a solution of the imine and base, ensuring the ketene is trapped by the imine as soon as it forms.[1]
Q9: Are there any "non-thermal" effects from microwave irradiation that influence diastereoselectivity?
A9: This has been a topic of considerable investigation. However, careful studies have shown that the influence of microwave irradiation on the diastereoselectivity of the Staudinger reaction is overwhelmingly a result of its thermal effects (i.e., rapid heating).[6][7] No specific or "non-thermal" microwave effect that alters the stereochemical outcome has been substantiated. Therefore, temperature control remains the key factor, whether achieved through conventional heating or microwave irradiation.[6]
References
-
Kaur, N. (2021). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2007). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. Staudinger Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Wikipedia. (2023). Staudinger reaction. Wikipedia. Available at: [Link]
-
NROChemistry. Staudinger Reaction. NROChemistry. Available at: [Link]
-
Ye, J., et al. (2024). Mechanistic rationale for the stereochemical outcome of the Staudinger reaction. ResearchGate. Available at: [Link]
-
Hu, L., et al. (2007). Diastereoselectivity in the Staudinger reaction: a useful probe for investigation of nonthermal microwave effects. Beijing Institute of Technology. Available at: [Link]
-
ResearchGate. (2021). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? | Request PDF. ResearchGate. Available at: [Link]
-
Hu, L., et al. (2007). Diastereoselectivity in the Staudinger reaction: a useful probe for investigation of nonthermal microwave effects. ISC. Available at: [Link]
-
Wang, Y., et al. (2007). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? PubMed. Available at: [Link]
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- 5. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselectivity in the Staudinger reaction: a useful probe for investigation of nonthermal microwave effects - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Diastereoselectivity in the Staudinger reaction: a useful probe for investigation of nonthermal microwave effects [search.isc.ac]
Technical Support Center: Optimizing Azetidine Synthesis through Strategic Quenching and Workup
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azetidines, four-membered nitrogen-containing heterocycles, presents a unique set of challenges primarily due to their inherent ring strain.[1][2][3] This strain makes them valuable scaffolds in medicinal chemistry but also susceptible to side reactions and decomposition during synthesis and purification.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical quenching and workup stages of azetidine synthesis, ensuring higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the workup of azetidine synthesis reactions and offers targeted solutions.
Issue 1: Low or No Yield of Azetidine After Aqueous Workup
Question: I've confirmed product formation by TLC/LC-MS, but after performing a standard aqueous quench and extraction, my azetidine yield is significantly lower than expected, or I've isolated none at all. What is happening?
Answer: This is a frequent and frustrating issue stemming from the basicity and potential water solubility of the azetidine product, especially when it is not N-protected or when it exists as a salt.
Root Causes & Solutions:
-
Protonation and Solubility in the Aqueous Layer: Azetidines are basic and can be protonated by acidic quenching agents (e.g., NH₄Cl) or even water, forming water-soluble ammonium salts.[4] This leads to the product remaining in the aqueous phase during extraction with an organic solvent.
-
Solution 1: Basify the Aqueous Layer. Before extraction, carefully adjust the pH of the aqueous layer to >12 using a strong base like NaOH or K₂CO₃.[2] This deprotonates the azetidinium salt, regenerating the neutral, more organic-soluble free base, which can then be efficiently extracted.
-
Solution 2: Use Saturated Brine Washes. Washing the combined organic layers with saturated brine minimizes the dissolution of the desired product in the aqueous phase by reducing its solubility.[5]
-
-
Ring-Opening Under Acidic Conditions: The strained four-membered ring is susceptible to cleavage under acidic conditions, a problem exacerbated by prolonged exposure or heat. The rate of this decomposition is pH-dependent, with more rapid degradation occurring at lower pH.[6]
-
Solution: Use a Mild Quenching Agent. Opt for quenching with a saturated solution of sodium bicarbonate (NaHCO₃) or water instead of stronger acids like ammonium chloride, especially if your azetidine is known to be acid-sensitive.[7] Always perform the quench at a low temperature (e.g., 0 °C) to minimize decomposition.[8]
-
-
Emulsion Formation: The basic nature of azetidines can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult and leading to product loss.
-
Solution: Brine Addition and Centrifugation. Adding saturated brine can help break up emulsions.[9] If the emulsion persists, centrifugation can be an effective method for separating the layers.
-
Issue 2: Product Streaking or Irreversible Adsorption during Silica Gel Chromatography
Question: My crude azetidine product appears as a long streak on the TLC plate, and I'm getting poor recovery from my silica gel column. How can I improve the chromatography?
Answer: The basic nitrogen atom in azetidines strongly interacts with the acidic silanol groups on the surface of silica gel, causing tailing, streaking, and sometimes irreversible binding.[4]
Solutions:
-
Mobile Phase Modification:
-
Triethylamine (TEA): Add a small amount of a basic modifier like triethylamine (0.1-2%) to your eluent system.[4] TEA will compete with the azetidine for binding to the acidic sites on the silica, leading to better elution and peak shape.[4]
-
Ammonia in Methanol: For more polar azetidines, a solution of ammonia in methanol (e.g., 2-7 M) can be used as a component of the mobile phase.[4]
-
-
Stationary Phase Deactivation:
-
Pre-treatment: Before loading your sample, flush the column with your eluent system containing the basic additive (e.g., TEA) to deactivate the silica gel.[4]
-
Amine-Functionalized Silica: Consider using commercially available amine-functionalized silica gel, which has a less acidic surface and minimizes strong interactions with basic compounds.[4]
-
Issue 3: Difficulty Removing N-Protecting Groups without Ring Degradation
Question: I'm trying to deprotect my N-Boc or N-Cbz azetidine, but the reaction conditions are either too harsh, leading to decomposition, or too mild, resulting in incomplete deprotection. What are the best practices?
Answer: The choice of protecting group and the deprotection method are critical for maintaining the integrity of the azetidine ring.[1][10]
Protecting Group Strategies and Deprotection Protocols:
| Protecting Group | Common Deprotection Reagents | Key Considerations & Troubleshooting |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Harshness: Can lead to ring-opening. Solution: Use milder acidic conditions. Monitor the reaction closely by TLC to avoid over-exposure.[2] The tert-butoxythiocarbonyl (Botc) group is more acid-labile than Boc and can be removed under conditions that leave N-Boc groups intact.[11] |
| Cbz (Carbobenzyloxy) | Hydrogenolysis (H₂, Pd/C) | Catalyst Poisoning: Can be an issue. Solution: Ensure the substrate is pure. Use a fresh catalyst. This method offers an orthogonal deprotection strategy to the acid-labile Boc group.[1][10] |
| Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal Deprotection: Similar to Cbz, it provides an alternative to acid-based deprotection.[1] |
General Recommendations:
-
Small-Scale Screening: Always test deprotection conditions on a small scale before committing your entire batch.[2]
-
Close Monitoring: Follow the reaction's progress closely using TLC or LC-MS to prevent the formation of degradation byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for azetidines, and what are the typical workup procedures?
A1: Intramolecular cyclization of a γ-amino alcohol or a γ-haloamine is the most prevalent method for synthesizing the azetidine ring.[7][12]
-
Typical Quenching: The reaction is often quenched carefully with water or a saturated aqueous solution of NH₄Cl or NaHCO₃.[5][7]
-
Typical Extraction: The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[5][7]
Q2: How can I effectively separate my azetidine derivative from unreacted starting materials and byproducts?
A2: A combination of techniques is often necessary for effective purification.
-
Acid-Base Extraction: This is a powerful initial purification step.[13] By washing the organic layer with an acidic aqueous solution (e.g., dilute HCl), the basic azetidine product can be selectively protonated and moved into the aqueous layer, leaving non-basic impurities behind in the organic layer.[14][15] The aqueous layer is then basified, and the azetidine is back-extracted into a fresh organic layer.[14]
-
Column Chromatography: As discussed in the troubleshooting section, this is a very common method for purifying azetidine derivatives, provided the stationary and mobile phases are optimized to handle basic compounds.[1][13]
-
Crystallization: For solid azetidine derivatives, recrystallization can be an excellent method to achieve high purity.[1][13]
Q3: Are there specific quenching agents to avoid when working with azetidines?
A3: Strong acids should generally be avoided or used with extreme caution, especially at elevated temperatures, due to the risk of promoting ring-opening reactions.[2][6] The stability of the azetidine ring is highly dependent on its substitution pattern and the pH of the medium.[6]
Q4: My synthesis involves an aza-Michael addition to form the azetidine ring. Are there any special workup considerations?
A4: The aza-Michael reaction can be reversible.[16] The workup should be designed to prevent the retro-aza-Michael reaction.
-
Avoid Extreme pH and Heat: Both strongly acidic or basic conditions, as well as high temperatures during workup and concentration, could potentially favor the reverse reaction.
-
Prompt Isolation: Once the reaction is complete, proceed with the workup and purification without unnecessary delays.
Visualizing the Workflow: From Quenching to Pure Azetidine
The following diagram illustrates a typical workflow for the quenching and workup of a basic azetidine product.
Caption: A generalized workflow for quenching and purifying a basic azetidine product.
Advanced Protocol: Acid-Base Extraction for Purifying a Basic Azetidine
This protocol is designed to separate a basic azetidine from neutral or acidic impurities.
Caption: Flowchart for purifying a basic azetidine using acid-base extraction.
By understanding the chemical properties of azetidines and applying these targeted quenching and workup strategies, researchers can significantly improve the outcomes of their synthetic efforts, leading to higher yields and purer compounds for downstream applications.
References
- Technical Support Center: Working with Substituted Azetidines - Benchchem. (n.d.). BenchChem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022, November 30). National Institutes of Health.
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques - Benchchem. (n.d.). BenchChem.
- "troubleshooting guide for azetidine derivative synthesis" - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Chromatography Purification of 3-(2-Ethylphenyl)azetidine - Benchchem. (n.d.). BenchChem.
- Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments - Benchchem. (n.d.). BenchChem.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (n.d.). Liverpool John Moores University.
- Optimizing reaction conditions for azetidine ring formation - Benchchem. (n.d.). BenchChem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (n.d.). MDPI.
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). ACS Publications.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). National Institutes of Health.
- Synthesis of azetidines. (n.d.).
- How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - DAU. (n.d.).
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- Acid-Base Extraction Tutorial - YouTube. (2020, March 21). YouTube.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
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- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. dau.url.edu [dau.url.edu]
Technical Support Center: Managing Stability Issues of Azetidine Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered with these valuable but often sensitive molecules in aqueous environments. The inherent ring strain of the four-membered azetidine ring, while offering unique conformational rigidity and metabolic stability, also renders it susceptible to specific degradation pathways.[1][2] This resource synthesizes fundamental chemical principles with field-proven troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of azetidine derivatives.
Q1: What makes the azetidine ring unstable in aqueous solutions?
A1: The primary driver of azetidine's reactivity is its significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This strain, a combination of angle and torsional strain, makes the ring more susceptible to cleavage than its larger, less strained five- and six-membered counterparts (pyrrolidine and piperidine).[2] In aqueous solutions, the primary degradation pathway is often hydrolysis, which can be catalyzed by acidic or, to a lesser extent, basic conditions. The nitrogen atom in the ring can be protonated, forming an azetidinium ion, which activates the ring for nucleophilic attack by water, leading to ring-opening.[3][4]
Q2: How does pH influence the stability of my azetidine derivative?
A2: pH is a critical factor. Azetidine derivatives are generally most susceptible to degradation under acidic conditions.[5] At low pH, the azetidine nitrogen is more likely to be protonated, facilitating the ring-opening mechanism mentioned above. For instance, some N-aryl azetidines that are stable at pH 7.0 show rapid decomposition at a pH of 1.8.[5] Conversely, as the pH increases, the concentration of the protonated, activated form of the azetidine decreases, generally leading to greater stability. However, specific structural features of a molecule can lead to instability under basic conditions as well, though this is less common.[6]
Q3: My compound seems to be degrading even at neutral pH. What else could be the cause?
A3: While pH is a primary driver, other factors can contribute to degradation at or near neutral pH:
-
Temperature: Increased temperature accelerates the rate of hydrolytic degradation.[7][8] If your experiments are conducted at elevated temperatures, you can expect a shorter half-life for your compound.
-
Buffer Composition: The components of your buffer can sometimes participate in the degradation process. For example, nucleophilic buffer species could potentially attack the activated azetidine ring. It is crucial to select non-nucleophilic buffers whenever possible.
-
Intramolecular Reactions: The specific structure of your derivative might allow for intramolecular reactions. For example, a nearby nucleophilic group within the same molecule can attack the azetidine ring, leading to a specific intramolecular decomposition pathway.[5]
-
Enzymatic Degradation: If working with biological matrices, enzymatic hydrolysis can occur.[9]
Q4: How do substituents on the azetidine ring affect its stability?
A4: Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the azetidine ring.
-
N-Substituents: Electron-withdrawing groups on the nitrogen atom can decrease its basicity. This makes the nitrogen less likely to be protonated, thus increasing stability in acidic conditions by disfavoring the formation of the reactive azetidinium ion.[6] For example, N-pyridyl azetidines have shown enhanced stability compared to N-phenyl analogues.[5]
-
C-Substituents: Substituents on the carbon atoms of the ring can influence stability through steric and electronic effects, although this is generally less pronounced than the effect of N-substituents.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific stability issues you may encounter during your experimental work.
Issue 1: Rapid Loss of Parent Compound in Acidic Media (e.g., HPLC mobile phase, acidic workup)
-
Symptoms:
-
Disappearing or significantly diminished peak of the parent compound in LC-MS analysis over a short period.
-
Appearance of one or more new, often more polar, peaks in the chromatogram.
-
Mass spectrometry data indicating the presence of species with a mass corresponding to the parent compound plus water (M+18).
-
-
Root Cause Analysis: This is a classic sign of acid-catalyzed hydrolysis. The azetidine nitrogen is likely being protonated by the acidic environment, leading to rapid ring-opening. The pKa of the azetidine nitrogen is a key determinant; a higher pKa means it is more easily protonated and thus more susceptible to acid-mediated degradation.[5]
-
Solutions & Mitigation Strategies:
-
pH Adjustment: The most straightforward solution is to increase the pH of the aqueous medium. If using an acidic mobile phase for chromatography, try to find alternative conditions at a higher pH (e.g., pH 5-7) that still provide good peak shape and resolution.
-
Buffer Selection: Use a buffer system to maintain a stable pH in a range where your compound is known to be stable. Phosphate or citrate buffers can be effective.
-
Temperature Control: Perform all manipulations at low temperatures (e.g., on an ice bath) to slow the rate of degradation.[8] This is especially critical during lengthy experiments or when sample batches are left in an autosampler.
-
Aqueous Workup Modification: During synthesis workups, if an acidic wash is required, perform it quickly with cold, dilute acid. Better yet, consider replacing the acidic wash with a wash using a saturated solution of ammonium chloride, which is less harsh.[6]
-
Issue 2: Compound Degradation on the Benchtop in "Neutral" Aqueous Buffer
-
Symptoms:
-
A gradual but consistent decrease in the concentration of the parent compound over several hours or days, even in a buffer with a pH between 6 and 8.
-
Inconsistent results in biological or biochemical assays performed over extended time periods.
-
-
Root Cause Analysis: This scenario points towards a slower degradation pathway that may not be immediately obvious. Possible causes include general acid/base catalysis by buffer components, slow intrinsic hydrolysis, or the influence of other formulation components.
-
Solutions & Mitigation Strategies:
-
Forced Degradation Study: Conduct a systematic forced degradation study to understand the molecule's liabilities.[3][10] This involves exposing the compound to a range of stress conditions (e.g., pH 2, 7, 10; elevated temperature; oxidizing agents) to rapidly identify the primary degradation pathways.
-
Buffer Screening: Screen a panel of buffers at your target pH to see if the degradation rate varies. This can help identify if a specific buffer species is contributing to the instability. Compare phosphate, TRIS, and HEPES, for example.
-
Excipient Screening: If your formulation contains other components (excipients), they could be reacting with your azetidine derivative. A systematic evaluation of the compound's stability in the presence of each individual excipient can help pinpoint the problematic component.
-
Lyophilization: If the experimental protocol allows, consider preparing lyophilized aliquots of your compound. These can be stored in a desiccated environment at low temperature and reconstituted in aqueous solution immediately before use to minimize time-dependent degradation.
-
Data Presentation
The stability of N-substituted aryl azetidines is highly dependent on the electronic properties of the N-substituent, which influences the basicity (pKa) of the azetidine nitrogen. As shown in the table below, compounds with a lower calculated pKa for the azetidine nitrogen exhibit significantly greater stability at acidic pH.
| Compound | N-Substituent | Aqueous T1/2 (h) at pH 1.8 | Azetidine Nitrogen pKa (Calculated) | Reference |
| 1 | 3-Pyridyl | 3.8 | -1.1 | [5] |
| 2 | 2-Pyridyl | Stable (>24h) | -2.3 | [5][6] |
| 3 | 4-Pyridyl | Stable (>24h) | -2.1 | [5][11] |
| 4 | Phenyl | Decomposes | 2.9 | [5][11] |
| 5 | 4-Methoxy-phenyl | <10 min | Not Reported | [5] |
| 6 | 4-Cyano-phenyl | <10 min | Not Reported | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability (Forced Degradation)
This protocol provides a framework for a forced degradation study to determine the stability of an azetidine derivative under hydrolytic stress.[12][13]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the azetidine compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
Stress Condition Setup:
-
Acidic Hydrolysis: Dilute the stock solution into 0.1 N HCl to a final concentration of ~0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution into purified water (e.g., HPLC-grade) to a final concentration of ~0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution into 0.1 N NaOH to a final concentration of ~0.1 mg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C). A parallel experiment at room temperature should also be set up for comparison.
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the acidic and basic solutions to halt further degradation. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.[12]
-
Analysis: Analyze all samples (including the t=0 sample) by a validated, stability-indicating HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Visualizations
Degradation Pathway of Azetidine Derivatives
The following diagram illustrates the primary acid-catalyzed hydrolytic degradation pathway for a generic N-substituted azetidine.
Caption: Acid-catalyzed ring-opening of an azetidine derivative.
Troubleshooting Workflow for Azetidine Instability
This decision tree provides a logical workflow for diagnosing and addressing stability issues encountered during experiments.
Caption: A decision tree for troubleshooting azetidine stability.
References
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Notari, R. E., & Johnson, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148-1157.
- BenchChem. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem.
- Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623.
- Van den Wyngaert, I., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Van den Wyngaert, I., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 206, 114368.
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- BenchChem. (2025). Technical Support Center: Azetidine Compound Stability. BenchChem.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Azetidin-2-One Compounds. BenchChem.
- Zhang, L., et al. (2021).
- BenchChem. (2025). Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions. BenchChem.
- Vieillard, V., et al. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. GERPAC.
- BenchChem. (2025). Technical Support Center: Working with Substituted Azetidines. BenchChem.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
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- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and valuable compounds. The inherent characteristics of the strained four-membered ring, combined with the presence of polar functional groups, often render standard purification protocols ineffective.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of purifying polar azetidines.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying issues and providing step-by-step solutions.
Issue 1: My azetidine derivative streaks badly or doesn't move from the baseline on a standard silica gel column.
Question: I'm trying to purify my azetidine derivative using normal-phase chromatography with a hexane/ethyl acetate solvent system, but the compound either streaks severely or remains at the origin. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like azetidines on standard silica gel.[1][2]
-
Causality: The root cause is the interaction between the basic nitrogen atom of the azetidine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing or streaking. Highly polar functional groups on your derivative further enhance its affinity for the polar silica surface, exacerbating the issue.
dot
Sources
Optimizing solvent choice for improved reaction kinetics in azetidine synthesis
<_ _>
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection to enhance reaction kinetics and overall success in the synthesis of azetidine rings. The inherent ring strain of azetidines presents unique synthetic challenges, making the choice of solvent a critical parameter for success.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis via intramolecular cyclization of a γ-amino alcohol is sluggish. Which solvent properties should I prioritize for improvement?
A1: The intramolecular cyclization to form azetidines, often proceeding through an SN2 mechanism, is highly dependent on solvent choice.[2] Key properties to consider are:
-
Polarity: A polar solvent is necessary to dissolve the typically polar starting materials and intermediates.[3][4]
-
Aprotic vs. Protic: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally superior for SN2 reactions.[4][5][6] They can solvate the cation of a salt, leaving the anionic nucleophile "naked" and more reactive.[7] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[4][7][8]
-
Boiling Point: A higher boiling point allows the reaction to be conducted at elevated temperatures, which can significantly increase the reaction rate. For instance, switching from dichloromethane to a higher-boiling solvent like 1,2-dichloroethane (DCE) or benzene can improve yields in some cases.[9]
Q2: I'm observing significant side product formation, including elimination and ring-opening. How can solvent choice mitigate this?
A2: Side product formation is a common issue stemming from the ring strain of azetidines.[1] Your choice of solvent can influence the reaction pathway:
-
Minimizing Elimination: Elimination reactions are often favored by strongly basic conditions and certain solvent environments. Using a less basic amine or a non-basic catalyst in a suitable solvent can help.
-
Preventing Ring-Opening: The strained four-membered ring is susceptible to nucleophilic attack.[10] Using a non-nucleophilic solvent is crucial. For instance, in some acid-catalyzed cyclizations, non-nucleophilic solvents like DCE, THF, and toluene were found to be essential to avoid unwanted product formation.[11]
Q3: For syntheses involving imine formation followed by cyclization, what is the best way to handle the water byproduct?
A3: The formation of an imine from an amine and an aldehyde or ketone generates water, which can inhibit the reaction or lead to side products.[12] The most effective method for water removal is azeotropic distillation.[13][14] This involves using a solvent, typically toluene or benzene, that forms a low-boiling azeotrope with water.[13][15] By using a Dean-Stark apparatus, the water can be continuously removed from the reaction mixture, driving the equilibrium towards imine formation.[13] Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can also effectively remove water.[13]
Q4: I am using a Mitsunobu reaction to form an azetidine ring. What are the recommended solvents?
A4: The Mitsunobu reaction is a versatile method for forming azetidines from β-amino alcohols.[16] Common solvents for this reaction include tetrahydrofuran (THF), toluene, and dichloromethane.[17][18] THF is often the solvent of choice as it generally provides good results.[17][18][19][20] The reaction is typically conducted at cooler temperatures, often starting at 0 °C and then warming to room temperature.[18]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization
Q: I am attempting an intramolecular cyclization of a γ-amino alcohol to form an N-substituted azetidine, but my yields are consistently low (<30%). I have tried acetonitrile and dichloromethane without success. What is my next step?
A: Low yields in this type of reaction are a frequent challenge. A systematic approach to solvent optimization is required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Detailed Steps & Rationale:
-
Solubility Check: First, ensure your starting materials are fully soluble in the reaction solvent. If not, this is a primary reason for low conversion.
-
Increase Polarity: If solubility is an issue, or if the reaction is still slow, switch to a more polar aprotic solvent. A study on intramolecular cyclization found that N,N-dimethylformamide (DMF) and acetonitrile gave significantly better yields (82% and 70%, respectively) compared to less polar solvents like toluene, dichloromethane, and THF.[5]
-
Elevate Temperature: If the reaction is slow at room temperature, consider a higher boiling point solvent to increase the reaction rate. For instance, in a La(OTf)₃-catalyzed aminolysis, refluxing in 1,2-dichloroethane (DCE) gave an 81% yield, while the same reaction in the lower-boiling dichloromethane did not go to completion.[9]
-
Base Optimization: If a base is used, its strength and steric properties can influence the reaction. A systematic screening of different bases in conjunction with your optimized solvent is recommended.
-
Catalyst Consideration: If you are not already using a catalyst, this can make a significant difference. Lewis acids like La(OTf)₃ have been shown to be highly effective for the intramolecular aminolysis of epoxy amines to form azetidines.[9]
Problem 2: Difficulty with Ring-Closing Metathesis (RCM) for Azetidine Synthesis
Q: I am using Ring-Closing Metathesis (RCM) to synthesize an unsaturated azetidine, but the reaction is not proceeding efficiently. What solvent considerations are important for RCM?
A: Solvent choice in RCM can be complex, affecting both catalyst activity and stability.
Experimental Protocol for Solvent Screening in RCM:
Caption: Experimental workflow for RCM solvent screening.
Key Considerations for RCM Solvents:
-
Common Solvents: Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM. Benzene is also effective but is often avoided due to its carcinogenicity.[17]
-
Catalyst Stability and Activity: The solvent can influence the stability and activity of the Grubbs catalyst. A systematic study showed that solvents like acetic acid and acetone can lead to poor catalyst solubility or rapid deactivation, despite promoting high reaction rates.[21]
-
Substrate and Product Solubility: Ensure that both your starting diene and the resulting cyclic product are soluble in the chosen solvent.
Data Summary: Common Solvents for Azetidine Synthesis
| Synthetic Method | Recommended Solvents | Rationale |
| Intramolecular Cyclization (SN2) | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity.[4][5] |
| Toluene, 1,2-Dichloroethane | Higher boiling points allow for increased reaction temperatures.[9] | |
| Mitsunobu Reaction | THF, Toluene, Diethyl Ether | Commonly used and generally provide good yields.[17][18][20] |
| Ring-Closing Metathesis | Dichloromethane, Toluene | Good balance of catalyst stability and reactivity.[22] |
| Imine Formation & Cyclization | Toluene, Benzene | Allows for azeotropic removal of water.[13] |
References
- Benchchem. (n.d.). Troubleshooting low yields in Azetidine, perchlorate mediated reactions.
- ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect.
- ResearchGate. (2015, January 26). How do I remove water from imine formation reactions?
- Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
- Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?
- PMC - NIH. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- R Discovery. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Benchchem. (n.d.). "troubleshooting guide for azetidine derivative synthesis".
- ResearchGate. (2025, August 5). Solvents for ring-closing metathesis reactions | Request PDF.
- RSC Publishing. (n.d.). Solvents for ring-closing metathesis reactions.
- 3DS Blog. (2023, January 18). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes.
- ResearchGate. (2025, August 10). Making Imines Without Making Water - Exploiting a Recognition-Mediated Aza-Wittig Reaction | Request PDF.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction?
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Mitsunobu Reaction - Common Conditions. (n.d.).
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- PMC - NIH. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
- (2020, November 12). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes.
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
- Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
- Benchchem. (n.d.). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- NIH. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ResearchGate. (2025, August 22). Synthesis of azetidines.
- (n.d.). Synthesis of Azetidines.
- University of Birmingham. (2013, April). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.
- ResearchGate. (2017, October 10). What actually means of azeotropic removal of water?
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- PMC - NIH. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- (n.d.). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version.
- Wikipedia. (n.d.). Azetidine.
- Ambeed.com. (n.d.). Reactions of Azetidines.
- CoLab. (n.d.). Intensified Azeotropic Distillation: A Strategy for Optimizing Direct Amidation.
- ACS Catalysis. (2025, December 28). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- PMC - NIH. (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate for Researchers and Drug Development Professionals
Methyl 2-(azetidin-3-yl)acetate is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and physicochemical properties imparted by its strained four-membered azetidine ring. Its incorporation into larger molecules can significantly influence biological activity and pharmacokinetic profiles. This guide provides a comparative analysis of the most prevalent synthetic routes to this key intermediate, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid in methodology selection for research and development applications.
Introduction to Synthetic Strategies
The synthesis of methyl 2-(azetidin-3-yl)acetate and its derivatives presents a unique set of challenges due to the inherent ring strain of the azetidine core. Consequently, several distinct strategies have been developed, each with its own merits and drawbacks. The most established and widely adopted approach is a linear three-stage sequence commencing from N-Boc-azetidin-3-one. This route involves a Horner-Wadsworth-Emmons olefination, followed by catalytic hydrogenation and a final deprotection step.
Alternative strategies, while less commonly reported for this specific target, offer different approaches to the construction of the azetidine ring itself. These include intramolecular cyclization of acyclic precursors and [2+2] cycloaddition reactions. This guide will dissect the prevalent linear synthesis and explore the mechanistic foundations of these alternative cyclization strategies, providing a comprehensive overview for the discerning chemist.
Route 1: The Mainstay Linear Synthesis from N-Boc-Azetidin-3-one
This robust and scalable three-step sequence is the most frequently cited method for the preparation of methyl 2-(azetidin-3-yl)acetate. The overall workflow begins with the commercially available N-Boc-azetidin-3-one and proceeds through an unsaturated intermediate.
Caption: Overall workflow of the prevalent linear synthesis route.
Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination
The cornerstone of this route is the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable method for the formation of carbon-carbon double bonds.[1] In this step, N-Boc-azetidin-3-one is reacted with a phosphonate ylide, generated in situ from methyl 2-(dimethoxyphosphoryl)acetate, to yield the α,β-unsaturated ester intermediate, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the phosphonate ester to form the nucleophilic ylide.
Mechanism Insight: The HWE reaction is favored over the classical Wittig reaction in this context due to the higher nucleophilicity of the phosphonate carbanion and the facile aqueous workup to remove the water-soluble phosphate byproduct. The reaction typically proceeds with high E-selectivity for the newly formed double bond.
Experimental Protocol: HWE Reaction[2]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Stir the reaction for 1 hour at room temperature.
-
Quench the reaction by the careful addition of water (250 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification by flash column chromatography may be required.
Stage 2: Catalytic Hydrogenation
The second stage involves the reduction of the exocyclic double bond of the unsaturated ester intermediate. This is typically achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This transformation is generally high-yielding and clean, converting the alkene to the corresponding saturated acetate derivative.
Causality of Experimental Choice: Palladium on carbon is a widely used and efficient catalyst for the hydrogenation of alkenes due to its high activity and relative cost-effectiveness. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of the substrate and the catalyst's interaction with the hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of sufficient purity for the next step.
Stage 3: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is an acid-labile protecting group, and its cleavage is most commonly accomplished using a strong acid such as hydrochloric acid in an organic solvent like dioxane or methanol.[2][3] This step yields the final product, typically as a hydrochloride salt, which can be isolated as a stable solid.
Trustworthiness of the Protocol: The use of acidic conditions for Boc deprotection is a standard and reliable procedure in organic synthesis. The formation of the hydrochloride salt of the product amine not only facilitates its precipitation and isolation but also enhances its stability for long-term storage.
Experimental Protocol: N-Boc Deprotection[4]
-
Dissolve methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (typically 4 M) or a solution of acetyl chloride in methanol (which generates HCl in situ) in excess.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of a less polar solvent like diethyl ether.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Alternative Synthetic Strategies: A Mechanistic Overview
While the linear synthesis is the workhorse for producing methyl 2-(azetidin-3-yl)acetate, other strategies for the formation of the core azetidine ring are known in the broader context of heterocyclic chemistry. These routes offer alternative disconnections and can be advantageous under specific circumstances or for the synthesis of analogues.
Route 2: Intramolecular Cyclization
This approach involves the formation of the azetidine ring through an intramolecular nucleophilic substitution reaction. A typical precursor would be an acyclic molecule containing both a nitrogen nucleophile (an amine) and a leaving group at appropriate positions (e.g., a 2-substituted-1,3-dihalopropane derivative). The base-mediated cyclization expels the leaving groups to form the four-membered ring.
Caption: General workflow for the intramolecular cyclization route.
Advantages & Challenges: This strategy offers flexibility in the choice of starting materials. However, the synthesis of the acyclic precursor can be lengthy, and the cyclization step can be low-yielding due to the entropic barrier of forming a four-membered ring. Competition between intramolecular cyclization and intermolecular polymerization can also be a significant issue.
Route 3: [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)
The [2+2] cycloaddition of an imine and an alkene, known as the Aza Paternò-Büchi reaction, represents a highly atom-economical method for the direct formation of the azetidine ring.[4][5] This photochemical reaction involves the excitation of the imine to a reactive triplet state, which then undergoes cycloaddition with an alkene.
Caption: Conceptual workflow for the [2+2] cycloaddition route.
Advantages & Challenges: This approach allows for the rapid construction of the azetidine core with the potential for high stereocontrol. However, the scope of the reaction can be limited, and side reactions of the excited imine, such as E/Z isomerization, can reduce the efficiency.[6] The development of visible-light-mediated protocols has expanded the utility of this method.[6]
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a critical decision in any research or development program, with implications for cost, scalability, and efficiency. The following table provides a comparative summary of the discussed routes.
| Feature | Route 1: Linear Synthesis (HWE) | Route 2: Intramolecular Cyclization | Route 3: [2+2] Cycloaddition |
| Starting Materials | N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate | Acyclic 1,3-difunctionalized propanes | Simple imines and alkenes |
| Number of Steps | 3 (linear) | Variable, often multi-step precursor synthesis | 1 for cyclization, plus precursor synthesis |
| Overall Yield | Good to Excellent (typically >60% over 3 steps) | Variable, can be low due to challenging cyclization | Moderate to Good for the cycloaddition step |
| Scalability | Proven to be scalable | Can be challenging to scale up | Often limited to smaller scale due to photochemical setup |
| Key Advantages | Reliable, well-established, high-yielding, uses common reagents | High flexibility in precursor design | Atom-economical, rapid ring construction, potential for stereocontrol |
| Key Disadvantages | Linear sequence, requires protecting groups | Potential for low cyclization yields and polymerization | Limited substrate scope, potential for side reactions, requires specialized equipment |
Conclusion and Recommendations
For the routine and scalable synthesis of methyl 2-(azetidin-3-yl)acetate, the linear three-step synthesis starting from N-Boc-azetidin-3-one via the Horner-Wadsworth-Emmons reaction remains the superior and most practical choice. Its reliability, high overall yield, and the use of well-understood transformations make it the go-to route for both academic research and industrial production.
The alternative routes, namely intramolecular cyclization and [2+2] cycloaddition , offer intriguing possibilities for the synthesis of novel, highly functionalized azetidine analogues. While not yet established as mainstream methods for the specific synthesis of methyl 2-(azetidin-3-yl)acetate, they represent powerful tools for the exploration of chemical space around the azetidine core. Researchers aiming for rapid access to diverse libraries of 3-substituted azetidines may find these methods particularly valuable. The choice of synthesis will ultimately depend on the specific goals of the project, balancing factors such as scale, cost, time, and the desired level of molecular diversity.
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]
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A Technical Guide to GABA Uptake Inhibitors: A Comparative Analysis of Azetidin-3-yl Acetate Derivatives and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders.[1] Disruptions in GABAergic signaling are implicated in conditions such as epilepsy, anxiety, and neuropathic pain. A key mechanism for regulating GABAergic tone is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1] Consequently, inhibitors of these transporters have emerged as a promising class of drugs to enhance GABAergic neurotransmission.
This guide provides a detailed comparative analysis of a novel class of GAT inhibitors, the Azetidin-3-yl acetate derivatives, against other well-established GABA uptake inhibitors. We will delve into their mechanisms of action, potency, and selectivity, supported by experimental data, to offer a comprehensive resource for researchers in the field.
The Central Role of GABA Transporters (GATs)
GABA transporters are transmembrane proteins responsible for the reuptake of GABA into presynaptic neurons and surrounding glial cells, thereby terminating its synaptic action.[1] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). GAT-1 is the predominant subtype in the brain and is a primary target for many GABA uptake inhibitors.[1] By blocking these transporters, inhibitors increase the extracellular concentration of GABA, prolonging its inhibitory effect.[1]
Mechanism of GABA Uptake Inhibition
The fundamental mechanism of action for GABA uptake inhibitors is the blockade of GATs. This leads to an accumulation of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.
Caption: Mechanism of GABA uptake inhibition.
A New Frontier: this compound Derivatives
Recent research has explored azetidine derivatives as conformationally constrained analogues of GABA, leading to the discovery of novel GAT inhibitors.[2] Specifically, derivatives of azetidin-3-yl acetic acid have shown promise. These compounds are designed to mimic the structure of GABA while incorporating a rigid azetidine ring to optimize binding to the GABA transporters.
One study investigated a series of azetidine derivatives and found that azetidin-2-ylacetic acid derivatives with lipophilic N-substituents exhibited the highest potency at GAT-1, with IC50 values in the low micromolar range.[2] For instance, a derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed an IC50 of 2.01 µM for GAT-1.[2] Another derivative with a 4,4-diphenylbutenyl group had an IC50 of 2.83 µM for GAT-1.[2] While these are not precisely this compound derivatives, they provide strong evidence for the potential of the azetidine scaffold in GAT inhibitor design.
Established GABA Uptake Inhibitors: A Comparative Overview
To contextualize the potential of azetidine-based inhibitors, it is essential to compare them with well-characterized GABA uptake inhibitors that have been extensively studied and, in some cases, have reached clinical use.
Tiagabine (Gabitril®)
Tiagabine is a potent and selective GAT-1 inhibitor and is clinically approved for the treatment of partial seizures.[3] It is a derivative of nipecotic acid and effectively crosses the blood-brain barrier.[3] By selectively blocking GAT-1, Tiagabine significantly increases synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission.[4]
SKF-89976A
SKF-89976A is another potent and selective GAT-1 inhibitor.[5] It is a widely used research tool to investigate the role of GAT-1 in various physiological and pathological processes. Its high selectivity for GAT-1 over other GAT subtypes makes it a valuable compound for dissecting the specific functions of this transporter.
CI-966
CI-966 is a highly potent GAT-1 inhibitor that was investigated as a potential anticonvulsant and anxiolytic.[2] However, its development was halted due to severe adverse psychiatric effects observed at higher doses in clinical trials.[2] Despite its clinical discontinuation, CI-966 remains a significant compound in the study of GABAergic pharmacology due to its potent GAT-1 blockade.
Guvacine and Isoguvacine
Guvacine is a naturally occurring amino acid that acts as a competitive inhibitor of GABA uptake.[6] Isoguvacine, its structural isomer, is a potent agonist at GABA-A receptors.[6] These compounds were instrumental in the early pharmacological characterization of GABA transporters and receptors.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50 values) of various GABA uptake inhibitors against different GAT subtypes. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference(s) |
| Azetidin-2-ylacetic acid derivative 1 | 2.83 | Not Reported | Not Reported | Not Reported | [2] |
| Azetidin-2-ylacetic acid derivative 2 | 2.01 | Not Reported | Not Reported | Not Reported | [2] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Not Reported | Not Reported | 15.3 | Not Reported | [2] |
| Tiagabine | 0.07 (hGAT-1) | >100 | >100 | >100 | [7] |
| SKF-89976A | 0.28 (CHO cells) | 137.34 (CHO cells) | 202.8 (CHO cells) | Not Reported | [5] |
| CI-966 | 0.26 (hGAT-1) | >200-fold selective | >200-fold selective | >200-fold selective | [8] |
hGAT-1 refers to human GAT-1. CHO cells refer to Chinese Hamster Ovary cells.
From this data, it is evident that while the reported azetidine derivatives show promising GAT-1 inhibitory activity in the low micromolar range, established inhibitors like Tiagabine and CI-966 exhibit significantly higher potency with nanomolar to sub-micromolar IC50 values. The key advantage of the azetidine scaffold may lie in the potential for further chemical modification to improve potency and selectivity, as well as to optimize pharmacokinetic properties.
Experimental Protocols
The evaluation of GABA uptake inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for a standard in vitro [³H]GABA uptake assay and an overview of the in vivo microdialysis technique.
In Vitro [³H]GABA Uptake Assay in Cultured Cells
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
Caption: Workflow for an in vitro [³H]GABA uptake assay.
Materials:
-
HEK293 cells stably expressing the desired GAT subtype (e.g., hGAT-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
Test compounds (this compound derivatives and other inhibitors)
-
Scintillation fluid
-
96-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target GAT subtype in appropriate medium. Seed the cells into 96-well plates and allow them to reach confluence.[9]
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Compound Addition: Add the assay buffer containing various concentrations of the test compound to the wells. Include control wells with vehicle only (for total uptake) and a high concentration of a known potent inhibitor like Tiagabine (for non-specific uptake).
-
Pre-incubation: Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]GABA to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters, including GABA, in specific brain regions of freely moving animals.[10] This technique can be used to assess the in vivo efficacy of GABA uptake inhibitors.
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed, typically by HPLC.
Procedure Overview:
-
Surgical Implantation: A guide cannula is surgically implanted into the brain of an anesthetized animal, targeting the desired brain region.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: The GABA uptake inhibitor can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method such as HPLC with fluorescence or mass spectrometry detection.[5]
-
Data Analysis: The changes in extracellular GABA concentrations following drug administration are calculated and compared to baseline levels.
Concluding Remarks and Future Directions
The exploration of this compound derivatives and other azetidine-based compounds represents a promising avenue in the development of novel GABA uptake inhibitors. While the currently available data suggests that their potency may not yet match that of established inhibitors like Tiagabine, the rigid azetidine scaffold offers a valuable platform for medicinal chemists to design next-generation GAT modulators with improved selectivity and pharmacokinetic profiles.
Future research should focus on:
-
Synthesis and SAR studies: A systematic exploration of the structure-activity relationships of this compound derivatives is needed to optimize their potency and selectivity for different GAT subtypes.
-
Direct Comparative Studies: Head-to-head comparisons of novel azetidine derivatives with established inhibitors under identical experimental conditions are crucial for a definitive assessment of their relative efficacy.
-
In Vivo Characterization: Promising candidates from in vitro screening should be advanced to in vivo studies, including microdialysis and animal models of relevant CNS disorders, to evaluate their therapeutic potential.
By continuing to innovate in the design and evaluation of GABA uptake inhibitors, the scientific community can pave the way for new and improved treatments for a range of debilitating neurological and psychiatric conditions.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]
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GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to 3-Alkyl-Azetidine Derivatives: From Benchtop to Preclinical Models
An objective comparison of the in vitro and in vivo efficacy of 3-alkyl-azetidine derivatives for researchers, scientists, and drug development professionals.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, often enhancing the physicochemical and pharmacological properties of drug candidates.[2][3] This guide offers a comparative analysis of the in vitro and in vivo efficacy of 3-alkyl-azetidine derivatives across different therapeutic areas, supported by experimental data and detailed protocols to inform rational drug design and evaluation.
The Rationale for the Azetidine Scaffold: A Bioisosteric and Conformational Advantage
The strategic incorporation of an azetidine ring is often driven by its ability to act as a bioisostere for larger, more flexible rings like pyrrolidine or to introduce conformational constraints.[3] For example, azetidine-2-carboxylic acid and its derivatives are viewed as constrained analogues of L-proline, a crucial amino acid in many protein-protein interactions.[4] This conformational rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. This principle was effectively demonstrated in the development of potent STAT3 inhibitors, where replacing an R-proline-amide with an R-azetidine-2-carboxamide led to a significant leap in potency, achieving sub-micromolar efficacy in DNA-binding assays.[5]
The following diagram illustrates a generalized workflow for the discovery and evaluation of novel azetidine derivatives, a process that integrates synthesis, in vitro screening, and in vivo validation.
Caption: Drug discovery workflow for 3-alkyl-azetidine derivatives.
Comparative Efficacy in Oncology
Azetidine derivatives have shown significant promise as anticancer agents by targeting key signaling pathways and cellular machinery.
Case Study 1: STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, drives tumor cell proliferation, survival, and invasion. The development of small-molecule STAT3 inhibitors has been challenging. However, a series of azetidine amides marked a significant breakthrough.[5]
The diagram below illustrates the STAT3 signaling pathway and the point of inhibition by these novel azetidine derivatives.
Caption: Azetidine inhibitors block the STAT3 signaling pathway.
Comparative In Vitro Data:
The transition from a proline scaffold to an azetidine scaffold was pivotal. The data below compares the in vitro efficacy of a lead azetidine salicylate derivative with its proline counterpart.
| Compound ID | Scaffold | Target | Assay | IC₅₀ (µM) | Reference |
| 5a | Azetidine | STAT3 | EMSA (DNA Binding) | 0.55 | [5] |
| Proline Analogue | Proline | STAT3 | EMSA (DNA Binding) | > 10 | [5] |
This >18-fold increase in potency highlights the structural advantage conferred by the azetidine ring. Further optimization by converting the carboxylate group to methyl esters or amides improved cellular potency, likely by enhancing cell permeability.[5]
In Vivo Implications: While potent in vitro, the translation to in vivo efficacy is contingent on physicochemical properties. Initial evaluations of the azetidine STAT3 inhibitors showed that solubility and metabolic stability were key parameters needing optimization for successful preclinical development.[5]
Case Study 2: Microtubule and Proliferation Inhibition
Other azetidine derivatives have demonstrated potent antiproliferative effects. A series of 3-amino-2-azetidinone derivatives exhibited nanomolar cytotoxic activity against the SW48 human colon cancer cell line.[6] Similarly, azetidine-containing analogues of the antitumor agent TZT-1027 showed excellent in vitro potency.[7]
Comparative Efficacy Data:
| Compound ID | Target Cell Line | Assay | IC₅₀ (nM) | In Vivo Model | In Vivo Efficacy | Reference |
| 11i | SW48 (Colon) | Antiproliferation | ~1-10 (nanomolar range) | Not Reported | Not Reported | [6] |
| 1a (TZT-1027 analogue) | A549 (Lung) | Antiproliferation | 2.2 | A549 Xenograft | 16-35% inhibition (poor) | [7] |
| 1a (TZT-1027 analogue) | HCT116 (Colon) | Antiproliferation | 2.1 | Not Reported | Not Reported | [7] |
The case of compound 1a is particularly instructive. Despite having outstanding in vitro potency, it failed to achieve effective tumor inhibition in vivo.[7] This discrepancy underscores the critical importance of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. A compound's success depends not only on target engagement but also on its ability to reach and remain at the target site in sufficient concentrations.
Comparative Efficacy in Neuroscience
Case Study 3: Triple Reuptake Inhibition
Triple reuptake inhibitors (TRIs) modulate the levels of serotonin, norepinephrine, and dopamine in the brain and are a promising class of antidepressants. A series of novel 3-substituted azetidines based on a 3-aryl-3-oxypropylamine scaffold were designed and evaluated as TRIs.[8]
In Vitro and In Vivo Data:
After screening 86 analogues, compound 6be emerged as a promising candidate.
| Compound ID | Target | In Vitro Assay | IC₅₀ (nM) - SERT | IC₅₀ (nM) - NET | IC₅₀ (nM) - DAT | In Vivo Assay | In Vivo Efficacy | Reference |
| 6be | SERT, NET, DAT | Reuptake Inhibition | Data not specified | Data not specified | Data not specified | Forced Swim Test (FST) | Active at 10 mg/kg (IV) and 20-40 mg/kg (PO) | [8] |
The activity of compound 6be in the Forced Swim Test, a standard preclinical model for antidepressant efficacy, demonstrates successful translation from in vitro target engagement to a desired in vivo pharmacological effect.[8] This success indicates that the compound possesses a suitable balance of potency and pharmacokinetic properties to be effective in a complex biological system.
Experimental Protocols: A Guide to Reproducibility
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are standardized protocols for key assays in the evaluation of azetidine derivatives.
Protocol 1: General Synthesis of 3-Substituted Azetidines
This protocol is a generalized method based on intramolecular cyclization, a common strategy for forming the strained azetidine ring.[9]
Objective: To synthesize a 3-substituted azetidine derivative from a 1,3-difunctionalized precursor.
Materials:
-
N-protected 3-amino-1-propanol derivative with a desired alkyl substituent at the 2-position.
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl).
-
Triethylamine (TEA) or Pyridine.
-
Sodium hydride (NaH).
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
Procedure:
-
Protection & Activation: Dissolve the N-protected amino-propanol derivative in anhydrous DCM at 0°C. Add TEA (1.2 eq.) followed by the dropwise addition of TsCl or MsCl (1.1 eq.). Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting tosylate/mesylate intermediate by column chromatography.
-
Intramolecular Cyclization: Suspend NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF. Add a solution of the purified intermediate in THF dropwise at 0°C.
-
Causality Check: The use of a strong, non-nucleophilic base like NaH is crucial here. It deprotonates the protected amine (e.g., a carbamate or sulfonamide), which then acts as an intramolecular nucleophile, displacing the tosylate/mesylate leaving group to form the four-membered ring. The reaction is driven by the proximity of the reacting groups.
-
Finalization: Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the final 3-alkyl-azetidine derivative via column chromatography.
Protocol 2: In Vitro Antiproliferation Assay (MTT Assay)
Objective: To determine the concentration at which an azetidine derivative inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Target cancer cell line (e.g., A549, SW48).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Azetidine derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the azetidine derivative in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Self-Validation Step: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing an internal validation of the assay's readout.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
References
- Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]
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Borgatti, M., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Organic & Biomolecular Chemistry, 15(4), 849-858. [Link]
-
Li, M., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2977. [Link]
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Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 983. [Link]
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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LaRochelle, J. R., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 545-568. [Link]
-
Rivera-Mancilla, E., et al. (2017). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 8(1), 32-37. [Link]
-
Kumar, A., & Kumar, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(23), 4240-4251. [Link]
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Scott, J. S., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 67(19), 17033-17052. [Link]
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Zhang, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(23), 16675-16684. [Link]
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A-Zet of Success: A Comparative Guide to Structure-Activity Relationships of Azetidine-Based Compounds
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique combination of conformational rigidity and chemical stability offers a compelling structural framework for designing novel therapeutics.[1][2][3] This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various azetidine-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The surge in interest surrounding azetidines is not unfounded. Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The inherent ring strain of the azetidine core contributes to its unique reactivity, making it a versatile building block in drug discovery.[2]
The Azetidine Core: A Scaffold for Innovation
The power of the azetidine scaffold lies in its ability to orient substituents in well-defined vectors, a crucial aspect for optimizing interactions with biological targets.[3] This conformational restriction can lead to higher binding affinities and improved selectivity compared to more flexible aliphatic chains.[3]
Decoding the SAR: A Positional Analysis
The biological activity of azetidine-based compounds is exquisitely sensitive to the nature and position of its substituents. We will dissect the SAR by examining modifications at key positions of the azetidine ring.
N-1 Position: The Gateway to Diversity
The nitrogen atom at the 1-position is a primary site for synthetic elaboration. The choice of substituent at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.
A compelling example can be found in the development of GABA uptake inhibitors. Studies have shown that N-alkylation with lipophilic residues, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, on an azetidin-2-ylacetic acid core leads to high potency at the GAT-1 transporter.[4]
C-2 Position: Chirality and Conformation
Substitutions at the C-2 position introduce a chiral center, and the stereochemistry at this position is often critical for biological activity. In the development of small-molecule STAT3 inhibitors, (R)-azetidine-2-carboxamides were found to be significantly more potent than their (S)-enantiomers.[5][6] This highlights the importance of stereochemistry in achieving optimal target engagement.
Furthermore, moving the carboxamide from the C-2 to the C-3 position resulted in a complete loss of activity, underscoring the precise spatial arrangement required for STAT3 inhibition.[5][6]
C-3 Position: Fine-Tuning Activity
The C-3 position offers another avenue for modulating the biological profile of azetidine-based compounds. In a series of azetidine analogs developed as inhibitors of vesicular dopamine uptake, substitutions at the C-3 position were explored.[7][8]
Comparative Analysis of Azetidine-Based Inhibitors
To provide a clear comparison, the following tables summarize the SAR data for different classes of azetidine-based inhibitors.
Table 1: SAR of Azetidine-Based STAT3 Inhibitors [5][6]
| Compound | Azetidine Core | R Group | EMSA IC50 (µM) |
| 5a | (R)-azetidine-2-carboxamide | Salicylic acid | 0.52 |
| 5b | (S)-azetidine-2-carboxamide | Salicylic acid | 2.22 |
| 5c | azetidine-3-carboxamide | Salicylic acid | Inactive |
Table 2: SAR of Azetidine-Based Vesicular Dopamine Uptake Inhibitors [7][8]
| Compound | Stereochemistry | R Group | Ki (nM) |
| 22b | cis | 4-methoxy | 24 |
| 15c | trans | methylenedioxy | 31 |
| 2a (lobelane) | - | - | 45 |
| 2b (norlobelane) | - | - | 43 |
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are paramount. Here, we provide detailed methodologies for key assays.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[6]
This protocol details the procedure for assessing the ability of azetidine-based compounds to inhibit the DNA-binding activity of STAT3.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts)
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe
-
Azetidine-based test compounds
-
Polyacrylamide gel
-
Electrophoresis buffer
-
Phosphorimager system
Procedure:
-
Pre-incubate nuclear extracts containing activated STAT3 with increasing concentrations of the azetidine test compounds for 30 minutes at room temperature.
-
Add the radiolabeled hSIE probe to the mixture and incubate for an additional 20 minutes to allow for STAT3-DNA binding.
-
Resolve the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the bands corresponding to the STAT3:DNA complexes using a phosphorimager system and appropriate software (e.g., ImageJ).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: [3H]Dopamine Uptake Assay in Isolated Synaptic Vesicles[8][9]
This protocol measures the inhibitory effect of azetidine analogs on vesicular monoamine transporter 2 (VMAT2) function.
Materials:
-
Synaptic vesicles isolated from rat striatum
-
[3H]Dopamine
-
Azetidine-based test compounds
-
Assay buffer (e.g., Krebs-Ringer phosphate buffer)
-
Scintillation fluid and counter
Procedure:
-
Prepare synaptic vesicles from rat striatum using standard procedures.
-
Pre-incubate the isolated synaptic vesicles with various concentrations of the azetidine test compounds for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]dopamine to the mixture.
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound [3H]dopamine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known VMAT2 inhibitor like reserpine).
-
Determine the Ki values for the test compounds by non-linear regression analysis.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on azetidine-based compounds.
Caption: Allosteric modulation of a G protein-coupled receptor (GPCR) by an azetidine-based compound.
Conclusion
The azetidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, potent, and selective therapeutic agents. A systematic approach to SAR, guided by a deep understanding of the structural requirements for biological activity, is essential for unlocking the full potential of this versatile heterocyclic system. The insights and protocols provided in this guide are intended to empower researchers to navigate the complexities of azetidine chemistry and accelerate the development of next-generation therapeutics.
References
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Azetidines of pharmacological interest - PubMed. (2021-06-29). Available from: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Rasayan Journal of Chemistry. Available from: [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02). Available from: [Link]
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SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available from: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. Available from: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available from: [Link]
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Synthesis and biological evaluation of azitidinone and their derivative as antimicrobial agents - ResearchGate. (2025-08-06). Available from: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020-12-22). Available from: [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC - PubMed Central. Available from: [Link]
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Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. Available from: [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed. (2013-11-01). Available from: [Link]
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Synthesis and SAR of azetidine hybrids as FabH inhibitors - ResearchGate. Available from: [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. Available from: [Link]
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Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators - PubMed Central. Available from: [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. Available from: [Link]
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Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC. (2025-10-22). Available from: [Link]
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A Senior Application Scientist's Guide to Quantifying Diastereomeric Ratios of Azetidin-2-ones: A Comparative Analysis of HPLC and ¹H NMR Spectroscopy
Introduction: The Stereochemical Imperative of β-Lactams
Azetidin-2-ones, commonly known as β-lactams, form the structural core of some of the most critical antibiotic classes, including penicillins and cephalosporins.[1][2] The therapeutic efficacy and safety profile of these molecules are intrinsically linked to their three-dimensional structure. The synthesis of complex β-lactams often generates multiple stereocenters, leading to the formation of diastereomers—stereoisomers that are not mirror images.[3][4] Since diastereomers possess distinct physicochemical properties, they can exhibit significant differences in biological activity, metabolism, and toxicity. Consequently, the precise quantification of the diastereomeric ratio (d.r.) is a non-negotiable aspect of quality control in pharmaceutical research, development, and manufacturing.
This guide provides an in-depth, objective comparison of the two primary analytical techniques for this task: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, practical methodologies, and relative merits of each technique, furnishing researchers and drug development professionals with the insights needed to make informed analytical decisions.
Section 1: High-Performance Liquid Chromatography (HPLC) for Diastereomeric Ratio Determination
HPLC excels at physically separating components from a mixture, making it a powerful tool for isomer quantification.[5] Because diastereomers have different physical properties, they interact differently with the stationary and mobile phases in a chromatography system, enabling their separation.[6]
Mechanism of Separation
Unlike enantiomers, which require a chiral environment for separation, diastereomers can often be separated on standard, achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[6][7] The separation is driven by subtle differences in polarity, shape, and hydrogen bonding capacity between the diastereomers, leading to different retention times.
-
Causality in Column Selection : The choice between normal-phase and reversed-phase HPLC is dictated by the overall polarity of the azetidin-2-one derivatives. Reversed-phase HPLC (e.g., using a C18 column) is generally the first choice for its robustness and reproducibility with a wide range of moderately polar to nonpolar compounds.[8] For highly polar or very nonpolar β-lactams, or when reversed-phase fails to achieve adequate separation, normal-phase HPLC on a silica column can be an effective alternative.[8] In some challenging cases, chiral stationary phases (CSPs) may also be used, as they can offer unique selectivities for diastereomers.[9]
Data Analysis and Quantification
The diastereomeric ratio is determined from the resulting chromatogram by calculating the relative area of the peaks corresponding to each diastereomer.
Diastereomer 1 (%) = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) * 100
For this calculation to be accurate, baseline resolution (Rs > 1.5) between the peaks is highly desirable. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the results.[10][11][12]
Self-Validating System: A robust HPLC method incorporates system suitability tests. Before running samples, a standard mixture is injected to verify that the system meets predefined criteria for resolution, peak tailing, and reproducibility, ensuring the validity of the subsequent analytical run.[10]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy provides a fundamentally different approach. It does not separate the diastereomers but rather distinguishes them based on their unique magnetic environments in solution.[13] This makes it a powerful, non-destructive method for both structural confirmation and quantification.[14]
Mechanism of Distinction
In a mixture, the corresponding nuclei (typically protons) of two different diastereomers are chemically non-equivalent. This non-equivalence arises because they experience slightly different local magnetic fields, resulting in distinct chemical shifts (δ) and/or coupling constants (J) in the ¹H NMR spectrum.[15]
-
Expert Insight : The key to successful NMR quantification is identifying at least one pair of signals—one for each diastereomer—that are well-resolved, free from overlap with other signals, and arise from the same type of proton (e.g., a specific methine or methyl group). The protons on the β-lactam ring itself (often designated H3 and H4) are frequently ideal candidates as their chemical environment is highly sensitive to stereochemical changes.[16][17]
Data Analysis and Quantification
The diastereomeric ratio is calculated by comparing the integrals (the area under the peaks) of the chosen diagnostic signals. Since the ¹H NMR signal integral is directly proportional to the number of nuclei giving rise to it, the ratio of the integrals directly reflects the molar ratio of the diastereomers.[13][18]
Diastereomeric Ratio = Integral of Signal 1 : Integral of Signal 2
Trustworthiness of the Protocol : For accurate quantification (a practice known as qNMR), specific acquisition parameters must be carefully controlled. A sufficiently long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of the protons of interest) is critical to ensure all protons have fully relaxed between pulses, guaranteeing that the signal integrals are truly proportional to concentration.[13][18] Proper baseline correction is also essential for accurate integration.[15]
Section 3: Head-to-Head Comparison: HPLC vs. ¹H NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | ¹H Nuclear Magnetic Resonance (NMR) |
| Primary Principle | Physical separation of diastereomers | Spectroscopic distinction of diastereomers |
| Sensitivity | High (typically µg/mL to ng/mL)[5] | Lower (typically mg/mL)[5] |
| Accuracy & Precision | High, contingent on baseline resolution and method validation.[10] | High, when proper qNMR parameters are used (e.g., long relaxation delay).[13][14] |
| Sample Throughput | High, especially with an autosampler. | Lower, due to longer acquisition times for qNMR. |
| Method Development | Can be time-consuming (column/mobile phase screening).[11] | Often faster, focused on identifying diagnostic peaks. |
| Sample Requirements | Consumes sample; requires soluble, filtered samples. | Non-destructive; requires soluble, relatively pure samples. |
| Structural Info | Indirect (based on retention time).[19] | Direct (provides full structural confirmation).[19] |
| Cost (Instrument) | Lower initial capital cost. | Higher initial capital cost. |
Section 4: Experimental Protocols
Protocol 1: General HPLC Method for Azetidin-2-one Diastereomer Quantification
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[19]
-
Mobile Phase: A mixture of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[19]
-
Method Development:
-
Start with an isocratic elution (e.g., 50:50 Acetonitrile:Water).
-
If separation is poor, run a gradient elution (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution conditions.[19]
-
Optimize the isocratic or gradient conditions to achieve baseline resolution (Rs > 1.5) of the diastereomer peaks. Adjusting the organic solvent ratio, modifier, or column temperature can improve separation.[11]
-
-
Sample Preparation: Accurately weigh and dissolve the azetidin-2-one sample in the mobile phase to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column for at least 30 minutes.
-
Perform a system suitability test.
-
Inject 10 µL of the sample.
-
Monitor the elution at a suitable UV wavelength (e.g., determined from a UV scan of the analyte).
-
-
Quantification: Integrate the peak areas of the two diastereomers and calculate the percentage of each.
Protocol 2: General ¹H NMR Method for Azetidin-2-one Diastereomer Quantification (qNMR)
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the azetidin-2-one sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping, diagnostic signals for each diastereomer.
-
Set up a quantitative experiment. Crucially, set the relaxation delay (d1) to at least 30 seconds. This is a conservative starting point to ensure full relaxation; for rigorous analysis, the T1 value of the signals of interest should be measured.
-
Ensure the signal-to-noise ratio is high (S/N > 250:1 is recommended for <1% error), which may require increasing the number of scans.[18]
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Perform a careful baseline correction across the entire spectrum, especially around the signals to be integrated.[15]
-
-
Quantification:
-
Calibrate the integral of one of the diagnostic peaks (e.g., set the integral of the major diastereomer's peak to 1.00).
-
Measure the relative integral of the corresponding diagnostic peak for the minor diastereomer. The ratio of these integrals is the diastereomeric ratio.
-
Section 5: Visualization of Workflows
Caption: Decision matrix for selecting HPLC or NMR.
References
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]
-
(PDF) Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (2022, October 21). ResearchGate. Retrieved from [Link]
-
Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. (2021, July 5). National Institutes of Health. Retrieved from [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Comparison of Dynamic HPLC and Dynamic NMR in the Study of Conformational Stereodynamics: Case of the Enantiomers of a Hindered Secondary Phosphine Oxide 1 | Request PDF. (2006, August 1). ResearchGate. Retrieved from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance. (2023, September 19). Patsnap. Retrieved from [Link]
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1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. (n.d.). Korea Science. Retrieved from [Link]
-
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? (2014, June 6). ResearchGate. Retrieved from [Link]
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Quantitative NMR Spectroscopy. (n.d.). University of Strathclyde. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). National Institutes of Health. Retrieved from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004, February 1). Chromatography Online. Retrieved from [Link]
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Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy - Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). MDPI. Retrieved from [Link]
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Comparative study on separation of diastereomers by HPLC. (2003, February 1). ResearchGate. Retrieved from [Link]
-
Structural Insights for β-Lactam Antibiotics. (2022). National Institutes of Health. Retrieved from [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014, January 15). ResearchGate. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2022, December 11). Pharmaguideline. Retrieved from [Link]
-
NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). (2001). Pure and Applied Chemistry. Retrieved from [Link]
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Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014, December 13). ResearchGate. Retrieved from [Link]
-
(PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 14). ResearchGate. Retrieved from [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022). National Institutes of Health. Retrieved from [Link]
-
The Influence of the Hydrogen Isotope Effect on the Kinetics of Amoxicillin and Essential Elements Interaction. (2023, December 24). MDPI. Retrieved from [Link]
-
(PDF) NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. (2010, August 10). ResearchGate. Retrieved from [Link]
-
Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. (2013). Wageningen University & Research. Retrieved from [Link]
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Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2013). National Institutes of Health. Retrieved from [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Azetidine Derivatives: A Comparative Analysis of ¹H-NMR and HRMS
Introduction: The Azetidine Scaffold and the Imperative of Unambiguous Confirmation
Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in modern medicinal chemistry.[1] Their inherent ring strain makes them valuable as synthetic building blocks, while their rigid, three-dimensional structure is increasingly sought after in drug design to improve properties like metabolic stability and cell permeability.[1][2] The synthesis of novel azetidine derivatives is a cornerstone of many pharmaceutical research programs.[3] However, the successful synthesis of a target molecule is only half the battle; rigorous and unequivocal confirmation of its chemical structure is paramount.[4]
Mistakes in structural assignment can lead to the loss of months of research, flawed biological data, and significant financial setbacks. This guide provides an in-depth, comparative look at two of the most powerful and complementary techniques for the structural elucidation of small organic molecules: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating system for the confirmation of your novel azetidine derivatives.
Part 1: ¹H-NMR Spectroscopy - Decoding Connectivity and Stereochemistry
¹H-NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the electronic environment of each proton, their connectivity through covalent bonds, and their spatial relationships. For a strained and conformationally distinct system like an azetidine ring, ¹H-NMR is indispensable.
Expertise & Experience: The Nuances of the Azetidine Ring in ¹H-NMR
The complexity of an azetidine's ¹H-NMR spectrum stems from its non-planar, puckered conformation.[6] This seemingly simple structural feature has profound consequences:
-
Diastereotopic Protons: Protons on the same methylene (CH₂) group within the ring are often in different chemical environments (one 'up', one 'down' relative to the ring's pucker). This makes them non-equivalent, or "diastereotopic." Instead of a simple singlet or triplet, they will appear as two distinct signals that couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), often resulting in complex multiplets.[6]
-
Chemical Shifts (δ): The protons on the azetidine ring have characteristic chemical shift ranges. Protons at C2 and C4, being adjacent to the nitrogen atom, are typically found further downfield (δ ~3.5-4.5 ppm) compared to protons at C3 (δ ~2.0-3.0 ppm). These values are highly sensitive to the nature and stereochemistry of substituents.[7][8]
-
Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is critical for determining the relative stereochemistry of substituents. For many four-membered rings, the coupling constant between cis protons is typically larger than that for trans protons.[6] For example, in some azetidin-2-ones, J_cis_ can be 5-6 Hz while J_trans_ is significantly smaller at 0-2 Hz.[6]
Experimental Protocol: ¹H-NMR Analysis of an Azetidine Derivative
This protocol outlines the standard procedure for acquiring a high-quality ¹H-NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified azetidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial; ensure your compound is fully soluble and that the solvent signals do not overlap with key analyte signals.
-
Ensure the solution is homogeneous. Vortexing the sample gently can aid dissolution.
-
-
Instrument Setup & Acquisition (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum. Key parameters include:
-
Spectral Width: Typically -2 to 12 ppm for a standard organic molecule.
-
Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans is usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons represented by each peak.
-
Data Interpretation: A Case Study of a Hypothetical 1-Boc-3-phenylazetidine
Let's consider the expected ¹H-NMR data for 1-(tert-butoxycarbonyl)-3-phenylazetidine.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | N/A | Nine equivalent methyl protons on the Boc protecting group. |
| Ring CH (H3) | ~3.70 | Quintet (p) | 1H | J ≈ 8.0 Hz | Proton at the substituted position, split by the four adjacent methylene protons. |
| Ring CH₂ (H2, H4) - cis to Ph | ~4.25 | Triplet (t) | 2H | J ≈ 8.0 Hz | Methylene protons on the same face as the phenyl group, split by the H3 proton and the other methylene protons. |
| Ring CH₂ (H2, H4) - trans to Ph | ~3.90 | Triplet (t) | 2H | J ≈ 8.0 Hz | Methylene protons on the opposite face of the phenyl group, appearing at a different chemical shift. |
| Phenyl (Ar-H) | ~7.20-7.40 | Multiplet (m) | 5H | N/A | Protons on the aromatic ring. |
Note: In a real-world scenario, the methylene protons (H2/H4) would likely be more complex than simple triplets due to second-order coupling effects and potential puckering, but this serves as a representative example.
Part 2: High-Resolution Mass Spectrometry - The Unimpeachable Formula
While ¹H-NMR excels at defining the carbon-hydrogen framework, HRMS provides an orthogonal and equally critical piece of information: the elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS allows for the calculation of a single, unique elemental formula.
Expertise & Experience: Why Soft Ionization is Key
Four-membered rings can be fragile.[6] Traditional "hard" ionization techniques like Electron Ionization (EI) can impart so much energy that the molecular ion (M⁺˙) fragments immediately, making it weak or entirely absent in the spectrum.[6] This is why soft ionization techniques are the method of choice.
-
Electrospray Ionization (ESI): This is the most common technique for polar, non-volatile molecules. The sample is dissolved and sprayed into the spectrometer, forming protonated molecules (e.g., [M+H]⁺) or adducts with salts (e.g., [M+Na]⁺). This process is gentle and almost always preserves the molecular ion, providing a clear starting point for analysis.[6]
Experimental Protocol: HRMS Analysis (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solution must be free of particulate matter. Filtering through a syringe filter is recommended.
-
A small amount of an acid (like formic acid) or salt (like sodium acetate) can be added to promote the formation of [M+H]⁺ or [M+Na]⁺ ions, respectively.
-
-
Instrument Setup & Acquisition (Example: ESI-TOF):
-
The sample is introduced into the ESI source via direct infusion or through an LC system.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
-
Data is acquired over a relevant mass range (e.g., m/z 100-1000). The Time-of-Flight (TOF) analyzer is ideal for its high resolution and mass accuracy.
-
-
Data Processing:
-
The acquired spectrum is analyzed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
The instrument's software is used to calculate the elemental composition that corresponds to the measured exact mass, typically within a 5 ppm error tolerance.
-
Data Interpretation: Case Study of 1-Boc-3-phenylazetidine
Using our same hypothetical compound, we can confirm its elemental formula.
| Parameter | Value | Rationale |
| Molecular Formula | C₁₆H₂₁NO₂ | Determined from the proposed structure. |
| Ion of Interest | [M+H]⁺ | The protonated molecule, commonly observed in ESI positive mode. |
| Calculated Exact Mass | 260.1645 | The theoretical monoisotopic mass for C₁₆H₂₂NO₂⁺. |
| Found Exact Mass (HRMS) | 260.1641 | The experimentally measured m/z value.[8] |
| Mass Error | -1.5 ppm | The difference between calculated and found mass, well within the acceptable <5 ppm range. |
This sub-5 ppm mass accuracy provides extremely high confidence that the elemental formula of the synthesized compound is indeed C₁₆H₂₁NO₂.[9]
Part 3: The Synergy of ¹H-NMR and HRMS for Self-Validating Confirmation
Neither technique alone provides a complete picture. HRMS confirms the elemental formula, but cannot distinguish between isomers. ¹H-NMR defines the precise connectivity and stereochemistry of that formula. Together, they form a self-validating system for structural confirmation.
Workflow for Unambiguous Structural Confirmation
The following diagram illustrates the logical workflow, where the output of each technique provides a crucial piece of the structural puzzle.
Caption: Workflow from synthesis to unambiguous structural confirmation.
Logical Relationship Between Techniques
The relationship between the data is hierarchical and complementary. HRMS provides the foundational piece of evidence (the formula), while ¹H-NMR builds the detailed structure upon that foundation.
Caption: Logical synergy between HRMS and ¹H-NMR data.
Conclusion
The structural confirmation of novel azetidine derivatives demands a multi-faceted analytical approach. Relying on a single technique leaves open the possibility of misinterpretation. High-Resolution Mass Spectrometry provides indisputable evidence of the elemental composition, answering the question, "What is the formula?". Concurrently, ¹H-NMR spectroscopy deciphers the intricate details of atomic connectivity and spatial arrangement, answering the question, "How is that formula assembled?". By judiciously applying both techniques as described in this guide, researchers can achieve a state of analytical certainty, ensuring the integrity of their synthetic work and the reliability of subsequent biological evaluation. This synergistic approach is not merely best practice; it is the essential, self-validating standard for modern chemical research.
References
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available at: [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Al-Amiery, A. A. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. Available at: [Link]
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Couty, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
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Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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European Pharmaceutical Review. (2016). Poster note: Fully automated structure verification of organic compounds by combining high resolution accurate MS with NMR data analysis. Available at: [Link]
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De Kock, E., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Wenzel, G., et al. (2025). Experimental and anharmonic theoretical spectroscopic benchmarks of nitrogenated and doubly-nitrogenated polycyclic heterocycles. Monthly Notices of the Royal Astronomical Society. Available at: [Link]
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Oxford Instruments. NMR | Organic Synthesis. Available at: [Link]
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ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]
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Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. Current Opinion in Drug Discovery & Development. Available at: [Link]
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Organic Syntheses. Instructions for Authors. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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ResearchGate. Quantitative Analysis in Organic Synthesis with NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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eGyanKosh. UNIT 3 FOUR MEMBERED HETEROCYCLES. Available at: [Link]
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Structure Determination of Organic Compounds. Structure Identification By 1h NMR. Available at: [Link]
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O'Donovan, D. H., et al. (2024). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). RSC Publishing. Available at: [Link]
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University of Puerto Rico. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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A Comparative Guide to X-ray Crystallographic Analysis for Absolute Stereochemistry of Chiral Azetidines
In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing its biological activity.[1] For chiral molecules such as substituted azetidines, which are crucial building blocks in pharmaceuticals, distinguishing between enantiomers is critical as they can exhibit profoundly different physiological, pharmacological, and toxicological effects.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining absolute stereochemistry, with a focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method, and objective comparisons to spectroscopic alternatives.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For the unambiguous determination of a chiral molecule's absolute configuration, single-crystal X-ray crystallography remains the gold standard.[1][2][3] It provides a direct visualization of the molecule's spatial arrangement, offering irrefutable proof of its stereochemistry.[1]
Core Principle: Anomalous Dispersion
Under typical diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[1] However, when the incident X-ray's energy is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or anomalous scattering) occurs.[1][4] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[1][4]
The resulting intensity differences between reflection pairs (h,k,l) and (-h,-k,-l), known as Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1] By measuring these subtle differences, the true handedness of the molecule can be determined.
The Crystallographic Workflow for Absolute Stereochemistry
The process is a self-validating system, with internal checks at each stage to ensure the final assignment is robust.
Sources
The Stereochemical Mandate: A Comparative Guide to the Biological Activity of Cis/Trans Isomers of Substituted Azetidines
Introduction: The Azetidine Scaffold and the Primacy of 3D Structure
In the landscape of medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold." Its inherent ring strain and constrained conformation offer a rigid framework that can improve key pharmacological properties like metabolic stability, solubility, and receptor binding affinity.[1] However, the true potential of an azetidine-based therapeutic is not unlocked by its two-dimensional structure alone. The three-dimensional arrangement of its substituents—its stereochemistry—is paramount. This guide provides an in-depth comparison of the biological activities of cis and trans isomers of substituted azetidines, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore how this seemingly subtle geometric difference can be the deciding factor between a potent therapeutic agent and an inactive molecule.
The Causality of Stereochemistry: Why Cis/Trans Isomerism Dictates Biological Function
Biological targets, predominantly proteins such as enzymes and receptors, are chiral, three-dimensional entities. Their binding pockets are exquisitely shaped to accommodate ligands with a precise spatial arrangement of functional groups. Cis/trans isomerism (a form of diastereomerism) in a substituted azetidine ring dictates the relative orientation of substituents, fundamentally altering the molecule's overall shape and its ability to engage in the specific intermolecular interactions—hydrogen bonds, hydrophobic interactions, ionic bonds—required for biological activity.
A cis isomer, where substituents are on the same face of the ring, presents a distinct conformational profile compared to its trans counterpart, where they are on opposite faces. This difference can dramatically affect how the molecule fits into a binding site, akin to how a right-handed glove will not fit a left hand. This guide will illustrate this principle through specific case studies where the biological activity is either critically dependent on, or surprisingly independent of, the cis/trans configuration.
Case Study 1: Cholesterol Absorption Inhibitors - The Criticality of Trans Stereochemistry
The discovery of Ezetimibe, a potent cholesterol absorption inhibitor, stands as a landmark example of the importance of stereochemistry in drug design.[2] Ezetimibe functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for cholesterol uptake in the intestine.[3] Its structure features a 2-azetidinone (β-lactam) core with substituents at the C3 and C4 positions.
The clinically active form of Ezetimibe possesses a (3R, 4S) configuration, which establishes a trans relationship between the C3 hydroxypropylphenyl group and the C4 hydroxyphenyl group.[4] Extensive structure-activity relationship (SAR) studies have shown that this specific trans arrangement is crucial for its high potency.[1][5] Altering this stereochemistry leads to a dramatic loss of activity.
While the most successful inhibitors in this class are trans isomers, research has also demonstrated that cis-azetidinones can exhibit biological activity as cholesterol absorption inhibitors. A study by McKittrick et al. specifically focused on the stereoselective synthesis of cis-3-alkyl-4-aryl-azetidinones and confirmed their efficacy.[6]
Comparative Data Summary: Azetidinone-Based Cholesterol Absorption Inhibitors
| Isomer Class | Representative Compound | Key Stereochemistry | Biological Activity | Reference |
| Trans | Ezetimibe | (3R, 4S) | Highly Potent ; inhibits cholesterol absorption effectively in vivo. | [2][5] |
| Cis | cis-3-alkyl-4-aryl-azetidinones | cis | Active ; demonstrated cholesterol absorption inhibitory effects. | [6] |
This comparison reveals a crucial insight for drug developers: while a specific pharmacophore (the azetidinone ring) may be necessary for activity, the optimal geometric arrangement of its substituents is what elevates a compound from merely active to a potent, clinically viable therapeutic. The success of the trans isomer Ezetimibe underscores the precise fit required for optimal interaction with the NPC1L1 protein.
Case Study 2: Antimalarial Bicyclic Azetidines - A Mandate for Specific Stereoisomers
Malaria remains a global health crisis, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutics. Bicyclic azetidines have been identified as a promising class of antimalarials that target the parasite's phenylalanyl-tRNA synthetase (FRS), an essential enzyme for protein synthesis.[7][8]
SAR studies on the parent compound BRD3444 , which has three stereocenters and thus eight possible stereoisomers, revealed a stark dependence on stereochemistry. Only two of the eight isomers—(2S,3R,4R) and (2R,3R,4R) —showed significant activity against the multidrug-resistant Dd2 strain of P. falciparum.[7][9] This finding highlights that the specific orientation of substituents at C3 and C4 is critical, while the stereochemistry at C2 is less important for activity.
This led to the design of BRD3914 , a simplified analog lacking the C2 substituent altogether. This compound retained high potency, confirming the critical nature of the C3/C4 spatial relationship for binding to the FRS active site.[7]
Comparative Data Summary: Antimalarial Activity of Bicyclic Azetidine Stereoisomers
| Compound | Stereoisomer | Anti-malarial Activity (EC50, P. falciparum Dd2 strain) | Reference |
| BRD3444 | (2S,3R,4R) | Active | [7][9] |
| BRD3444 | (2R,3R,4R) | Active | [7][9] |
| BRD3444 | Other 6 Isomers | Inactive | [7][9] |
| BRD3914 | (C2 stereocenter removed) | 13-15 nM | [7][9] |
This case provides a powerful lesson in medicinal chemistry: a complex molecule can often be simplified once the critical stereochemical determinants of activity are understood. By identifying the essential C3/C4 stereochemical relationship, researchers were able to design a more synthetically accessible and equally potent analog.
Case Study 3: DPP-IV Inhibitors - An Exception to the Rule
In contrast to the previous examples, the biological activity of certain azetidine derivatives is not always dictated by their cis/trans isomerism. A notable example is found in the development of 2-cyanoazetidine-based inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme targeted for the treatment of type 2 diabetes.
Extensive SAR studies have revealed that DPP-IV inhibition is not sensitive to the stereochemistry at the C2 position of the azetidine ring. Both the 2-(R)-cyano and 2-(S)-cyano azetidines exhibit similar, potent inhibitory activities, often in the sub-micromolar range.
This stereochemical indifference suggests that the binding pocket of DPP-IV can accommodate both orientations of the C2-cyano group, or that this group projects into a region of the active site where its orientation is not critical for establishing key binding interactions. This is a valuable finding, as it can simplify synthetic strategies, potentially allowing for the use of racemic mixtures or stereoselective syntheses that are less challenging.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Basic structures of cis and trans azetidine isomers.
Caption: Workflow for comparative biological evaluation of isomers.
Experimental Protocols
The following are representative, high-level protocols for assays relevant to the case studies. These protocols are intended as a guide and should be optimized for specific compounds and targets.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is based on the principle that DPP-IV cleaves a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as Tris-HCl (e.g., 50 mM, pH 8.0).
-
DPP-IV Enzyme: Reconstitute recombinant human DPP-IV in Assay Buffer to a working concentration (e.g., 2 mU/mL). Keep on ice.
-
Substrate: Prepare a stock solution of a fluorogenic substrate like Gly-Pro-AMC (aminomethylcoumarin) in DMSO, then dilute to a working concentration (e.g., 200 µM) in Assay Buffer.
-
Test Compounds: Prepare stock solutions of cis and trans azetidine isomers in DMSO. Create a serial dilution series for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the test compound dilutions (or vehicle control for 100% activity).
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except for the "no enzyme" background controls.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cholesterol Uptake Assay
This protocol measures the ability of a compound to inhibit the uptake of cholesterol into intestinal cells (e.g., Caco-2 cell line).
-
Cell Culture:
-
Culture Caco-2 cells in a 96-well plate until they form a confluent monolayer, differentiating into enterocyte-like cells.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (cis and trans isomers) or a positive control (e.g., Ezetimibe) for a predetermined time (e.g., 24 hours).
-
-
Cholesterol Uptake:
-
Prepare micelles containing a labeled form of cholesterol (e.g., [³H]-cholesterol or a fluorescent analog like NBD-cholesterol).
-
Remove the compound-containing medium from the cells and add the labeled cholesterol micelles.
-
Incubate for a defined period (e.g., 2-4 hours) to allow for cholesterol uptake.
-
-
Quantification:
-
Wash the cell monolayer extensively with cold PBS to remove any non-internalized labeled cholesterol.
-
Lyse the cells.
-
If using [³H]-cholesterol, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using NBD-cholesterol, measure the fluorescence using a plate reader.
-
Normalize the uptake signal to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
-
Data Analysis:
-
Calculate the percent inhibition of cholesterol uptake for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Conclusion for the Drug Development Professional
The stereochemical configuration of a substituted azetidine is not a minor detail; it is a fundamental design parameter that can profoundly influence biological activity. The case studies presented herein demonstrate that:
-
Stereochemistry is often critical: For targets with highly specific binding pockets, such as the NPC1L1 protein (cholesterol) and the malarial FRS enzyme, a precise cis or trans arrangement is required for potent activity. Investing in stereoselective synthesis early in a discovery campaign can save significant resources by focusing on the most active isomer.
-
Stereochemistry is sometimes irrelevant: For other targets, like DPP-IV, the binding site may be more accommodating, rendering the cis/trans isomerism at certain positions less important. Recognizing this can simplify the synthetic route and streamline lead optimization.
-
Comparative analysis is essential: A thorough biological evaluation of all accessible stereoisomers is a self-validating system. It provides a complete picture of the structure-activity relationship and prevents the premature dismissal of a promising chemical scaffold due to testing a suboptimal isomer.
Ultimately, a deep understanding of the interplay between a molecule's three-dimensional structure and its biological target is indispensable. By leveraging the principles and experimental approaches outlined in this guide, researchers can make more informed decisions, accelerating the journey from a novel azetidine scaffold to a potent and selective therapeutic agent.
References
-
McKittrick, B. A., Ma, K., Dugar, S., Clader, J. W., Davis, H., Czarniecki, M., & McPhail, A. T. (1996). Stereoselective synthesis and biological activity of cis azetidinones as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(16), 1947-1950. [Link]
-
Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., ... & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp3)–H Arylation. Journal of the American Chemical Society, 139(32), 11300-11306. [Link]
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Wu, G., Tormos, W., & Buser, H. P. (1999). A novel one-step diastereo-and enantioselective formation of trans-azetidinones and its application to the total synthesis of cholesterol absorption inhibitors. The Journal of organic chemistry, 64(10), 3714-3718. [Link]
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Maetani, M., Zoller, J., & Melillo, B. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp3)–H Arylation. R Discovery. [Link]
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Clader, J. W., Burnett, D. A., Caplen, M. A., Domalski, M. S., Dugar, S., Vaccaro, W., ... & Davis Jr, H. R. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684-3693. [Link]
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Kumar, A., & Rawat, A. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(1), 284-293. [Link]
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Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., ... & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C (sp3)–H Arylation. Journal of the American Chemical Society, 139(32), 11300-11306. [Link]
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Vaccaro, W. D., Sher, R., & Davis Jr, H. R. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. Bioorganic & medicinal chemistry, 6(9), 1429-1437. [Link]
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El-Meligie, S., El-Hashash, M. A., El-Gazzar, M. G., & El-Gazzar, M. G. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Bulletin of the Korean Chemical Society, 38(1), 65-72. [Link]
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A Comparative Guide to Azetidin-2-ylacetic Acid Derivatives: Unraveling Potency at GAT-1 vs. GAT-3 Transporters
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the selective inhibition of GABA transporters (GATs) presents a promising therapeutic avenue for neurological disorders such as epilepsy and anxiety[1]. Among the various scaffolds explored, azetidine-2-ylacetic acid has emerged as a key pharmacophore. This guide provides an in-depth, objective comparison of the potency of azetidin-2-ylacetic acid derivatives at two major GABA transporter subtypes: GAT-1 and GAT-3. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in the design and development of novel, selective GAT inhibitors.
The Critical Role of GAT-1 and GAT-3 in GABA Homeostasis
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its signaling is tightly regulated by GATs, which are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action[2]. The four main GAT subtypes—GAT-1, GAT-2, GAT-3, and BGT-1—exhibit distinct expression patterns and physiological roles[3].
-
GAT-1 , predominantly found on presynaptic neurons, is responsible for the majority of GABA uptake in the brain and is a validated target for anti-epileptic drugs like Tiagabine[4][5].
-
GAT-3 is primarily located on glial cells, particularly astrocytes, and is thought to regulate extrasynaptic GABA levels, influencing tonic inhibition.
The differential localization and function of GAT-1 and GAT-3 underscore the importance of developing subtype-selective inhibitors to achieve targeted therapeutic effects with potentially fewer side effects.
Azetidin-2-ylacetic Acid Derivatives: A Tale of Two Transporters
The rigid azetidine ring in azetidin-2-ylacetic acid derivatives serves as a conformationally constrained GABA analog. This structural feature provides a valuable starting point for designing potent GAT inhibitors. However, extensive research has revealed a significant divergence in the potency of these derivatives at GAT-1 versus GAT-3, largely dictated by the nature of the lipophilic substituents appended to the azetidine nitrogen.
GAT-1 Potency: The Influence of Lipophilic Moieties
Experimental evidence strongly indicates that the azetidin-2-ylacetic acid scaffold is inherently biased towards GAT-1 inhibition, with potency being significantly enhanced by the introduction of bulky, lipophilic N-substituents. A key study systematically explored a series of these derivatives and found that those bearing a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibited the highest potency at GAT-1.
| Compound ID | N-Substituent | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | Selectivity (GAT-3/GAT-1) |
| 1 | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | >100 | >35 |
| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | >100 | >50 |
Table 1: In vitro potency of selected N-substituted azetidin-2-ylacetic acid derivatives at GAT-1 and GAT-3 transporters.
The data clearly demonstrates that large, aromatic substituents are crucial for high-affinity binding to GAT-1. This is attributed to the presence of a large hydrophobic pocket in the GAT-1 transporter that can accommodate these bulky groups, a feature that is less pronounced in GAT-3.
GAT-3 Potency: A Shift in the Structural Paradigm
In contrast to GAT-1, achieving high potency at GAT-3 with azetidine-based inhibitors requires a departure from the azetidin-2-ylacetic acid scaffold. Research has shown that azetidine-3-carboxylic acid derivatives, particularly those with a trityl ether moiety, are more effective GAT-3 inhibitors. For instance, the β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid was identified as the most potent GAT-3 inhibitor within a studied series, albeit with moderate potency.
| Compound ID | Scaffold | N-Substituent | GAT-3 IC50 (µM) | GAT-1 IC50 (µM) |
| 3 | Azetidine-3-carboxylic acid | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | 15.3 ± 4.5 | >100 |
Table 2: In vitro potency of a representative azetidine-3-carboxylic acid derivative at GAT-3 and GAT-1 transporters.
This highlights a fundamental difference in the structural requirements for potent inhibition of GAT-1 and GAT-3, suggesting that the spatial arrangement of the carboxylic acid function in relation to the azetidine ring is a key determinant of selectivity.
Deciphering the Mechanism: Experimental Approaches
The determination of inhibitor potency at GAT-1 and GAT-3 relies on robust and reproducible in vitro assays. The most common method is the [3H]GABA uptake inhibition assay.
[3H]GABA Uptake Inhibition Assay: A Step-by-Step Protocol
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express either human GAT-1 or GAT-3 transporters.
-
Cell Plating: Transfected cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Pre-incubation: Cells are washed with an appropriate buffer and then pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A solution containing a fixed concentration of [3H]GABA is added to each well to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
-
Scintillation Counting: A scintillation cocktail is added to each well, and the amount of [3H]GABA that has been transported into the cells is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of [3H]GABA uptake, is calculated by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The collective experimental data points to a clear SAR for azetidine-based GAT inhibitors.
For the development of potent and selective GAT-1 inhibitors, the focus should remain on the azetidin-2-ylacetic acid scaffold, with further exploration of diverse and extended lipophilic N-substituents. To achieve high GAT-3 potency and selectivity, a shift towards the azetidine-3-carboxylic acid scaffold is warranted, with opportunities to optimize the trityl ether moiety or explore alternative N-substituents that can effectively probe the distinct binding pocket of GAT-3.
The insights presented in this guide, grounded in experimental data, provide a solid foundation for the rational design of the next generation of azetidine-based GAT inhibitors. By understanding the nuanced structural requirements for interacting with GAT-1 and GAT-3, researchers can accelerate the discovery of novel therapeutics for a range of neurological disorders.
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Safety Operating Guide
Azetidin-3-yl Acetate: A Comprehensive Guide to Safe Handling and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azetidin-3-yl acetate. The protocols outlined below are designed to ensure personal safety, maintain laboratory integrity, and comply with environmental regulations. The causality behind each procedural step is explained to foster a deeper understanding of safe chemical handling.
Hazard Identification and Core Safety Principles
This compound, while a valuable building block, possesses hazards that necessitate careful handling. Its reactivity is partly driven by the inherent ring strain of the four-membered azetidine heterocycle.[1][2] Although more stable than aziridines, this strained ring system can undergo reactions that are not typical for acyclic amines.[1]
Safety Data Sheets (SDS) for structurally analogous compounds, such as the hydrochloride salts of methyl and tert-butyl 2-(azetidin-3-yl)acetate, consistently identify several key hazards.[3][4] These provide a reliable surrogate for assessing the risks of this compound.
Table 1: Hazard Profile of this compound Analogs
| Hazard Class | GHS Hazard Code | Description | Rationale and Implication |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3][5] | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5] | Direct contact can cause redness, itching, and inflammation. Impervious gloves and lab coats are mandatory. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4][5] | Splashes can result in significant eye damage. Chemical safety goggles are required at all times. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4][5] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. Handle only in well-ventilated areas. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is the foundation of safe handling. The following equipment must be worn at all times when handling this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Causality and Best Practices |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6] | Why: Protects against accidental splashes that can cause serious eye irritation (H319).[3][4] A face shield may be required for larger quantities or when there is a significant splash risk. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | Why: Prevents direct skin contact, which causes irritation (H315).[3][4] Wash hands thoroughly after handling, even after removing gloves.[3] |
| Body Protection | Impervious laboratory coat.[3][5] | Why: Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and washed before reuse.[3][4] |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area.[3][5][7] | Why: Mitigates the risk of respiratory tract irritation (H335) from inhaling dust or aerosols.[3][4] If ventilation is inadequate, a suitable respirator is necessary.[5] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.
-
Contain: Prevent the spill from spreading and keep it away from drains or water courses.[3][8]
-
Absorb: For liquid spills, cover with a non-combustible, inert absorbent material such as diatomite, sand, or a universal binder.[3][8] For solid spills, carefully sweep up the material, avoiding dust formation.[9]
-
Collect: Carefully scoop the absorbed material and spilled substance into a suitable, clearly labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly. SDS for similar compounds suggest scrubbing surfaces with alcohol.[3]
-
Dispose: Seal the waste container and dispose of it according to the procedures outlined in Section 4.
Visualization: Spill Response Workflow
Caption: Workflow for safe and effective chemical spill response.
Waste Disposal Procedures: A Step-by-Step Guide
Proper disposal is not merely a suggestion but a regulatory requirement. This compound waste must be managed as hazardous chemical waste from "cradle-to-grave" under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Step 1: Waste Characterization
The first step is to identify the waste stream. All materials contaminated with this compound, including the pure compound, solutions, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[12] Under RCRA, a waste can be "listed" or "characteristic." Since this compound is not a specifically listed waste, it would be classified based on its characteristics, primarily its toxicity.[13]
Step 2: Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.
-
Dedicated Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and identify the contents (this compound).[12]
-
Incompatibility Warning: Azetidine compounds can be incompatible with strong acids, bases, and oxidizing agents.[7][14] Crucially, never mix azetidine waste with acidic waste streams. This can potentially lead to a vigorous reaction or the formation of toxic byproducts, analogous to the dangerous hydrazoic acid formed from mixing azides and acids.[15]
Step 3: On-Site Storage
Store the sealed waste container in a designated, secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[3][5][16]
Step 4: Final Disposal
The final disposal must be handled by a licensed environmental management or hazardous waste disposal company.[17][18] This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][19] Maintain all records and manifests provided by the disposal company to ensure a complete compliance trail.
Visualization: Chemical Waste Disposal Pathway
Caption: Decision pathway for compliant hazardous waste disposal.
Emergency First Aid Measures
In case of accidental exposure, immediate action is critical. An accessible safety shower and eyewash station are mandatory where this chemical is handled.[3][5]
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, provide respiratory support. Seek prompt medical attention.[3][17]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap.[3][4] If irritation persists, get medical advice.[4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[3][5] Remove contact lenses if present and easy to do.[4] Call a physician immediately.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[3][17] Call a physician or poison control center immediately.[3]
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Personal protective equipment for handling Azetidin-3-yl acetate
Comprehensive Safety Protocol: Handling Azetidin-3-yl Acetate
This guide provides essential safety and handling protocols for this compound and its chemical analogs. As this compound is primarily used in research and development settings, a thorough understanding of its hazard profile is critical to ensure personnel safety and experimental integrity. The following procedures are synthesized from authoritative safety data sheets (SDS) for structurally related compounds and established laboratory safety standards.
Hazard Assessment & Profile
This compound and its derivatives are classified as hazardous substances. The primary risks associated with handling are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] A comprehensive risk assessment must be conducted before any handling activities.
The hazard profile, based on GHS classifications for analogous compounds, is summarized below.
| Hazard Class | GHS Code | Description | Primary Sources |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [1][2][3][5][6] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [1][2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3][4][6] |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [2][7] |
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is the most direct control measure to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound.
| Body Area | Required PPE | Rationale & Causality |
| Eye/Face | Safety goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards.[8][9][10] | Why: Protects against accidental splashes and airborne particles, directly mitigating the "serious eye irritation" (H319) hazard.[1][2][3] Standard safety glasses may not provide a sufficient seal. |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile).[2][9][11] | Why: Prevents direct skin contact, which is the primary route of exposure leading to skin irritation (H315).[1][4] Gloves must be inspected before use and disposed of after handling or if contamination is suspected. |
| Body | A buttoned laboratory coat and impervious clothing.[1][2][9] | Why: Provides a barrier against spills and contamination of personal clothing. This is a fundamental practice to minimize skin exposure and prevent the transfer of chemicals outside the laboratory. |
| Respiratory | Handling must occur in a certified chemical fume hood or a well-ventilated area.[1][2][12] A NIOSH-approved respirator is required if dust or aerosols are generated outside of a fume hood.[8][9] | Why: Mitigates the risk of respiratory tract irritation (H335) by controlling vapors and aerosols at the source.[1][2][3] Engineering controls like a fume hood are the primary defense against inhalation hazards. |
Standard Operating Procedures
Adherence to standardized procedures is crucial for minimizing exposure and ensuring consistent safety.
Chemical Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible.[2]
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Handling: Conduct all manipulations, including weighing and solution preparation, inside the fume hood to contain any dust or vapors.[12] Avoid any actions that could generate dust or aerosols.[13]
-
Post-Handling: Tightly seal the container after use.[1][13][14]
-
Decontamination: Wipe down the work surface with an appropriate solvent.
-
Doff PPE: Remove gloves and lab coat before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][2][12] Do not eat, drink, or smoke in the laboratory area.[2][13][15]
Spill Containment & Neutralization Protocol
For minor laboratory spills:
-
Alert & Evacuate: Alert personnel in the immediate vicinity. Evacuate the area if the spill is large or ventilation is poor.[2]
-
Don PPE: Wear full PPE, including respiratory protection if necessary.[2][12]
-
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like sand, diatomite, or universal binders.[2][4][12][16]
-
Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[12][13] Do NOT use air hoses for cleaning.[13]
-
Decontaminate: Clean the spill area and any contaminated equipment.[2][16]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.[2][6][17]
Waste Disposal Plan
-
Classification: this compound and materials contaminated with it must be treated as hazardous chemical waste.
-
Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed waste disposal company, ensuring compliance with all local, regional, and national regulations.[2][6][12][18] Do not dispose of this material down the drain or in general trash.[2][4][12]
Emergency Response Plan
Immediate and correct first aid is critical in the event of an exposure.
-
Inhalation: Move the person to fresh air immediately.[1][2][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1][6] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1][12] Seek medical advice if irritation develops or persists.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.[3][19]
-
Ingestion: Wash out the mouth with water.[9][12] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[1][14]
Visualization: Spill Response Workflow
The following diagram outlines the logical flow of actions to be taken in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. chemscene.com [chemscene.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. westlake.com [westlake.com]
- 11. extrasynthese.com [extrasynthese.com]
- 12. americanelements.com [americanelements.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. meridianbioscience.com [meridianbioscience.com]
- 15. chemos.de [chemos.de]
- 16. file.chemscene.com [file.chemscene.com]
- 17. uwm.edu [uwm.edu]
- 18. medline.com [medline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
